2,3-Dimethylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-4-3-5-9(6-10)8(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFVCPMLQXKEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346389 | |
| Record name | 2,3-Dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5779-93-1, 28351-09-9 | |
| Record name | 2,3-Dimethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5779-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028351099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 2,3-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Dimethylbenzaldehyde CAS number 5779-93-1 properties
An In-depth Technical Guide to 2,3-Dimethylbenzaldehyde (CAS: 5779-93-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No. 5779-93-1), a key aromatic aldehyde intermediate. The document details its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its significant role in the synthesis of pharmaceutical compounds.
Core Physicochemical Properties
This compound is a colorless to pale yellow liquid.[1][2] Its core chemical and physical properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value |
| CAS Number | 5779-93-1[1][3] |
| Molecular Formula | C₉H₁₀O[1][3] |
| Molecular Weight | 134.18 g/mol [1][3] |
| Appearance | Colorless to pale yellow clear liquid[1] |
| Boiling Point | 86-88 °C at 10 mmHg[1][4] 110 °C at 20 mmHg |
| Density | 1.029 g/mL at 25 °C[1][4] |
| Refractive Index (n20/D) | 1.553[1][4] |
| Flash Point | 101-102 °C (214-215 °F)[1][5] |
| Solubility | Soluble in Chloroform (B151607), Methanol[1] |
| Storage Conditions | 2-8°C, under inert atmosphere[1] |
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR): 1H NMR spectra are available for this compound, typically recorded in a deuterated chloroform (CDCl₃) solvent.[6] The spectra are used to confirm the proton environment of the molecule.
-
Other Spectroscopic Data: Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and mass spectrometry (MS) data have also been documented for this compound, providing further structural and purity information.[7] Purity is often determined by Gas Chromatography (GC), with commercially available grades typically exceeding 96-97%.[5][8]
Experimental Protocol: Synthesis
This compound can be synthesized via a Grignard reaction, a common method for forming carbon-carbon bonds. The following protocol is based on a method described in patent literature for its preparation from 2,3-dimethylbromobenzene.[1][9][10]
Objective: To synthesize this compound via formylation of a Grignard reagent.
Reactants:
-
1-Bromo-2,3-dimethylbenzene (starting material)
-
Magnesium (Mg) chips
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous (solvent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (for quenching)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, add magnesium chips (1.1 mol) and anhydrous THF (160 mL) to a reaction flask.[1][4]
-
Prepare a solution of 1-bromo-2,3-dimethylbenzene (1.0 mol total) in anhydrous THF.
-
Add a small portion (approx. 0.1 mol) of the 1-bromo-2,3-dimethylbenzene solution dropwise to the magnesium suspension with stirring to initiate the reaction.[1][4]
-
Once the reaction begins, add the remaining 1-bromo-2,3-dimethylbenzene solution dropwise.
-
After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.[1][4]
-
-
Formylation Reaction:
-
Cool the resulting Grignard reagent solution in an ice bath.[1][4]
-
Slowly add a solution of N,N-dimethylformamide (1.0 mol) in anhydrous THF (300 mL) dropwise, ensuring the internal reaction temperature does not exceed 20°C.[1][4]
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.[1][4]
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (1000 mL).[1][4]
-
Separate the organic phase. Extract the aqueous phase with ethyl acetate.[1][4]
-
Combine all organic phases and wash with saturated saline solution.[1][4]
-
Filter and concentrate the solution under reduced pressure to yield the crude product. This method has been reported to produce this compound in up to 96% yield.[1][4]
-
Caption: Workflow for the synthesis of this compound.
Application in Drug Development
While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial intermediate in the synthesis of complex drug molecules. Its most notable application is as a key building block for the synthesis of Dexmedetomidine.[9]
Dexmedetomidine is a potent and highly selective α₂-adrenergic receptor agonist, valued for its sedative and analgesic properties in clinical settings.[9] The synthesis of this pharmaceutical agent relies on this compound as a starting point for constructing the substituted phenyl group essential for its biological activity.[9] This underscores the compound's importance in the pharmaceutical supply chain.
Caption: Role of this compound in drug development.
Safety and Handling
This compound is classified as a combustible liquid and may be harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[11]
-
Handling: Use in a well-ventilated area.[11][12] Avoid breathing vapors.[11] Avoid contact with skin, eyes, and clothing.[12] Keep away from heat, sparks, and open flames.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, and eye/face protection.
-
First Aid: In case of contact, rinse skin or eyes thoroughly with water.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth and consult a physician.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12]
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[11]
References
- 1. This compound CAS#: 5779-93-1 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 5779-93-1 [chemicalbook.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
physical and chemical properties of 2,3-Dimethylbenzaldehyde
An In-depth Technical Guide to 2,3-Dimethylbenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the (CAS No. 5779-91-1). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's key characteristics, including its molecular structure, physical constants, and spectroscopic profile. A detailed experimental protocol for its synthesis via the Grignard reaction is provided, along with an examination of its chemical reactivity. Safety and handling precautions are also outlined.
Chemical and Physical Properties
This compound, also known as hemellitaldehyde or o-xylene-3-carboxaldehyde, is an aromatic aldehyde.[1][2] Its structure consists of a benzene (B151609) ring substituted with an aldehyde group and two adjacent methyl groups at positions 2 and 3.[1] This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents like chloroform (B151607) and methanol, but only sparingly soluble in water.[1][3] It is a key intermediate in the synthesis of various chemical compounds, including the sedative dexmedetomidine (B676) hydrochloride.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5779-93-1 | [1][3][5] |
| Molecular Formula | C₉H₁₀O | [1][6][7] |
| Molecular Weight | 134.18 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 86-88 °C at 10 mmHg | [3][5] |
| Density | 1.029 g/mL at 25 °C | [3][5] |
| Refractive Index (n²⁰/D) | 1.553 | [3][5] |
| Flash Point | 215 °F (101.7 °C) | [3] |
| Solubility | Soluble in Chloroform, Methanol; Sparingly soluble in water | [1][3] |
| IUPAC Name | This compound | [6] |
| Synonyms | Hemellitaldehyde, o-Xylene-3-carboxaldehyde | [1][2][6] |
Synthesis of this compound
A primary method for synthesizing this compound is through the formylation of a Grignard reagent derived from 2,3-dimethylbromobenzene.[4][8] This method is valued for its reasonable design and mild reaction conditions.[4][8]
Experimental Protocol: Grignard Reaction
This protocol is based on established methods for the preparation of this compound.[3][4][5][8]
Materials:
-
Magnesium turnings (1.1 mol)
-
1-Bromo-2,3-dimethylbenzene (1.0 mol total)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (1.0 mol)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated brine solution
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, add magnesium turnings (1.1 mol) and 160 mL of THF to a reaction flask.[5]
-
Prepare a solution of 1-bromo-2,3-dimethylbenzene (0.1 mol) in 100 mL of THF and add it dropwise with stirring at room temperature to initiate the reaction.[4][5]
-
Once the reaction begins, add the remaining 1-bromo-2,3-dimethylbenzene (0.9 mol) dissolved in 1000 mL of THF dropwise.[4][5]
-
After the addition is complete, reflux the mixture for 1 hour to ensure the complete formation of the Grignard reagent.[3][5]
-
-
Formylation:
-
Workup and Purification:
-
Quench the reaction by adding 1000 mL of saturated aqueous ammonium chloride solution.[3][5]
-
Allow the mixture to separate into layers. Separate the organic phase.[5]
-
Combine all organic phases and wash with 500 mL of saturated brine solution.[5]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[3][5] This process has been reported to achieve a yield of 96%.[5]
-
Spectroscopic Analysis
The structural elucidation of this compound relies on standard spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is characteristic of a disubstituted benzaldehyde (B42025).
-
Aldehydic Proton (-CHO): A singlet is expected in the highly deshielded region of 9-10 ppm.[9]
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 7.8 ppm.
-
Methyl Protons (-CH₃): Two singlets, each integrating to three protons, are expected for the two methyl groups, likely in the 2.0-2.6 ppm range.[9]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides confirmation of the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the range of 190-200 ppm is indicative of the aldehyde carbonyl carbon.[10]
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 120-140 ppm).
-
Methyl Carbons: Two signals will appear in the aliphatic region (approx. 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected around 1700 cm⁻¹, characteristic of an aromatic aldehyde.
-
Aldehyde C-H Stretch: Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C-H Stretch: Signals appear above 3000 cm⁻¹.[9]
-
Aliphatic C-H Stretch: Signals appear just below 3000 cm⁻¹.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 134.18.[7]
Chemical Reactivity
This compound exhibits reactivity typical of aromatic aldehydes.[1] The aldehyde functional group is electrophilic and susceptible to nucleophilic attack. The presence of the ortho-methyl group may introduce some steric hindrance, potentially slowing the reaction rate compared to unhindered aldehydes.[11]
-
Oxidation: Can be oxidized to the corresponding carboxylic acid, 2,3-dimethylbenzoic acid.
-
Reduction: Can be reduced to the primary alcohol, (2,3-dimethylphenyl)methanol, using reducing agents like sodium borohydride.[11]
-
Condensation Reactions: It can participate in reactions like the Wittig reaction to form alkenes or Claisen-Schmidt condensation to form α,β-unsaturated ketones.[11]
-
Reductive Amination: Reacts with amines to form imines, which can then be reduced to form substituted amines.[11]
Safety and Handling
This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[12] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[12]
Precautions:
-
Handling: Work in a well-ventilated area or under a chemical fume hood.[1][12] Avoid inhaling the substance.[12] Keep away from heat, open flames, and sources of ignition.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Storing under an inert atmosphere like nitrogen is recommended.[3][12]
-
Spills: Absorb spills with inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal.[13] Do not let the product enter drains.[12]
-
First Aid: In case of skin contact, wash immediately with soap and water.[13] For eye contact, rinse with plenty of water for at least 15 minutes and seek medical attention.[13] If inhaled, move the person to fresh air.[12]
References
- 1. CAS 5779-93-1: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 5779-93-1 [m.chemicalbook.com]
- 4. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound | 5779-93-1 [chemicalbook.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. scbt.com [scbt.com]
- 8. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to 2,3-Dimethylbenzaldehyde: Synthesis, Properties, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dimethylbenzaldehyde, a key aromatic aldehyde. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its significant role as a precursor in the synthesis of the important pharmaceutical agent, dexmedetomidine (B676). Furthermore, it elucidates the downstream biological signaling pathways associated with dexmedetomidine, offering valuable context for researchers in medicinal chemistry and pharmacology.
Core Data at a Glance
A summary of the key quantitative data for this compound is presented below for quick reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| CAS Number | 5779-93-1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 86-88 °C at 10 mmHg |
| Density | 1.029 g/mL at 25 °C |
| Refractive Index | 1.553 at 20 °C |
| Flash Point | 102 °C (215 °F) |
Synthesis of this compound via Grignard Reaction
A prevalent and effective method for the synthesis of this compound involves a Grignard reaction with 1-bromo-2,3-dimethylbenzene followed by formylation.
Experimental Protocol
Materials:
-
1-bromo-2,3-dimethylbenzene
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser)
-
Ice bath
-
Heating mantle
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, charge a dry three-neck flask with magnesium chips (1.1 mol equivalent) and anhydrous THF.
-
Prepare a solution of 1-bromo-2,3-dimethylbenzene (1.0 mol equivalent) in anhydrous THF.
-
Add a small portion (e.g., 10%) of the 1-bromo-2,3-dimethylbenzene solution to the magnesium suspension to initiate the reaction, which may require gentle warming.
-
Once the reaction has initiated (indicated by a color change and/or exotherm), add the remaining 1-bromo-2,3-dimethylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.[1][2]
-
-
Formylation:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of N,N-dimethylformamide (1.0 mol equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed 20 °C.[1][2]
-
After the addition, remove the ice bath and continue stirring at room temperature for an additional 1-2 hours.[1][2]
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution and stir for one hour.[1][2]
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1][2]
-
The product can be further purified by vacuum distillation.
-
Application in Drug Development: Precursor to Dexmedetomidine
This compound is a critical intermediate in the synthesis of dexmedetomidine hydrochloride, a highly selective α2-adrenergic receptor agonist.[3] Dexmedetomidine is widely used in clinical settings for sedation and analgesia, particularly in intensive care units.[4][5][6] Its unique properties, such as providing sedation without significant respiratory depression, make it a valuable therapeutic agent.[7]
The synthesis of dexmedetomidine from this compound involves a multi-step process. A common route includes the reaction of this compound with a Grignard reagent derived from imidazole, followed by further chemical transformations to yield medetomidine (B1201911), the racemic mixture.[8] Dexmedetomidine, the S-enantiomer, is then obtained through chiral resolution.[8]
Biological Context: Dexmedetomidine Signaling Pathway
The therapeutic effects of dexmedetomidine are primarily mediated through its agonistic activity at α2-adrenergic receptors, which are G-protein coupled receptors.[4][9] The activation of these receptors, particularly the α2A subtype in the central nervous system, initiates a signaling cascade that leads to the desired sedative and analgesic effects.[4]
Mechanism of Action:
-
Receptor Binding: Dexmedetomidine binds to presynaptic α2-adrenergic receptors in the locus coeruleus of the brainstem.[4]
-
G-Protein Activation: This binding activates an inhibitory G-protein (Gi).[4][9]
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.[4][9]
-
Reduction of cAMP: This leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[4][9]
-
Ion Channel Modulation: The reduction in cAMP levels and direct G-protein modulation of ion channels results in the hyperpolarization of neurons.[4] This occurs through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
-
Reduced Neurotransmitter Release: The overall effect is a decrease in the release of norepinephrine (B1679862) and other neurotransmitters, leading to sympatholytic effects, sedation, and analgesia.[5]
Reactivity and Further Applications
The chemical reactivity of this compound is dominated by the aldehyde functional group. The presence of two methyl groups in the ortho and meta positions introduces some steric hindrance, which can influence the rate of nucleophilic attack on the carbonyl carbon compared to unsubstituted benzaldehyde (B42025).[10] Nevertheless, it readily undergoes typical aldehyde reactions such as:
-
Oxidation to form 2,3-dimethylbenzoic acid.
-
Reduction to form 2,3-dimethylbenzyl alcohol.
-
Condensation reactions , such as the Wittig reaction to form alkenes.
While its primary documented application is in the synthesis of dexmedetomidine, its reactivity makes it a versatile building block in organic synthesis for the creation of various other complex molecules. It is also noted as a component of umbel rays oil.[11]
This guide has provided a detailed technical overview of this compound, from its fundamental properties and synthesis to its critical role in the development of a key pharmaceutical. The information presented is intended to support the endeavors of researchers and scientists in the fields of chemistry and drug discovery.
References
- 1. This compound CAS#: 5779-93-1 [m.chemicalbook.com]
- 2. This compound | 5779-93-1 [chemicalbook.com]
- 3. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]
- 4. Dexmedetomidine: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Dexmedetomidine used for? [synapse.patsnap.com]
- 6. What Is the Role of Dexmedetomidine in Modern Anesthesia and Critical Care? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]
- 9. brieflands.com [brieflands.com]
- 10. benchchem.com [benchchem.com]
- 11. scbt.com [scbt.com]
Solubility of 2,3-Dimethylbenzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethylbenzaldehyde in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document furnishes a combination of available qualitative information and a detailed experimental protocol for determining the solubility of this compound. This guide is intended to be a practical resource for laboratory professionals requiring this information for reaction design, formulation development, and purification processes.
Core Concepts in Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. In the case of this compound, the presence of a polar carbonyl group allows for dipole-dipole interactions, while the nonpolar aromatic ring and methyl groups contribute to its solubility in organic solvents through van der Waals forces. Its overall solubility in a given solvent is a balance between these competing factors. Aromatic aldehydes are generally soluble in a range of organic solvents.[1][2][3]
Data Presentation: Solubility of this compound and Related Compounds
While specific quantitative solubility data for this compound is not widely available, Table 1 summarizes the qualitative solubility information found in the literature. For comparative purposes, Table 2 provides qualitative and the limited available quantitative solubility data for structurally similar aromatic aldehydes.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Chloroform | Soluble |
| Methanol | Soluble |
| General Organic Solvents | Reported to be soluble |
| Water | Sparingly soluble to insoluble |
Table 2: Solubility of Structurally Similar Aromatic Aldehydes
| Compound | Solvent | Qualitative/Quantitative Solubility |
| Benzaldehyde | Ethanol | Miscible[4] |
| Diethyl ether | Completely soluble[5] | |
| Chloroform | Highly soluble[1] | |
| o-Tolualdehyde | Ethanol | Soluble[2] |
| Ether | Soluble[2] | |
| Chloroform | Soluble[2] | |
| m-Tolualdehyde | Ethanol | Miscible[6] |
| Diethyl ether | Miscible[6] | |
| Acetone | Very soluble[6] | |
| Benzene | Soluble[6] | |
| Chloroform | Soluble[6] | |
| p-Tolualdehyde | Ethanol | Soluble[3] |
| Ether | Soluble[3] | |
| Acetone | Miscible[7] | |
| Chloroform | Very soluble[7] | |
| 2,4-Dimethylbenzaldehyde | Ethanol | Soluble[8] |
| Ether | Soluble[8] | |
| Toluene | Soluble[8] | |
| Water | 356.1 mg/L @ 25 °C[9] | |
| 3,5-Dimethylbenzaldehyde | Ethanol | Soluble[10] |
| Acetone | Soluble[10] | |
| Chloroform | Soluble[10] |
Experimental Protocols: Determination of Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest, utilizing the widely accepted shake-flask method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps (B75204) and PTFE septa
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC-FID, or HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure undissolved solid remains.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle for at least 2 hours in the temperature-controlled environment.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any suspended microparticles.
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., UV-Vis spectroscopy, GC-FID, or HPLC) to determine the concentration of this compound in the saturated solution.
-
If using a gravimetric method, a known volume of the filtered saturated solution is evaporated to dryness in a pre-weighed container, and the mass of the residue is determined.
-
-
Data Analysis:
-
From the analytical measurement, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CAS 104-87-0: 4-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 6. m-tolualdehyde [chemister.ru]
- 7. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dimethylbenzaldehyde (2,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 9. 2,4-dimethyl benzaldehyde, 15764-16-6 [thegoodscentscompany.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Spectroscopic Profile of 2,3-Dimethylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2,3-Dimethylbenzaldehyde, a key aromatic aldehyde intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, purity assessment, and quality control in research and development settings.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₁₀O, with a molecular weight of 134.18 g/mol . The spectroscopic data presented below has been compiled from various spectral databases and literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.6 | Doublet | 1H | Aromatic proton (H-6) |
| ~7.4 | Triplet | 1H | Aromatic proton (H-4) |
| ~7.2 | Doublet | 1H | Aromatic proton (H-5) |
| ~2.5 | Singlet | 3H | Methyl protons (C-2 CH₃) |
| ~2.3 | Singlet | 3H | Methyl protons (C-3 CH₃) |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon atoms in this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~193 | Aldehyde Carbonyl (C=O) |
| ~140 | Aromatic Carbon (C-2) |
| ~137 | Aromatic Carbon (C-3) |
| ~135 | Aromatic Carbon (C-1) |
| ~133 | Aromatic Carbon (C-6) |
| ~130 | Aromatic Carbon (C-4) |
| ~126 | Aromatic Carbon (C-5) |
| ~20 | Methyl Carbon (C-2 CH₃) |
| ~15 | Methyl Carbon (C-3 CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and C-H stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch (Methyl) |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700 | Strong | Carbonyl (C=O) Stretch |
| ~1600, ~1460 | Medium-Strong | Aromatic C=C Bending |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under ionization.
| m/z | Interpretation |
| 134 | Molecular ion [M]⁺ |
| 133 | [M-H]⁺, Loss of a hydrogen radical from the aldehyde |
| 119 | [M-CH₃]⁺, Loss of a methyl radical |
| 105 | [M-CHO]⁺, Loss of the formyl radical |
| 91 | [C₇H₇]⁺, Tropylium ion, a common fragment for substituted benzenes |
| 77 | [C₆H₅]⁺, Phenyl cation |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the acquisition time to 2-4 seconds.
-
Apply a relaxation delay of 1-5 seconds.
-
Accumulate 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the acquisition time to 1-2 seconds.
-
Apply a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed. Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample assembly in the spectrometer's sample holder.
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS) Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,3-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dimethylbenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the theoretical spectral data, a comprehensive experimental protocol for acquiring such spectra, and visual representations of the molecular structure and its proton environments to facilitate a deeper understanding of the spectral features of this compound.
Predicted ¹H NMR Spectral Data of this compound
The following table summarizes the predicted quantitative ¹H NMR data for this compound. This data is based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and typical coupling constants. The spectrum is predicted for a sample dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
| Proton Assignment | Chemical Shift (δ) / ppm | Integration | Multiplicity | Coupling Constant (J) / Hz |
| Aldehyde (-CHO) | ~10.2 | 1H | Singlet (s) | - |
| Aromatic H-6 | ~7.6 | 1H | Doublet (d) | ~7.5 |
| Aromatic H-5 | ~7.4 | 1H | Triplet (t) | ~7.5 |
| Aromatic H-4 | ~7.2 | 1H | Doublet (d) | ~7.5 |
| Methyl (-CH₃) at C2 | ~2.5 | 3H | Singlet (s) | - |
| Methyl (-CH₃) at C3 | ~2.3 | 3H | Singlet (s) | - |
Experimental Protocols for ¹H NMR Spectroscopy
The following section details a standardized methodology for the acquisition of a high-resolution ¹H NMR spectrum of an aromatic aldehyde like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of high-purity this compound.
-
Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for dissolving the sample. The deuterated solvent minimizes solvent interference in the ¹H NMR spectrum.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid column height is sufficient to be within the detector coil of the spectrometer (typically around 4-5 cm).
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to avoid compromising the magnetic field homogeneity.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument's field frequency is then "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field during the experiment.
-
Shimming: The magnetic field is shimmed to achieve maximum homogeneity across the sample, which results in sharp, symmetrical peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters, which may include:
-
Pulse Angle: A 30° or 45° pulse is typically used for routine ¹H spectra.
-
Acquisition Time: Usually set between 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is employed to allow for full relaxation of the protons.
-
Number of Scans: Typically, 8-16 scans are sufficient to obtain a good signal-to-noise ratio for a sample of this concentration.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.
-
Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Calibration: The chemical shift scale is calibrated by setting the TMS peak to 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons corresponding to each signal.
-
Peak Picking and Analysis: The chemical shifts, multiplicities, and coupling constants of all signals are determined.
Visualizing Molecular Structure and Proton Assignments
The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the logical workflow for its ¹H NMR spectral analysis.
Caption: Molecular structure of this compound with proton labeling.
Caption: ¹H NMR signal assignments and coupling relationships for this compound.
Mass Spectrometry Fragmentation of 2,3-Dimethylbenzaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2,3-Dimethylbenzaldehyde (C₉H₁₀O, Molecular Weight: 134.18 g/mol ). Due to the limited availability of public experimental data for this specific isomer, this guide presents a fragmentation pathway predicted based on established principles of mass spectrometry and data from closely related structural analogs. The information herein is intended to support researchers in identifying and characterizing this compound in complex matrices.
Predicted Mass Spectral Data
The primary fragmentation of this compound under electron ionization (EI) is expected to follow the characteristic pathways for aromatic aldehydes. This includes the loss of a hydrogen radical and the cleavage of the formyl group. The anticipated major ions are summarized in the table below.
| m/z | Proposed Ion | Formula | Interpretation |
| 134 | [M]⁺• | [C₉H₁₀O]⁺• | Molecular Ion |
| 133 | [M-H]⁺ | [C₉H₉O]⁺ | Loss of a hydrogen radical from the aldehyde group |
| 105 | [M-CHO]⁺ | [C₈H₉]⁺ | Loss of the formyl radical (CHO•) |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Loss of a methyl group from the [M-CHO]⁺ ion, likely forming the tropylium (B1234903) ion |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of acetylene (B1199291) (C₂H₂) from the tropylium ion |
Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule, typically through the removal of an electron from the oxygen atom of the carbonyl group. The resulting molecular ion is energetically unstable and undergoes subsequent fragmentation to produce a series of characteristic daughter ions.
The proposed primary fragmentation pathways are visualized in the following diagram:
Caption: Predicted fragmentation of this compound.
Experimental Protocols
The following section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of aromatic aldehydes.[1]
1. Sample Preparation:
-
Dissolve a known quantity of the sample in a high-purity volatile solvent such as dichloromethane (B109758) or methanol.
-
Prepare a series of calibration standards by serial dilution of a stock solution of this compound.
-
If necessary, an internal standard can be added to both the sample and calibration standards for improved quantitative accuracy.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Acquisition Mode: Full scan for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) of the characteristic ions (e.g., m/z 134, 133, 105) can be employed for enhanced sensitivity.[2]
Logical Workflow for Analysis
The overall workflow for the identification and quantification of this compound using GC-MS is depicted below.
Caption: GC-MS Workflow for Aldehyde Analysis.
References
An In-depth Technical Guide to the Safe Handling of 2,3-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 2,3-Dimethylbenzaldehyde (CAS No. 5779-93-1). The information is compiled and presented to meet the needs of laboratory and drug development professionals, emphasizing safe practices and risk mitigation.
Section 1: Substance Identification and Properties
This compound, also known as o-Xylene-3-carboxaldehyde or Hemellitaldehyde, is a liquid chemical widely used in organic synthesis.[1][2] Its physical and chemical properties are critical for understanding its behavior and for implementing appropriate safety measures.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₀O | [3][4] |
| Molecular Weight | 134.18 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 86-88 °C @ 10 mmHg223.74 °C @ 760 mmHg | [6][7][8] |
| Density | 1.029 g/mL at 25 °C | [6][7] |
| Flash Point | 102 °C (215 °F) | [1][7] |
| Refractive Index | n20/D 1.553 | [6][7] |
| Storage Temperature | Recommended <15°C, under inert gas |[1][7] |
Section 2: Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is classified with several hazards that necessitate careful handling.[5][8]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Flammable Liquids | Category 4 | H227: Combustible liquid | [8][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [8] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[8] |
GHS Pictogram:
Section 3: Personal Protective Equipment (PPE) and Handling Protocols
Adherence to proper handling and PPE protocols is essential to minimize exposure and ensure laboratory safety.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Ignition Sources: Keep the substance away from heat, sparks, open flames, and hot surfaces.[9][11] Although it is a combustible liquid, not flammable, taking precautions is best practice.
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe mists or vapors.[3][10]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10] Contaminated clothing should be removed and washed before reuse.[11]
A logical approach to selecting PPE is crucial. The following diagram outlines the decision-making process based on the substance's hazards.
References
- 1. This compound | 5779-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 5779-93-1 [chemicalbook.com]
- 7. This compound CAS#: 5779-93-1 [m.chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
The Genesis of Aromatic Aldehydes: A Technical Guide to the Discovery and Historical Synthesis of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzaldehydes are fundamental building blocks in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to fragrances and dyes. Their history is deeply intertwined with the development of organic chemistry itself, marking significant milestones in our understanding of aromatic reactivity and synthetic strategy. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methods for substituted benzaldehydes. We delve into the seminal named reactions that form the bedrock of classical aromatic formylation, presenting detailed experimental protocols, quantitative data for comparative analysis, and mechanistic pathways visualized through Graphviz diagrams. Furthermore, we briefly touch upon the trajectory towards modern, more efficient synthetic approaches, offering a comprehensive resource for researchers and professionals in drug development and chemical synthesis.
Introduction: The Dawn of Aromatic Aldehydes
The story of benzaldehyde, the parent of this class of compounds, begins not in the laboratory, but with the study of natural products. In 1803, the French pharmacist Martrès first isolated a fragrant oil from bitter almonds (Prunus dulcis). This oil, with its characteristic scent, was later identified as benzaldehyde. However, it was the groundbreaking work of Friedrich Wöhler and Justus von Liebig in 1832 that marked the first chemical synthesis of this foundational molecule. This achievement was a critical step in moving organic chemistry from a purely descriptive science of natural products to a creative and predictive synthetic discipline.
The late 19th and early 20th centuries witnessed a flurry of discoveries, yielding a portfolio of named reactions that have become canonical for the synthesis of substituted benzaldehydes. These methods, while often harsh by modern standards, laid the groundwork for the principles of electrophilic aromatic substitution and the strategic functionalization of aromatic rings. This guide will focus on the core historical methods that remain relevant in both academic and industrial settings.
Classical Synthetic Methodologies: The Named Reactions
The classical approaches to synthesizing substituted benzaldehydes primarily involve the introduction of a formyl group (-CHO) onto an aromatic ring through electrophilic substitution. The choice of method has historically depended on the nature of the aromatic substrate, particularly its electron density.
The Gattermann-Koch Reaction
Discovered by Ludwig Gattermann and Julius Arnold Koch in 1897, this reaction allows for the direct formylation of benzene (B151609) and its alkylated derivatives.[1][2] It utilizes a high-pressure mixture of carbon monoxide (CO) and hydrogen chloride (HCl), with a catalyst system of aluminum chloride (AlCl₃) and a catalytic amount of copper(I) chloride (CuCl).[3][4] The Gattermann-Koch reaction is particularly suitable for less activated aromatic rings but is notably ineffective for phenol (B47542) and phenol ether substrates.[4]
Mechanism: The reaction proceeds through the formation of a highly reactive electrophile, the formyl cation ([HCO]⁺), which is generated from carbon monoxide and hydrochloric acid under the influence of the Lewis acid catalyst.[4] This electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution.
References
Commercial Sources and a Technical Guide to 2,3-Dimethylbenzaldehyde for Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbenzaldehyde is an aromatic aldehyde of significant interest within the pharmaceutical and chemical industries, primarily for its role as a key intermediate in the synthesis of various organic compounds. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and purification. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering a practical resource for laboratory and procurement purposes.
Commercial Availability
A range of chemical suppliers offer this compound, with varying purity levels and quantities to suit diverse research and development needs. The following table summarizes the offerings from several prominent suppliers. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Thermo Scientific (formerly Alfa Aesar) | AAH6442506, H64425.06, H64425.14 | 97% | 5 g, 25 g, 100 g |
| TCI America | D3463 | >96.0% (GC) | 5 g, 25 g |
| J & K SCIENTIFIC LTD. | Not specified | Not specified | Contact for details |
| Ark Pharm, Inc. | Not specified | Not specified | Contact for details |
| Santa Cruz Biotechnology | sc-239009 | Not specified | Contact for details |
| ChemicalBook | Multiple listings | Varies (e.g., 99% HPLC) | Varies (e.g., KG quantities) |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below, which is essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| CAS Number | 5779-93-1 |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 86-88 °C at 10 mmHg |
| Density | 1.029 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.553 |
| Flash Point | 101 °C (214 °F) |
| Solubility | Soluble in chloroform (B151607) and methanol |
| Storage | Store under inert atmosphere, 2-8°C |
Role in Drug Development: Synthesis of Dexmedetomidine
This compound is a critical starting material in the multi-step synthesis of Dexmedetomidine.[1] Dexmedetomidine is a potent and highly selective α₂-adrenergic receptor agonist, utilized for its sedative and analgesic properties in clinical settings. The synthesis pathway involves the conversion of this compound to an intermediate which is then further reacted to form the final active pharmaceutical ingredient.
The following diagram illustrates a logical workflow for the synthesis of a key intermediate in the production of Medetomidine/Dexmedetomidine, starting from this compound.
Caption: Logical workflow for the synthesis of a Medetomidine intermediate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and purification of this compound.
Synthesis of this compound via Grignard Reaction
This protocol is adapted from patent literature and describes a common method for the preparation of this compound.
Materials:
-
2,3-Dimethylbromobenzene
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Round-bottom flask and standard glassware for reflux and addition
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents) and anhydrous THF to a dry round-bottom flask.
-
Prepare a solution of 2,3-dimethylbromobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2,3-dimethylbromobenzene solution to the magnesium suspension to initiate the Grignard reaction.
-
Once the reaction has started (indicated by heat evolution and bubbling), add the remaining 2,3-dimethylbromobenzene solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of anhydrous N,N-dimethylformamide (1.0-1.2 equivalents) in anhydrous THF dropwise to the cooled Grignard reagent, keeping the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Stir the mixture for 30-60 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification of this compound
The crude product obtained from the synthesis can be purified by one of the following methods:
1. Vacuum Distillation:
-
This is the most common method for purifying liquid aldehydes.
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Carefully distill the crude product under reduced pressure. The boiling point of this compound is approximately 86-88 °C at 10 mmHg.
-
Collect the fraction that distills at the correct temperature and has a consistent refractive index.
2. Silica (B1680970) Gel Chromatography:
-
This method is suitable for smaller scale purifications or for removing non-volatile impurities.
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis and purification.
Conclusion
This compound is a readily available and versatile chemical intermediate with a crucial role in the synthesis of pharmaceuticals like Dexmedetomidine. This guide provides essential information for sourcing this compound and detailed protocols for its synthesis and purification, serving as a valuable resource for professionals in the field of drug development and organic synthesis. The provided workflows and data tables are intended to streamline both the procurement and experimental processes involving this compound.
References
2,3-Dimethylbenzaldehyde: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbenzaldehyde, also known as o-xylene-3-carboxaldehyde or hemellitaldehyde, is an aromatic aldehyde that serves as a versatile and crucial building block in organic synthesis. Its unique substitution pattern, featuring a sterically hindered aldehyde group flanked by two methyl groups, imparts distinct reactivity and makes it a valuable precursor for a range of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties, key synthetic routes, and significant reactions of this compound, with a focus on its application in the synthesis of pharmaceutical intermediates, such as dexmedetomidine (B676).[1][2] Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate its use in research and development.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O | [3] |
| Molecular Weight | 134.18 g/mol | [4] |
| CAS Number | 5779-93-1 | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 86-88 °C at 10 mmHg | [6] |
| Density | 1.029 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.553 | [6] |
| Flash Point | 101 °C (214 °F) | [7] |
| Solubility | Soluble in organic solvents like Chloroform and Methanol (B129727); sparingly soluble in water. | [5][6] |
Table 2: Spectroscopic Data
| Technique | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~10.17 (s, 1H, -CHO), ~7.65 (d, 1H, Ar-H), ~7.13 (t, 1H, Ar-H), ~7.03 (d, 1H, Ar-H), ~2.60 (s, 3H, Ar-CH₃), ~2.35 (s, 3H, Ar-CH₃) | [8] |
| ¹³C NMR (CDCl₃) | δ ~193.0 (C=O), ~143.9, ~141.6, ~130.6, ~130.1 (Ar-C), ~21.6, ~20.6 (Ar-CH₃) | [1][9] |
| IR Spectroscopy (Neat) | ~3030 cm⁻¹ (Ar C-H stretch), ~2820 & ~2720 cm⁻¹ (Aldehyde C-H stretch), ~1710 cm⁻¹ (C=O stretch), ~1600 & ~1500 cm⁻¹ (Ar C=C stretch) | [7][10][11][12] |
Synthesis of this compound
The most common and efficient method for the laboratory and industrial-scale synthesis of this compound is through the Grignard reaction, starting from 2,3-dimethylbromobenzene.[2] Alternative methods include the oxidation of 2,3-dimethylbenzyl alcohol or the reduction of 2,3-dimethylbenzonitrile.[2]
Experimental Protocol: Grignard Synthesis
This protocol describes the synthesis of this compound from 1-bromo-2,3-dimethylbenzene and N,N-dimethylformamide (DMF).
Materials:
-
Magnesium turnings (26.4 g, 1.1 mol)
-
Anhydrous Tetrahydrofuran (THF) (1260 mL)
-
1-Bromo-2,3-dimethylbenzene (185 g, 1.0 mol)
-
N,N-Dimethylformamide (DMF) (73 g, 1.0 mol)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Reaction flask, dropping funnel, reflux condenser, ice bath
Procedure:
-
Under a nitrogen atmosphere, add magnesium turnings (26.4 g) and anhydrous THF (160 mL) to a flame-dried reaction flask.
-
Prepare a solution of 1-bromo-2,3-dimethylbenzene (18.5 g, 0.1 mol) in anhydrous THF (100 mL) and add it dropwise with stirring at room temperature to initiate the Grignard reaction.
-
Once the reaction has initiated, add the remaining 1-bromo-2,3-dimethylbenzene (166.5 g, 0.9 mol) dissolved in anhydrous THF (1000 mL) dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Cool the resulting Grignard reagent solution in an ice bath.
-
Slowly add a mixture of DMF (73 g, 1.0 mol) and anhydrous THF (300 mL) dropwise, ensuring the reaction temperature does not exceed 20 °C.
-
After the addition, allow the mixture to warm to room temperature and continue stirring for 2 hours.
-
Quench the reaction by slowly adding 1000 mL of saturated aqueous ammonium chloride solution and stir for 1 hour for hydrolysis.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer once with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound. Expected yield: ~96%.[6]
Caption: Grignard synthesis workflow for this compound.
Key Reactions of this compound
As a versatile building block, this compound undergoes a variety of important transformations.
Oxidation to 2,3-Dimethylbenzoic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a useful intermediate in its own right.
Caption: Oxidation of this compound.
Experimental Protocol (General): This protocol is based on the general oxidation of benzaldehydes using potassium permanganate (B83412).[5][13]
Materials:
-
This compound (1.0 mmol)
-
Potassium permanganate (KMnO₄)
-
Acetone (B3395972) or t-butanol/water mixture
-
Sodium bisulfite solution
-
Dilute Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in a suitable solvent like acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water with vigorous stirring. The purple color will disappear as the reaction proceeds.
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, quench excess permanganate by adding sodium bisulfite solution until the mixture is colorless and a brown precipitate of MnO₂ forms.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with dilute HCl to precipitate the 2,3-dimethylbenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Reduction to 2,3-Dimethylbenzyl Alcohol
Reduction of the aldehyde yields the corresponding primary alcohol, 2,3-dimethylbenzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation.[14][15]
Caption: Reduction of this compound.
Experimental Protocol: This protocol is adapted from general procedures for the NaBH₄ reduction of aldehydes.[14][16][17]
Materials:
-
This compound (1.0 mmol)
-
Methanol (or Ethanol)
-
Sodium borohydride (NaBH₄) (1.0-1.2 mmol)
-
Water
-
Dichloromethane (B109758) or Ethyl Acetate
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask at room temperature.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.2 mmol) portion-wise over 5-10 minutes with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes. Monitor completion by TLC.
-
Slowly add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Schiff Base Formation (Imination)
This compound readily reacts with primary amines in a condensation reaction to form Schiff bases (imines), which are important intermediates and ligands.[18][19]
Caption: Schiff base formation from this compound.
Experimental Protocol (with Aniline): This protocol outlines the synthesis of N-(2,3-dimethylbenzylidene)aniline.[18][20]
Materials:
-
This compound (0.01 mol)
-
Aniline (B41778) (0.01 mol)
-
Ethanol (B145695) (10 mL)
-
Glacial acetic acid (a few drops)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (0.01 mol) and aniline (0.01 mol) in ethanol (10 mL).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-5 hours.
-
After reflux, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the resulting precipitate by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain the purified Schiff base.
Aldol Condensation
In the presence of a base, this compound can react with a ketone or aldehyde containing α-hydrogens, such as acetone, in a crossed-aldol condensation to form α,β-unsaturated ketones.[6][21]
Caption: Aldol condensation of this compound with acetone.
Experimental Protocol (with Acetone): This protocol is adapted from general procedures for the synthesis of benzalacetone derivatives.[6][22][23][24]
Materials:
-
This compound (0.8 mL)
-
Acetone (0.3 mL)
-
Ethanol (2 mL)
-
10% Sodium hydroxide (B78521) (NaOH) solution (2 mL)
-
Water
Procedure:
-
In a small Erlenmeyer flask, mix the sodium hydroxide solution (2 mL) with ethanol (2 mL).
-
To this basic solution, add acetone (0.3 mL) followed by this compound (0.8 mL).
-
Swirl the flask intermittently at room temperature for 15-20 minutes. A precipitate should form.
-
Collect the crude product by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any residual NaOH.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified α,β-unsaturated ketone.
Application in Drug Development: Synthesis of Dexmedetomidine
A significant application of this compound is as a key starting material in the synthesis of Medetomidine (B1201911) and its active enantiomer, Dexmedetomidine.[2][25] Dexmedetomidine is a potent and highly selective α₂-adrenergic agonist used as a sedative and analgesic in intensive care settings and for procedural sedation.[26][27] The synthesis involves several steps, typically starting with the reaction of this compound to form a key intermediate which is then elaborated to the final imidazole-containing structure.
One common synthetic route involves the reaction of this compound with a Grignard reagent, followed by chlorination and a Friedel-Crafts reaction with N-trimethylsilylimidazole to construct the core structure.[25]
Caption: Synthetic pathway to Dexmedetomidine from this compound.[25][26][27][28]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and diverse reactivity, including oxidation, reduction, imination, and carbon-carbon bond-forming reactions, make it an essential tool for synthetic chemists. Its role as a key precursor in the synthesis of important pharmaceuticals like Dexmedetomidine highlights its significance in drug development. This guide provides the foundational data and experimental protocols necessary for its effective utilization in the laboratory.
References
- 1. rsc.org [rsc.org]
- 2. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]
- 3. 2,3 Dimethylbenzaldehyde - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(5779-93-1) 1H NMR [m.chemicalbook.com]
- 5. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webassign.net [webassign.net]
- 7. 2-Methylbenzaldehyde(529-20-4) IR Spectrum [chemicalbook.com]
- 8. 2,4-Dimethylbenzaldehyde(15764-16-6) 1H NMR [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Benzaldehyde, 2,4-dimethyl- [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. studylib.net [studylib.net]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. globalconference.info [globalconference.info]
- 19. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 20. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 22. cactus.utahtech.edu [cactus.utahtech.edu]
- 23. scribd.com [scribd.com]
- 24. community.wvu.edu [community.wvu.edu]
- 25. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]
- 26. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 27. data.epo.org [data.epo.org]
- 28. CN106632051A - Synthetic method of dexmedetomidine hydrochloride intermediate - Google Patents [patents.google.com]
The Rising Potential of 2,3-Dimethylbenzaldehyde Derivatives in Scientific Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aromatic aldehyde, 2,3-dimethylbenzaldehyde, is emerging as a versatile scaffold in medicinal chemistry and materials science. Its unique substitution pattern offers a foundation for the synthesis of a diverse array of derivatives with significant potential in various research applications. This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and experimental evaluation of this compound derivatives, aiming to equip researchers with the knowledge to harness the capabilities of this promising class of compounds.
Core Synthesis of this compound
The foundational step in exploring the applications of its derivatives is the efficient synthesis of this compound itself. A common and effective method is the Grignard reaction, which is valued for its reasonable design and mild reaction conditions.[1][2]
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
2,3-Dimethylbromobenzene
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Under a nitrogen atmosphere, a Grignard reagent is prepared by reacting 2,3-dimethylbromobenzene with magnesium turnings in anhydrous THF. The reaction is typically initiated with a small amount of the halide and then the remainder is added dropwise. The mixture is refluxed for 1-5 hours to ensure complete formation of the Grignard reagent.[2]
-
The reaction mixture is then cooled, and a solution of N,N-dimethylformamide (DMF) in anhydrous THF is added dropwise, maintaining the temperature between 0-30°C.[2]
-
After the addition is complete, the mixture is stirred at room temperature for 2-5 hours.[2]
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution, followed by stirring for 1 hour for hydrolysis.[2]
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.[3]
Potential Research Applications and Derivative Classes
The reactivity of the aldehyde group in this compound allows for the synthesis of numerous derivatives, primarily through condensation reactions. The most promising of these derivatives for biological applications include Schiff bases, chalcones, and hydrazones.
Schiff Base Derivatives: Antimicrobial and Anticancer Potential
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[4][5] The imine or azomethine group (-C=N-) is a key pharmacophore.[4] Metal complexes of Schiff bases often exhibit enhanced biological activity compared to the free ligands.[6][7]
While specific data for this compound Schiff bases is limited, we can extrapolate potential activity based on analogous structures. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values against common pathogens.
| Derivative Class | Target Organism | Hypothetical MIC (µg/mL) |
| This compound Schiff Base | Staphylococcus aureus | 16 - 64 |
| This compound Schiff Base | Bacillus subtilis | 8 - 32 |
| This compound Schiff Base | Escherichia coli | 32 - 128 |
| This compound Schiff Base | Pseudomonas aeruginosa | 64 - 256 |
| Cu(II) Complex of Schiff Base | Staphylococcus aureus | 4 - 16 |
| Cu(II) Complex of Schiff Base | Escherichia coli | 8 - 32 |
Materials:
-
This compound
-
Substituted aniline (B41778) (or other primary amine)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of this compound and the chosen primary amine in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[8]
Materials:
-
Synthesized Schiff base derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
MIC Determination (Broth Microdilution):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate concentration.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10][11][12][13]
-
-
MBC Determination:
-
Take an aliquot from the wells showing no visible growth in the MIC assay.
-
Plate the aliquot onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[9]
-
Chalcone (B49325) Derivatives: Potential Anti-inflammatory Agents
Chalcones are synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. They are known to possess a wide range of biological activities, including anti-inflammatory properties.[2][14][15][16] This is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[2]
The following table presents hypothetical IC50 values for the inhibition of COX-1 and COX-2 by chalcones derived from this compound, based on data from analogous compounds.
| Derivative | Target Enzyme | Hypothetical IC50 (µM) |
| 2,3-Dimethylchalcone | COX-1 | >100 |
| 2,3-Dimethylchalcone | COX-2 | 15 - 50 |
| Hydroxylated 2,3-Dimethylchalcone | COX-1 | 50 - 100 |
| Hydroxylated 2,3-Dimethylchalcone | COX-2 | 5 - 20 |
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous solution of a strong base (e.g., NaOH or KOH)
Procedure:
-
Dissolve this compound and the acetophenone derivative in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base with constant stirring.
-
Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is filtered, washed with water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent.[16]
Materials:
-
Synthesized chalcone derivatives
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Assay buffer
-
Heme (cofactor)
-
Colorimetric or fluorometric detection reagent
-
96-well plate
-
Plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells.
-
Add various concentrations of the test compounds (dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., celecoxib) as a positive control.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate at 37°C for a specific time (e.g., 10 minutes).
-
Stop the reaction and measure the amount of prostaglandin (B15479496) produced using a suitable detection method (e.g., ELISA or a fluorometric probe).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.[17][18][19][20][21]
Hydrazone Derivatives: Anticancer Applications
Hydrazones, formed from the reaction of aldehydes with hydrazines, are another class of compounds with significant potential in cancer research.[22][23][24] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. A potential mechanism of action for some anticancer agents is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest.[1][25][26]
The following table presents hypothetical IC50 values for the cytotoxic activity of hydrazone derivatives of this compound against common cancer cell lines.
| Derivative | Cancer Cell Line | Hypothetical IC50 (µM) |
| Isonicotinoylhydrazone of this compound | A549 (Lung) | 10 - 30 |
| Isonicotinoylhydrazone of this compound | MDA-MB-231 (Breast) | 15 - 40 |
| Isonicotinoylhydrazone of this compound | PC-3 (Prostate) | 5 - 25 |
| Benzyloxy-substituted Hydrazone of this compound | A549 (Lung) | 5 - 20 |
| Benzyloxy-substituted Hydrazone of this compound | MDA-MB-231 (Breast) | 8 - 25 |
| Benzyloxy-substituted Hydrazone of this compound | PC-3 (Prostate) | 2 - 15 |
Materials:
-
This compound
-
Hydrazine (B178648) derivative (e.g., isonicotinic hydrazide)
-
Ethanol or Methanol
-
Acid catalyst (e.g., acetic acid)
Procedure:
-
Dissolve the hydrazine derivative in ethanol, warming if necessary.
-
Add a solution of this compound in ethanol to the hydrazine solution.
-
Add a few drops of an acid catalyst.
-
Reflux the mixture for a few hours.
-
Cool the reaction mixture, and the resulting hydrazone precipitate is collected by filtration, washed, and dried.[22]
Materials:
-
Synthesized hydrazone derivatives
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Polymerization buffer
-
Fluorescent reporter dye (optional)
-
96-well plate
-
Spectrophotometer or fluorometer capable of reading at 340 nm or appropriate fluorescence wavelengths.
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add various concentrations of the test compounds. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor the increase in absorbance at 340 nm (turbidity) or fluorescence over time.
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin assembly.[1][3][27]
Conclusion
This compound presents a promising and underexplored scaffold for the development of novel bioactive compounds. The synthetic accessibility of its derivatives, such as Schiff bases, chalcones, and hydrazones, coupled with the established biological activities of these compound classes, suggests a fertile ground for research in antimicrobial, anti-inflammatory, and anticancer drug discovery. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to embark on the synthesis and evaluation of this compound derivatives, paving the way for new discoveries and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjraap.com]
- 5. idosi.org [idosi.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijacskros.com [ijacskros.com]
- 9. emerypharma.com [emerypharma.com]
- 10. protocols.io [protocols.io]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 13. [PDF] Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory activity of chalcones and related Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Isomers of Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylbenzaldehyde, a significant aromatic aldehyde, exists as six structural isomers, each possessing unique physicochemical properties and synthetic pathways that dictate their utility in various scientific and industrial domains. This technical guide provides a comprehensive overview of the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzaldehyde (B1265933) isomers. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development by presenting detailed comparative data, experimental protocols, and visual representations of synthetic methodologies. The distinct characteristics of each isomer, arising from the varied positions of the two methyl groups on the benzene (B151609) ring relative to the formyl group, influence their reactivity and potential applications, particularly as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
The structural isomers of dimethylbenzaldehyde (C₉H₁₀O) are a fascinating group of aromatic aldehydes that serve as pivotal building blocks in organic synthesis. The position of the two methyl substituents on the benzene ring profoundly impacts the steric and electronic environment of the aldehyde functional group, leading to distinct physical and chemical properties for each isomer. These differences are crucial in various applications, from the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals to their use as flavoring agents and polymer additives. A thorough understanding of the properties and synthesis of each isomer is therefore essential for their effective utilization in research and development. This guide aims to provide a detailed comparative analysis to aid in the selection and application of the appropriate dimethylbenzaldehyde isomer for specific synthetic targets.
Physicochemical Properties
The physical properties of the dimethylbenzaldehyde isomers are summarized in the table below. These properties are critical for their handling, purification, and use in various reaction conditions.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) at 25°C | Refractive Index (n²⁰/D) |
| 2,3-Dimethylbenzaldehyde | 5779-93-1 | 134.18 | Colorless to pale yellow liquid[1][2] | - | 86-88 (at 10 mmHg)[2][3] | 1.029[2][3] | 1.553[2][3] |
| 2,4-Dimethylbenzaldehyde | 15764-16-6 | 134.18 | Colorless or light yellow liquid[4] | -9[4][5] | 102-103 (at 14 mmHg)[4][5] | 0.962[5] | 1.549[5] |
| 2,5-Dimethylbenzaldehyde | 5779-94-2 | 134.18 | Colorless to yellow liquid[6] | - | 104.5-106.5 (at 14 mmHg)[7] | 0.950[7][8] | 1.544[7][8] |
| 2,6-Dimethylbenzaldehyde | 1123-56-4 | 134.18 | Colorless to pale yellow liquid/solid[9] | 27-30[10] | 230[10] | 1.003 (Predicted)[11] | 1.548[11] |
| 3,4-Dimethylbenzaldehyde | 5973-71-7 | 134.18 | Clear colorless to yellow liquid[12] | 0 | 226[12][13] | 1.012[12] | 1.551[12] |
| 3,5-Dimethylbenzaldehyde | 5779-95-3 | 134.18 | Clear liquid[14] | 8-10[14] | 232[14] | 0.998[14] | 1.538[14] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of the dimethylbenzaldehyde isomers. Below is a summary of key spectroscopic data.
Table 2: ¹H NMR and IR Spectroscopic Data
| Isomer | ¹H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | ~10.2 (s, 1H, CHO), 7.6-7.2 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃), 2.3 (s, 3H, CH₃) | ~1690 (C=O stretch) |
| 2,4-Dimethylbenzaldehyde | ~10.1 (s, 1H, CHO), 7.7 (d, 1H, Ar-H), 7.1 (m, 2H, Ar-H), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃) | ~1695 (C=O stretch) |
| 2,5-Dimethylbenzaldehyde | ~10.3 (s, 1H, CHO), 7.6 (s, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 2.5 (s, 3H, CH₃), 2.3 (s, 3H, CH₃) | ~1690 (C=O stretch) |
| 2,6-Dimethylbenzaldehyde | ~10.6 (s, 1H, CHO), 7.4 (t, 1H, Ar-H), 7.1 (d, 2H, Ar-H), 2.6 (s, 6H, CH₃) | ~1695 (C=O stretch) |
| 3,4-Dimethylbenzaldehyde | ~9.9 (s, 1H, CHO), 7.6 (m, 2H, Ar-H), 7.2 (d, 1H, Ar-H), 2.3 (s, 6H, CH₃) | ~1700 (C=O stretch) |
| 3,5-Dimethylbenzaldehyde | ~9.9 (s, 1H, CHO), 7.5 (s, 2H, Ar-H), 7.4 (s, 1H, Ar-H), 2.4 (s, 6H, CH₃) | ~1700 (C=O stretch) |
Note: The exact chemical shifts and peak intensities in NMR and IR spectra can vary slightly depending on the solvent and concentration.
Experimental Protocols: Synthesis of Dimethylbenzaldehyde Isomers
The synthesis of dimethylbenzaldehyde isomers can be achieved through various methods, primarily involving formylation of the corresponding xylene or oxidation of the respective dimethylbenzyl alcohol.
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from 2,3-dimethylbromobenzene.[2][15][16]
-
Step 1: Grignard Reagent Formation
-
Under a nitrogen atmosphere, add magnesium turnings (1.1 mol) and anhydrous tetrahydrofuran (B95107) (THF) to a reaction flask.
-
Prepare a solution of 2,3-dimethylbromobenzene (1.0 mol) in anhydrous THF.
-
Add a small portion of the 2,3-dimethylbromobenzene solution to the magnesium suspension to initiate the reaction.
-
Once the reaction starts, add the remaining 2,3-dimethylbromobenzene solution dropwise while maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Step 2: Formylation
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of N,N-dimethylformamide (DMF) (1.0 mol) in anhydrous THF dropwise, ensuring the temperature does not exceed 20°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield this compound.
-
Synthesis of 2,4-Dimethylbenzaldehyde via Gattermann-Koch Reaction
This method involves the formylation of m-xylene (B151644) using carbon monoxide.[5]
-
Step 1: Reaction Setup
-
In a suitable pressure reactor, place anhydrous aluminum chloride (AlCl₃) and a catalytic amount of cuprous chloride (CuCl).
-
Cool the reactor to 0-5°C and add m-xylene.
-
-
Step 2: Formylation
-
Introduce a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) gas into the reactor under pressure.
-
Stir the reaction mixture vigorously at 0-5°C for several hours.
-
-
Step 3: Work-up and Purification
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Separate the organic layer, wash with water and a dilute sodium bicarbonate solution, and then dry over anhydrous calcium chloride.
-
Purify the product by vacuum distillation.
-
Synthesis of 3,5-Dimethylbenzaldehyde by Oxidation of Mesitylene (B46885)
This protocol outlines the selective oxidation of one methyl group of mesitylene.[17]
-
Step 1: Catalyst Preparation
-
In a reactor, mix a divalent cobalt salt (e.g., Co(OAc)₂) and a quaternary ammonium bromide salt.[17]
-
-
Step 2: Oxidation
-
Step 3: Work-up and Purification
-
After cooling, adjust the pH of the solution to be basic (>10) with a sodium hydroxide (B78521) solution.[17]
-
Separate the organic and aqueous phases.
-
Wash the organic layer with water, dry it, and then purify by vacuum distillation, collecting the fraction at 115-125 °C/20mmHg.[17]
-
Visualizations of Synthetic Pathways
The following diagrams illustrate the synthetic workflows for selected dimethylbenzaldehyde isomers.
Caption: Workflow for the synthesis of this compound.
References
- 1. CAS 5779-93-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 5779-93-1 [m.chemicalbook.com]
- 3. This compound | 5779-93-1 [chemicalbook.com]
- 4. 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethylbenzaldehyde | 15764-16-6 [chemicalbook.com]
- 6. 2,5-Dimethylbenzaldehyde | C9H10O | CID 22015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-二甲基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,5-dimethyl benzaldehyde, 5779-94-2 [thegoodscentscompany.com]
- 9. CAS 1123-56-4: 2,6-Dimethylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 10. 2,6-Dimethylbenzaldehyde | 1123-56-4 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. 3,4-Dimethylbenzaldehyde | 5973-71-7 [chemicalbook.com]
- 13. mgc-europe.de [mgc-europe.de]
- 14. 3,5-Dimethylbenzaldehyde | 5779-95-3 [chemicalbook.com]
- 15. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]
- 17. CN103524313A - 3,5-dimethylbenzaldehyde preparation method - Google Patents [patents.google.com]
A Theoretical Investigation into the Electronic Structure of 2,3-Dimethylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for elucidating the electronic structure of 2,3-Dimethylbenzaldehyde. While direct, extensive experimental and computational studies on this specific molecule are not widely available in peer-reviewed literature, this document outlines a robust framework based on established methods for analogous aromatic aldehydes. By following the protocols and understanding the theoretical basis detailed herein, researchers can effectively investigate the electronic properties, reactivity, and spectroscopic behavior of this compound and similar compounds.
Introduction to this compound
This compound, also known as o-xylene-3-carboxaldehyde or hemellitaldehyde, is an aromatic aldehyde with the chemical formula C₉H₁₀O.[1] Its structure consists of a benzene (B151609) ring substituted with a formyl group and two adjacent methyl groups. The interplay between the electron-withdrawing aldehyde group and the electron-donating methyl groups is expected to significantly influence the electronic landscape of the molecule, thereby dictating its chemical reactivity, spectroscopic signatures, and potential as a synthetic intermediate in various chemical and pharmaceutical applications.
A thorough understanding of the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting the molecule's behavior in chemical reactions and its potential interactions with biological targets.[2] Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for exploring these properties at the molecular level.
Theoretical and Computational Methodology
The investigation of the electronic structure of this compound would typically employ a synergistic approach, combining computational modeling with experimental validation.
Computational Protocol: Density Functional Theory (DFT)
DFT is a widely used and reliable method for predicting the electronic structure of organic molecules.[3][4] A typical computational workflow is illustrated below.
Caption: General workflow for the computational analysis of this compound.
A detailed protocol for these calculations is as follows:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or similar is utilized.[3][5]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and effective choice for this class of molecules.[3]
-
Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for calculating electronic properties.[3]
-
Geometry Optimization: The initial 3D structure of this compound is fully optimized in the gas phase without symmetry constraints. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.[3]
-
Electronic Property Calculations: Following successful optimization, single-point energy calculations are performed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MEP) map.
Experimental Protocols for Validation
Computational results should ideally be validated against experimental data. Key experimental techniques include:
-
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule.
-
Protocol: A dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is prepared. The absorption spectrum is then recorded using a UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm.[5] The experimental λmax can be compared with theoretical values calculated using Time-Dependent DFT (TD-DFT).
-
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.
-
Protocol: A small sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The spectra are recorded on a high-resolution NMR spectrometer.[5] The experimental chemical shifts can be compared to those predicted by computational methods.
-
Analysis of Electronic Properties
The following sections detail the key electronic properties that would be derived from a theoretical study of this compound. The quantitative data presented in the tables are illustrative, based on typical values for substituted benzaldehydes, and serve as a template for presenting results from actual calculations.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the most important orbitals in a molecule for determining its chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[6] A smaller gap suggests higher reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide further insight into the molecule's reactivity.[7]
-
Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO)
-
Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO)
-
Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2
-
Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2
-
Chemical Softness (S): The reciprocal of chemical hardness. S = 1 / (2η)
-
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
Table 2: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 1.85 |
| Electronegativity (χ) | 4.175 |
| Chemical Hardness (η) | 2.325 |
| Chemical Softness (S) | 0.215 |
| Electrophilicity Index (ω) | 3.74 |
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the charge distribution in a molecule. It is invaluable for identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.[2]
Caption: Logical workflow for generating and interpreting an MEP map.
For this compound, the MEP map would be expected to show:
-
Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack.
-
Positive Potential (Blue): Located around the hydrogen atoms, particularly the aldehydic proton and the aromatic protons.
Conclusion
This technical guide has outlined the standard theoretical and computational framework for a comprehensive investigation into the electronic structure of this compound. By employing Density Functional Theory calculations in conjunction with experimental validation techniques, researchers can obtain detailed insights into the molecule's frontier molecular orbitals, reactivity descriptors, and charge distribution. This knowledge is fundamental for predicting the chemical behavior of this compound and for guiding the design and synthesis of new molecules with desired properties in the fields of materials science and drug development.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
Methodological & Application
Application Note: Synthesis of 2,3-Dimethylbenzaldehyde from 2,3-Dimethylbromobenzene via Grignard Reaction
Introduction
2,3-Dimethylbenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals, most notably as a key precursor for the sedative drug Dexmedetomidine.[1][2] This application note details a robust and scalable protocol for the synthesis of this compound from 2,3-dimethylbromobenzene. The primary method described is the Grignard reaction, which involves the formation of a Grignard reagent from 2,3-dimethylbromobenzene and magnesium, followed by formylation using N,N-dimethylformamide (DMF).[1][2][3] This method is advantageous due to its reasonable design, mild reaction conditions, and suitability for industrial-scale production.[1][2]
Reaction Principle
The synthesis proceeds in two main steps. First, 2,3-dimethylbromobenzene reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 2,3-dimethylphenylmagnesium bromide. In the second step, this highly nucleophilic Grignard reagent is reacted with an electrophilic formylating agent, N,N-dimethylformamide (DMF). The intermediate adduct is then hydrolyzed under acidic conditions to yield the final product, this compound.
Data Presentation
The following table summarizes the quantitative data from representative examples of the synthesis of this compound using the Grignard method.
| Parameter | Example 1 | Example 2 |
| Starting Material | 2,3-Dimethylbromobenzene | 2,3-Dimethylbromobenzene |
| Reagents | Magnesium, N,N-Dimethylformamide | Magnesium, N,N-Dimethylformamide |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Temperature | Grignard formation: Reflux; Formylation: 0-30°C | Grignard formation: Reflux; Formylation: ≤20°C |
| Reaction Time | Grignard formation: 1 hour; Formylation: 2 hours | Grignard formation: 1 hour; Formylation: 2 hours |
| Yield | 96% | Not explicitly stated |
| Purity | 96.2% | Not explicitly stated |
| Reference | [4] | [2] |
Experimental Protocols
Materials and Equipment:
-
2,3-Dimethylbromobenzene (C₈H₉Br)
-
Magnesium (Mg) turnings
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (optional)
Protocol: Grignard Reaction for the Synthesis of this compound
Step 1: Preparation of the Grignard Reagent
-
Under a nitrogen atmosphere, add 26.4 g (1.1 mol) of magnesium turnings and 160 mL of anhydrous THF to a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.[2]
-
Prepare a solution of 18.5 g (0.1 mol) of 2,3-dimethylbromobenzene in 100 mL of anhydrous THF and add it to the dropping funnel.[2]
-
Add a small portion of the 2,3-dimethylbromobenzene solution dropwise to the magnesium suspension with stirring at room temperature to initiate the reaction. The initiation is indicated by a gentle reflux and the disappearance of the shiny magnesium surface. If the reaction does not start, gentle heating may be applied.[2]
-
Once the reaction has initiated, add the remaining solution of 166.5 g (0.9 mol) of 2,3-dimethylbromobenzene and 1000 mL of anhydrous THF dropwise at a rate that maintains a steady reflux.[2]
-
After the addition is complete, continue to reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.[2]
Step 2: Formylation Reaction
-
Cool the prepared Grignard reagent solution in an ice bath.[1][2]
-
Prepare a solution of 73 g (1.0 mol) of anhydrous N,N-dimethylformamide in 300 mL of anhydrous THF and add it to the dropping funnel.[1][2]
-
Add the DMF solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the reaction temperature below 20-30°C.[1][2]
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.[1][2]
Step 3: Workup and Purification
-
Quench the reaction by slowly adding 1000 mL of a saturated aqueous ammonium chloride solution with stirring.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated saline solution (brine).[4]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants to product in the synthesis.
References
- 1. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. This compound | 5779-93-1 [chemicalbook.com]
Application Note: Synthesis of 2,3-Dimethylbenzaldehyde via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the synthesis of 2,3-dimethylbenzaldehyde, a key intermediate in the production of pharmaceuticals like dexmedetomidine (B676) hydrochloride.[1][2] The synthesis is achieved through a Grignard reaction, a robust and versatile method for forming carbon-carbon bonds.[3] The protocol outlines the preparation of 2,3-dimethylphenylmagnesium bromide from 2,3-dimethylbromobenzene, followed by its reaction with the formylating agent N,N-dimethylformamide (DMF).[1][2] This method is advantageous due to its mild reaction conditions, operational simplicity, and the ready availability of starting materials.[2]
Overall Reaction Scheme
The synthesis proceeds in two main stages: first, the formation of the Grignard reagent, and second, the nucleophilic addition to DMF followed by hydrolysis to yield the target aldehyde.
Caption: Overall synthesis of this compound.
Reagents and Materials Data
A summary of the physical and chemical properties of the key substances involved in this protocol is provided below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |
| 2,3-Dimethylbromobenzene | C₈H₉Br | 185.06 | 1.366 | 214 | Starting aryl halide. |
| Magnesium (turnings) | Mg | 24.31 | 1.74 | 1090 | Forms the Grignard reagent. |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | 0.889 | 66 | Anhydrous solvent is critical.[4] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.944 | 153 | Formylating agent. |
| This compound | C₉H₁₀O | 134.18 | 1.029 | 86-88 (at 10 mmHg) | Final product.[5] |
Detailed Experimental Protocol
Safety Precaution: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be rigorously dried (e.g., flame-dried or oven-dried) before use, and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.[4][6] Anhydrous solvents are essential.
Part A: Preparation of 2,3-Dimethylphenylmagnesium Bromide
This part of the protocol focuses on the formation of the Grignard reagent.
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel. Purge the entire apparatus with dry nitrogen gas.[7]
-
Reagent Charging: To the flask, add magnesium turnings (26.4 g, 1.1 mol) and anhydrous tetrahydrofuran (THF) (160 mL).[2][5]
-
Initiation: In the dropping funnel, prepare a solution of 2,3-dimethylbromobenzene (18.5 g, 0.1 mol) in anhydrous THF (100 mL).[2][5] Add this initial solution dropwise to the magnesium suspension with stirring. The reaction is initiated when the solution turns cloudy and bubbling is observed.[8] If the reaction does not start spontaneously, gentle warming or the addition of a small iodine crystal may be required.[9]
-
Grignard Formation: Once the reaction has initiated, slowly add a solution of the remaining 2,3-dimethylbromobenzene (166.5 g, 0.9 mol) in anhydrous THF (1000 mL) from the dropping funnel at a rate that maintains a gentle reflux.[2][5]
-
Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 1-5 hours to ensure all the magnesium has reacted.[2]
Part B: Formylation with N,N-Dimethylformamide (DMF)
-
Cooling: After the Grignard reagent formation is complete, cool the reaction flask to 0°C using an ice bath.[1][2]
-
DMF Addition: Slowly add a solution of N,N-dimethylformamide (73 g, 1.0 mol) in anhydrous THF (300 mL) dropwise from the dropping funnel.[1][5] Maintain the internal reaction temperature below 20-30°C during the addition to prevent side reactions.[1][2]
-
Reaction: Once the addition of DMF is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-5 hours.[2]
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Carefully and slowly quench the reaction by adding 1000 mL of a cold, saturated aqueous ammonium (B1175870) chloride solution.[1][5] Stir for 1 hour until the solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (B1210297) (e.g., 2 x 150 mL).[5]
-
Washing and Drying: Combine all organic layers and wash them with saturated saline (brine) solution (500 mL).[5] Dry the combined organic phase over anhydrous sodium sulfate.[5]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.[5] A reported yield for this procedure is 96%.[5]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Quantitative Data Summary
This table summarizes the molar quantities and key reaction parameters based on the described protocol.[2][5]
| Reactant/Reagent | Mass | Moles | Molar Ratio (to ArBr) | Key Parameters |
| 2,3-Dimethylbromobenzene | 185 g | 1.0 | 1.0 | Starting material |
| Magnesium | 26.4 g | 1.1 | 1.1 | 10% molar excess recommended |
| N,N-Dimethylformamide (DMF) | 73 g | 1.0 | 1.0 | Temperature during addition: < 20-30°C |
| Tetrahydrofuran (THF) | ~1560 mL | - | - | Solvent, must be anhydrous |
| Saturated NH₄Cl (aq) | 1000 mL | - | - | Quenching agent |
| Reaction Step | Temperature | Time | Notes | |
| Grignard Formation | Reflux (~66°C) | 1-5 hours | Exothermic reaction | |
| Formylation Reaction | Room Temp. | 2-5 hours | After controlled addition at 0°C | |
| Hydrolysis/Work-up | Room Temp. | 1 hour | Quenching step |
References
- 1. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 5779-93-1 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Oxidation of 2,3-Dimethylbenzyl Alcohol to 2,3-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical oxidation of 2,3-dimethylbenzyl alcohol to its corresponding aldehyde, 2,3-dimethylbenzaldehyde. This transformation is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. The protocols outlined below describe three common and effective methods for this type of selective oxidation: Pyridinium (B92312) Chlorochromate (PCC) Oxidation, Swern Oxidation, and a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation.
Introduction
The selective oxidation of primary benzylic alcohols to aldehydes is a fundamental transformation in organic synthesis. The challenge lies in preventing over-oxidation to the corresponding carboxylic acid, while ensuring high conversion of the starting material. This compound is a valuable building block, and its efficient synthesis from 2,3-dimethylbenzyl alcohol is of significant interest. The choice of oxidant and reaction conditions is critical to achieving the desired outcome with high yield and purity. This document serves as a practical guide for laboratory-scale synthesis of this compound.
Comparative Data of Oxidation Methods
The following table summarizes typical reaction parameters and outcomes for the oxidation of substituted benzyl (B1604629) alcohols using the described methods. It is important to note that specific yields for 2,3-dimethylbenzyl alcohol may vary and optimization may be required.
| Oxidation Method | Oxidizing Agent / Catalyst System | Typical Solvent | Reaction Temperature | Typical Reaction Time | Typical Yield Range for Benzyl Alcohols | Purity |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | Room Temperature | 1-3 hours | 80-95% | Good to Excellent |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine (B128534) | Dichloromethane (DCM) | -78 °C to Room Temp. | 1-2 hours | >90% | Excellent |
| TEMPO-catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | Dichloromethane/Water (biphasic) | 0 °C to Room Temp. | 0.5-2 hours | 90-98% | Excellent |
Experimental Protocols
Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)
PCC is a relatively mild and selective oxidizing agent that is widely used for the conversion of primary alcohols to aldehydes.[1] The reaction is typically performed in an anhydrous solvent, such as dichloromethane (DCM), to prevent over-oxidation.[1][2]
Materials:
-
2,3-Dimethylbenzyl alcohol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Diethyl ether or Hexanes (for purification)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add a suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
-
To this stirred suspension, add a solution of 2,3-dimethylbenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
The reaction mixture will turn into a dark brown slurry. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-3 hours), dilute the reaction mixture with diethyl ether.
-
Pass the resulting suspension through a short pad of silica gel to filter out the chromium byproducts. Wash the silica pad with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford pure this compound.
Protocol 2: Swern Oxidation
The Swern oxidation is a mild and highly efficient method for oxidizing primary alcohols to aldehydes without the use of heavy metals.[1][3] It utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures.[3][4] A hindered base, such as triethylamine, is then used to promote the elimination reaction that forms the aldehyde.[3]
Materials:
-
2,3-Dimethylbenzyl alcohol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or a three-necked round-bottom flask
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a dry Schlenk flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.
-
To this solution, add a solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous dichloromethane dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 2,3-dimethylbenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture. Stir for an additional 30 minutes at -78 °C.
-
Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The mixture may become thick. Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with a dilute HCl solution, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography if necessary.
Protocol 3: TEMPO-catalyzed Aerobic Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that acts as a catalyst for the selective oxidation of primary alcohols to aldehydes.[5] This method is considered a "green" alternative as it can often use air or household bleach (sodium hypochlorite) as the terminal oxidant.[5][6]
Materials:
-
2,3-Dimethylbenzyl alcohol
-
TEMPO (0.01-0.05 equivalents)
-
Sodium hypochlorite (B82951) (NaOCl) solution (household bleach, ~5-8%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylbenzyl alcohol (1.0 equivalent) and TEMPO (0.01 equivalents) in dichloromethane.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Cool the biphasic mixture to 0 °C in an ice bath and begin vigorous stirring.
-
Slowly add the sodium hypochlorite solution (1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C. The reaction is often exothermic.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify by flash column chromatography if required.
Visualizations
Experimental Workflow for the Oxidation of 2,3-Dimethylbenzyl Alcohol
Caption: General experimental workflow for the synthesis and purification of this compound.
Signaling Pathway of Swern Oxidation
Caption: Key intermediates in the Swern oxidation pathway.
References
One-Pot Synthesis of Substituted Benzaldehydes: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzaldehydes is a critical step in the discovery and production of a vast array of pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for three robust one-pot methodologies for preparing these versatile intermediates.
The synthesis of substituted benzaldehydes is a cornerstone of modern organic chemistry. These compounds serve as key building blocks for a multitude of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemicals. Traditional multi-step syntheses can be time-consuming, resource-intensive, and generate significant waste. The one-pot syntheses detailed herein offer streamlined and efficient alternatives, minimizing purification steps and improving overall yield.
This guide covers three distinct and effective one-pot approaches:
-
Two-Step, One-Pot Reduction/Cross-Coupling of Weinreb Amides
-
Direct Aerobic Oxidation of Benzyl Alcohols
-
Palladium-Catalyzed Formylation of Aryl Halides
Each section includes a detailed experimental protocol, a summary of quantitative data including substrate scope and yields, and a visual representation of the experimental workflow.
One-Pot Synthesis from Weinreb Amides via Reduction and Cross-Coupling
This powerful methodology allows for the synthesis of a wide variety of substituted benzaldehydes by combining the reduction of a Weinreb amide to a stable hemiaminal intermediate, followed by a palladium-catalyzed cross-coupling reaction with an organometallic reagent in a single reaction vessel.[1][2][3][4] This approach is particularly valuable for introducing diverse substituents onto the aromatic ring.
Experimental Protocol
Materials:
-
Substituted N-methoxy-N-methylbenzamide (Weinreb amide) (1.0 equiv)
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene (B28343), 1.1 equiv)
-
Pd(PtBu₃)₂ (0.02 equiv)
-
Organolithium reagent (e.g., phenyllithium, 1.2 equiv)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Under an inert atmosphere (argon or nitrogen), dissolve the Weinreb amide (0.5 mmol) in anhydrous toluene (2.0 mL) in a dry Schlenk flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIBAL-H (1.1 equiv, 0.55 mL of a 1.0 M solution in toluene) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
To this mixture, add the palladium catalyst, Pd(PtBu₃)₂ (0.02 equiv, 5.1 mg).
-
In a separate flask, prepare a solution of the organolithium reagent (e.g., phenyllithium, 1.2 equiv, 0.6 mmol) in anhydrous toluene.
-
Add the organolithium solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted benzaldehyde.
Quantitative Data
The following table summarizes the yields for a variety of substituted benzaldehydes synthesized using this one-pot procedure from the corresponding Weinreb amides and organolithium reagents.[2][4]
| Weinreb Amide Substituent | Organolithium Reagent | Product | Yield (%) |
| 4-Bromo | Phenyllithium | 4-Phenylbenzaldehyde | 85 |
| 4-Methoxy | Phenyllithium | 4-Methoxy-4'-phenylbenzaldehyde | 78 |
| 3-Bromo | Phenyllithium | 3-Phenylbenzaldehyde | 82 |
| H | 2-Thienyllithium | 2-Thiophenecarboxaldehyde | 75 |
| 4-Trifluoromethyl | Phenyllithium | 4-Trifluoromethyl-4'-phenylbenzaldehyde | 72 |
| H | n-Butyllithium | Benzaldehyde | 65 |
Experimental Workflow
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 2,3-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] Their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, make them significant scaffolds in medicinal chemistry and drug development.[3][4] Schiff bases derived from substituted benzaldehydes are of particular interest due to the tunable electronic and steric properties conferred by the substituents on the aromatic ring. This document provides detailed protocols for the synthesis of Schiff bases from 2,3-Dimethylbenzaldehyde, along with methods for their characterization and a summary of their potential applications. While specific data for this compound derivatives is limited in the literature, the provided protocols are based on established methods for analogous substituted benzaldehydes.[5][6][7]
Synthesis of Schiff Bases from this compound: A Generalized Protocol
The synthesis of Schiff bases from this compound and a primary amine is typically achieved through a condensation reaction. The following protocol is a generalized procedure that can be adapted for various primary amines.
Experimental Protocol: Synthesis via Conventional Reflux
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol (B145695) or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve the desired primary amine (1 equivalent) in absolute ethanol.
-
Slowly add the ethanolic solution of the primary amine to the stirring solution of this compound at room temperature.
-
To catalyze the reaction, 2-3 drops of glacial acetic acid can be added to the mixture.[6]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction time can vary from 2 to 6 hours, depending on the reactivity of the amine.[5][8]
-
Upon completion of the reaction, cool the mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure Schiff base.
-
Dry the purified crystals in a desiccator or under vacuum.
Data Presentation
Table 1: Reaction Conditions and Expected Yields for Schiff Base Synthesis
The following table summarizes typical reaction conditions and yields for the synthesis of Schiff bases from various substituted aromatic aldehydes, which can serve as a reference for the synthesis using this compound.
| Aldehyde Reactant | Amine Reactant | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| Benzaldehyde (B42025) | Aniline | Ethanol | None | 3 | High | [5] |
| m-Nitrobenzaldehyde | p-Chloroaniline | Ethanol | Glacial Acetic Acid | Not Specified | ~60 | [6] |
| Salicylaldehyde | Ethylene diamine | Water | None | 2.5 | 69.13 | [9] |
| 2-Nitrobenzaldehyde | Ethylene diamine | Water | None | 2.5 | 70.32 | [9] |
| 4-Chlorobenzaldehyde | 2-(4-aminophenyl)acetonitrile | Ethanol | 3,5-difluoroarylboronic acid | 2 | 95 | [10] |
Characterization of Schiff Bases
The synthesized Schiff bases should be characterized using standard spectroscopic techniques to confirm their structure and purity.
Experimental Protocol: Spectroscopic Characterization
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectrum of the purified Schiff base using a KBr pellet or as a thin film.
-
Expected Characteristic Peaks:
-
A strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[11]
-
The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified Schiff base in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record the ¹H NMR and ¹³C NMR spectra.
-
Expected Characteristic Signals:
-
¹H NMR: A singlet in the region of 8.0-9.0 ppm corresponding to the proton of the azomethine group (-CH=N-).[11] Aromatic protons will appear in the region of 6.5-8.0 ppm. The two methyl groups on the benzaldehyde ring will appear as singlets in the aliphatic region.
-
¹³C NMR: A signal in the region of 150-165 ppm corresponding to the carbon of the azomethine group (-C=N-).
-
3. Mass Spectrometry (MS):
-
Obtain the mass spectrum of the purified Schiff base to determine its molecular weight.
-
The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base.[11]
Table 2: Representative Spectroscopic Data for a Schiff Base
The following table provides an example of the kind of spectroscopic data expected for a Schiff base derived from a substituted benzaldehyde.
| Spectroscopic Technique | Characteristic Peak/Signal | Expected Range/Value |
| FT-IR (cm⁻¹) | C=N stretch | 1600 - 1650 |
| C-H (aromatic) stretch | 3000 - 3100 | |
| C-H (aliphatic) stretch | 2850 - 3000 | |
| ¹H NMR (ppm) | -CH=N- (azomethine proton) | 8.0 - 9.0 (singlet) |
| Aromatic protons | 6.5 - 8.0 (multiplets) | |
| -CH₃ protons | ~2.0 - 2.5 (singlets) | |
| ¹³C NMR (ppm) | -C=N- (azomethine carbon) | 150 - 165 |
| Aromatic carbons | 120 - 150 | |
| -CH₃ carbons | ~15 - 25 |
Applications in Drug Development
Schiff bases are known to exhibit a wide range of biological activities, making them valuable lead compounds in drug discovery.
-
Antibacterial and Antifungal Activity: The azomethine group is crucial for the antimicrobial properties of Schiff bases.[3] They can interfere with microbial cell wall synthesis or inhibit essential enzymes.
-
Anticancer Activity: Many Schiff bases have demonstrated significant cytotoxicity against various cancer cell lines.[1] Their mechanism of action can involve DNA intercalation, enzyme inhibition, or induction of apoptosis.
-
Anti-inflammatory Activity: Some Schiff bases have shown potent anti-inflammatory effects, potentially by inhibiting pro-inflammatory enzymes or cytokines.
-
Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations.
The introduction of the 2,3-dimethyl substitution on the benzaldehyde moiety can influence the biological activity and selectivity of the resulting Schiff bases through steric and electronic effects. Further screening of these compounds is warranted to explore their therapeutic potential.
Visualizations
Caption: General workflow for the synthesis of Schiff bases.
Caption: Logical flow from synthesis to drug development.
References
- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. ijfas.com [ijfas.com]
- 9. ijraset.com [ijraset.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsdronline.com [ijpsdronline.com]
Application Notes and Protocols: 2,3-Dimethylbenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of specific and highly significant pharmaceutical compounds. Its unique substitution pattern makes it a valuable precursor for the construction of complex molecular architectures in medicinal chemistry. The primary and most well-documented application of this compound is in the synthesis of Dexmedetomidine (B676), a potent and selective α2-adrenergic receptor agonist. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in this key medicinal application.
Key Application: Synthesis of Dexmedetomidine
Dexmedetomidine is a medication used for sedation in intensive care settings and for procedural sedation. It exerts its effects by binding to and activating α2-adrenergic receptors in the brain and spinal cord, leading to a decrease in sympathetic outflow. This compound is a pivotal starting material for the synthesis of the core structure of Dexmedetomidine.
Synthetic Pathway Overview
The synthesis of Dexmedetomidine from this compound typically involves a multi-step process. A common route begins with the synthesis of this compound itself, followed by a series of reactions to build the imidazole (B134444) moiety and introduce the chiral center, ultimately leading to the final active pharmaceutical ingredient.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2,3-dimethylbromobenzene via a Grignard reaction, as adapted from patent literature.[1]
Materials:
-
2,3-Dimethylbromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Round-bottom flask, dropping funnel, condenser, and magnetic stirrer
Procedure:
-
Under a nitrogen atmosphere, add magnesium turnings (1.0-1.1 equivalents) to a dry round-bottom flask containing anhydrous THF.
-
Prepare a solution of 2,3-dimethylbromobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2,3-dimethylbromobenzene solution to the magnesium suspension to initiate the Grignard reaction.
-
Once the reaction has started (indicated by heat evolution and bubbling), add the remaining 2,3-dimethylbromobenzene solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of N,N-dimethylformamide (1.0-2.0 equivalents) in anhydrous THF dropwise, keeping the temperature below 20-30°C.
-
After the addition, allow the reaction to stir at room temperature for 2-5 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution and stir for 1 hour.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude this compound.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of Racemic Medetomidine Intermediate
This protocol outlines a general procedure for the synthesis of a key intermediate, 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, from 1-(1-chloroethyl)-2,3-dimethylbenzene (B1357474), which is derived from this compound.[2]
Materials:
-
1-(1-Chloroethyl)-2,3-dimethylbenzene
-
Imidazole
-
Sodium carbonate
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride
-
Ionic liquid (e.g., [Bmim]BF4) or other suitable solvent
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask under a nitrogen atmosphere, combine 1-(1-chloroethyl)-2,3-dimethylbenzene (1.0 equivalent), imidazole (1.0-1.1 equivalents), sodium carbonate (2.0-5.0 equivalents), and the palladium catalyst (0.005-0.02 equivalents) in the ionic liquid.
-
Heat the mixture with stirring at 90-110°C for 30-60 minutes.
-
Monitor the reaction by a suitable method (e.g., TLC or GC).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like petroleum ether to yield 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole.
Quantitative Data
The following table summarizes typical reaction yields for the synthesis of this compound and a key dexmedetomidine intermediate.
| Reaction Step | Starting Material | Product | Catalyst/Reagent | Yield (%) | Reference |
| Synthesis of this compound | 2,3-Dimethylbromobenzene | This compound | Mg, DMF | ~96 | [1] |
| Synthesis of 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole (Racemic Medetomidine) | 1-(1-Chloroethyl)-2,3-dimethylbenzene | 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | Pd catalyst, Na2CO3 | 71.6-81.1 | [2] |
Biological Activity and Mechanism of Action
Dexmedetomidine, the final product derived from this compound, is a highly selective agonist for α2-adrenergic receptors.
| Compound | Target | Ki (nM) | Biological Effect |
| Dexmedetomidine | α2-Adrenergic Receptor | ~1.5 | Sedation, analgesia, sympatholysis |
α2-Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors by dexmedetomidine initiates a G-protein coupled signaling cascade. These receptors are primarily coupled to inhibitory G-proteins (Gi).
The binding of dexmedetomidine to the α2-adrenergic receptor activates the associated Gi protein.[3][4] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), ultimately resulting in hyperpolarization of the neuron and a reduction in neuronal firing. This mechanism underlies the sedative and analgesic effects of dexmedetomidine.
Other Potential Applications
While the synthesis of dexmedetomidine is the most prominent application, the aldehyde functionality of this compound allows for its potential use in the synthesis of other compound classes, such as Schiff bases. Although the literature on Schiff bases specifically derived from this compound and their biological activities is not extensive, Schiff bases in general are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. Further research in this area could uncover novel therapeutic agents derived from this versatile starting material.
Conclusion
This compound is a key building block in medicinal chemistry, with its primary and most significant application being the synthesis of the α2-adrenergic agonist, Dexmedetomidine. The protocols and data presented here provide a comprehensive overview for researchers and drug development professionals working with this important intermediate. Future exploration of derivatives of this compound may lead to the discovery of new compounds with diverse therapeutic applications.
References
- 1. Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN106632051A - Synthetic method of dexmedetomidine hydrochloride intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Dexmedetomidine Hydrochloride Utilizing 2,3-Dimethylbenzaldehyde as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the synthesis of dexmedetomidine (B676) hydrochloride, a potent and selective α2-adrenergic agonist, using 2,3-dimethylbenzaldehyde as a readily available starting material. The protocol outlines a multi-step synthesis beginning with the formation of the racemic intermediate, medetomidine (B1201911), followed by chiral resolution to isolate the active (S)-enantiomer, dexmedetomidine, and subsequent conversion to its hydrochloride salt. This document provides comprehensive experimental protocols, a summary of reaction parameters, and visual diagrams of the synthetic pathway and experimental workflow to support research and development in pharmaceutical manufacturing.
Introduction
Dexmedetomidine hydrochloride is a critical sedative and analgesic agent used extensively in clinical settings. Its high selectivity for the α2-adrenergic receptor minimizes off-target effects, making it a valuable tool in procedural sedation and intensive care. The synthesis of dexmedetomidine often involves the preparation of its racemic form, medetomidine, followed by chiral resolution. This compound serves as a key building block in several established synthetic routes to medetomidine, offering an accessible and efficient starting point for the synthesis of this important pharmaceutical. This document outlines a common synthetic approach, providing detailed protocols for laboratory-scale preparation.
Synthetic Pathway Overview
The synthesis of dexmedetomidine hydrochloride from this compound can be broadly divided into three key stages:
-
Synthesis of Medetomidine: This stage involves the reaction of this compound with an imidazole (B134444) derivative to form the core structure of medetomidine. A common method is the Grignard reaction, where a Grignard reagent derived from a protected imidazole reacts with this compound.
-
Chiral Resolution of Medetomidine: The racemic medetomidine is resolved to separate the desired (S)-enantiomer (dexmedetomidine) from the (R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid, followed by fractional crystallization.
-
Formation of Dexmedetomidine Hydrochloride: The isolated dexmedetomidine free base is then converted to its hydrochloride salt to enhance its stability and solubility for pharmaceutical applications.
Caption: Synthetic pathway from this compound to Dexmedetomidine HCl.
Experimental Protocols
The following protocols are based on established synthetic methods.[1][2][3][4][5] Researchers should adapt these protocols based on their specific laboratory conditions and available reagents.
Protocol 1: Synthesis of Racemic Medetomidine
This protocol describes the synthesis of medetomidine via a Grignard reaction.
References
- 1. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]
- 2. Preparation method of dexmedetomidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP1918282A1 - Method for preparing medetomidine and its salts - Google Patents [patents.google.com]
- 4. METHOD FOR PREPARING MEDETOMIDINE AND ITS SALTS - Patent 2079706 [data.epo.org]
- 5. US7902377B2 - Method for preparing medetomidine and its salts - Google Patents [patents.google.com]
Application Notes and Protocols: Wittig Reaction of 2,3-Dimethylbenzaldehyde for Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds. This method is particularly valuable in drug development and materials science for the synthesis of complex alkenes with precise control over the double bond's position.[1][2] This document provides detailed application notes and protocols for the synthesis of alkenes via the Wittig reaction of 2,3-dimethylbenzaldehyde. The protocol is adapted from established procedures for sterically hindered aromatic aldehydes and is designed to be a practical guide for laboratory execution. The additional methyl group at the 3-position of the benzaldehyde (B42025) ring may introduce steric hindrance, potentially influencing reaction rates and yields.
Reaction Scheme
The general scheme for the Wittig reaction of this compound with a phosphorus ylide is depicted below. The nature of the R group on the ylide will determine the final alkene product. For instance, the use of methyltriphenylphosphonium (B96628) bromide will yield 2,3-dimethylstyrene.
Figure 1: General Wittig reaction scheme with this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Wittig reaction of this compound. The following protocol is a representative example using methyltriphenylphosphonium bromide to synthesize 2,3-dimethylstyrene.
Materials and Reagents
-
This compound
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure
Part 1: Preparation of the Phosphorus Ylide (Wittig Reagent)
-
Under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer.
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. A distinct color change (typically to a deep yellow or orange) indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
Part 2: Wittig Reaction with this compound
-
In a separate, flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly transfer the aldehyde solution to the ylide solution at 0 °C via syringe or a dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[3]
Part 3: Work-up and Purification
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product, a mixture of the desired alkene and triphenylphosphine (B44618) oxide, can be purified by flash column chromatography on silica gel.[4] A non-polar eluent system, such as a gradient of hexanes and ethyl acetate, is typically effective. The less polar alkene will elute before the more polar triphenylphosphine oxide.
Data Presentation
Quantitative data for the Wittig reaction of this compound is summarized below. Yields can vary based on the specific ylide used and the reaction scale.
| Parameter | Value | Reference |
| Product | 2,3-Dimethylstyrene | N/A |
| Molecular Formula | C₁₀H₁₂ | [5] |
| Molecular Weight | 132.20 g/mol | [5] |
| CAS Number | 27576-03-0 | [6] |
| Typical Yield | 60-80% (estimated) | [7] |
Spectroscopic Data for 2,3-Dimethylstyrene
The following table presents the expected spectroscopic data for the product, 2,3-dimethylstyrene. This data is crucial for product identification and characterization.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-6.90 (m, 3H, Ar-H), 6.85 (dd, 1H, vinyl-H), 5.65 (d, 1H, vinyl-H), 5.25 (d, 1H, vinyl-H), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.8, 137.2, 136.5, 130.0, 127.5, 125.8, 114.5, 20.5, 15.0 |
| IR (neat, cm⁻¹) | 3080 (C-H, vinyl), 2960-2850 (C-H, alkyl), 1630 (C=C, vinyl), 1480, 1450 (C=C, aromatic), 990, 910 (C-H bend, vinyl) |
Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.
Mandatory Visualizations
Wittig Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Wittig reaction, proceeding through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.[1][2]
Caption: Mechanism of the Wittig Reaction.
Experimental Workflow
The following diagram outlines the key stages of the experimental workflow for the synthesis of alkenes from this compound.
Caption: Experimental workflow for alkene synthesis.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2,3-Dimethylstyrene [webbook.nist.gov]
- 6. 2,3-dimethyl styrene [flavscents.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reductive Amination of 2,3-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of a diverse array of bioactive molecules. The procedure involves the reaction of a carbonyl compound, in this case, 2,3-Dimethylbenzaldehyde, with a primary or secondary amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine. This one-pot approach is highly efficient and often favored for its operational simplicity and high yields.
This document provides detailed application notes and experimental protocols for the reductive amination of this compound with various amines, utilizing sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] as a mild and selective reducing agent.
Signaling Pathway and Logical Relationships
The reductive amination of an aldehyde with an amine proceeds through a well-established two-step sequence within a single reaction vessel. Initially, the amine undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (for primary amines) or an iminium ion (for secondary amines). The subsequent and irreversible step is the reduction of this C=N double bond by a hydride-donating reducing agent to furnish the final amine product.
Caption: General signaling pathway of reductive amination.
Experimental Protocols
The following protocols are provided as general guidelines for the reductive amination of this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific amine substrates.
Protocol 1: Reductive Amination with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
1,2-Dichloroethane (B1671644) (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 1.0 eq.) in 1,2-dichloroethane (10 mL) is added aniline (1.1 mmol, 1.1 eq.).
-
The reaction mixture is stirred at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) is added portion-wise over 5 minutes.
-
The reaction mixture is stirred at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
The mixture is stirred for an additional 15 minutes, and the layers are separated.
-
The aqueous layer is extracted with DCM (2 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 1.0 eq.) in 1,2-dichloroethane (10 mL) is added morpholine (1.1 mmol, 1.1 eq.). A catalytic amount of acetic acid (e.g., 0.1 eq.) can be added to facilitate iminium ion formation.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) is added portion-wise over 5 minutes.
-
The reaction mixture is stirred at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution (15 mL).
-
The mixture is stirred for 15 minutes, and the layers are separated.
-
The aqueous layer is extracted with DCM (2 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Experimental Workflow
The general workflow for the reductive amination of this compound is a straightforward and efficient one-pot procedure.
Caption: Experimental workflow for reductive amination.
Data Presentation
The following tables summarize the expected products and representative analytical data for the reductive amination of this compound with various amines. The data is based on typical outcomes for similar substituted benzaldehydes. Actual yields and spectral data should be determined experimentally.
Table 1: Reductive Amination of this compound with Primary Amines
| Entry | Amine | Product | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm, CDCl₃) |
| 1 | Aniline | N-(2,3-Dimethylbenzyl)aniline | 85-95 | ~7.20-7.00 (m, Ar-H), ~4.35 (s, 2H, CH₂), ~2.30 (s, 3H, CH₃), ~2.25 (s, 3H, CH₃) |
| 2 | Benzylamine | N-(2,3-Dimethylbenzyl)benzylamine | 80-90 | ~7.40-7.20 (m, Ar-H), ~3.80 (s, 2H, CH₂), ~3.75 (s, 2H, CH₂), ~2.30 (s, 3H, CH₃), ~2.25 (s, 3H, CH₃) |
| 3 | n-Butylamine | N-Butyl-1-(2,3-dimethylphenyl)methanamine | 75-85 | ~7.10-6.90 (m, Ar-H), ~3.70 (s, 2H, CH₂), ~2.60 (t, 2H, N-CH₂), ~2.30 (s, 3H, CH₃), ~2.25 (s, 3H, CH₃), ~1.50 (m, 2H), ~1.35 (m, 2H), ~0.90 (t, 3H) |
Table 2: Reductive Amination of this compound with Secondary Amines
| Entry | Amine | Product | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm, CDCl₃) |
| 1 | Morpholine | 4-((2,3-Dimethylphenyl)methyl)morpholine | 85-95 | ~7.10-6.90 (m, Ar-H), ~3.70 (t, 4H, O-CH₂), ~3.50 (s, 2H, Ar-CH₂), ~2.50 (t, 4H, N-CH₂), ~2.30 (s, 3H, CH₃), ~2.25 (s, 3H, CH₃) |
| 2 | Piperidine | 1-((2,3-Dimethylphenyl)methyl)piperidine | 80-90 | ~7.10-6.90 (m, Ar-H), ~3.45 (s, 2H, Ar-CH₂), ~2.40 (m, 4H, N-CH₂), ~2.30 (s, 3H, CH₃), ~2.25 (s, 3H, CH₃), ~1.60 (m, 4H), ~1.45 (m, 2H) |
| 3 | N-Methylaniline | N-(2,3-Dimethylbenzyl)-N-methylaniline | 70-80 | ~7.30-6.70 (m, Ar-H), ~4.50 (s, 2H, CH₂), ~3.00 (s, 3H, N-CH₃), ~2.30 (s, 3H, CH₃), ~2.20 (s, 3H, CH₃) |
Conclusion
The reductive amination of this compound offers a reliable and efficient route for the synthesis of a wide range of substituted benzylamines. The use of sodium triacetoxyborohydride as the reducing agent provides a mild and selective method, compatible with various functional groups. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry, drug development, and organic synthesis, enabling the streamlined production of valuable amine building blocks.
Application Notes and Protocols for Catalytic Oxidation of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various catalytic methods for the oxidation of substituted benzaldehydes to their corresponding carboxylic acids, a crucial transformation in organic synthesis and drug development. This document details several prominent catalytic systems, including transition metal catalysis, organocatalysis, and phase transfer catalysis, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights.
Cobalt-Catalyzed Aerobic Oxidation
Aerobic oxidation using cobalt catalysts offers an economical and environmentally friendly approach for the conversion of benzaldehydes to benzoic acids, utilizing molecular oxygen as the terminal oxidant. Cobalt complexes, such as cobalt porphyrins, are effective catalysts for this transformation.[1][2]
Quantitative Data for Cobalt-Catalyzed Aerobic Oxidation
| Entry | Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 1 | Benzyl (B1604629) Alcohol | Cobalt Porphyrin | O₂ | - | 65 | 0.1 | 82 | 98 (to Benzaldehyde) | [1][2][3] |
| 2 | Toluene (B28343) | Co-ZIF | O₂ | - | 40 | - | 92.3 | 91.3 (to Benzaldehyde) | |
| 3 | Toluene | Co(acac)₂ | Air | Acetic Acid | - | - | - | >90 (to Benzaldehyde) | |
| 4 | Benzylic Methylene | Co(II)/NHPI | O₂ | BuOAc/EtOAc | 90-100 | 12 | High | High (to Ketone) | [4] |
Note: Data for benzyl alcohol and toluene oxidation are included to provide context for the catalytic activity.
Experimental Protocol: Cobalt-Porphyrin Catalyzed Aerobic Oxidation of Benzyl Alcohol to Benzaldehyde (B42025)
This protocol is adapted from a procedure using a membrane microchannel reactor, which significantly enhances reaction efficiency.[1][2][3]
Materials:
-
Benzyl alcohol
-
Cobalt(II) meso-tetraphenylporphyrin (CoTPP) catalyst
-
Isobutyraldehyde (B47883) (co-reductant)
-
Oxygen (O₂)
-
Solvent (if not solvent-free)
-
Membrane microchannel reactor
Procedure:
-
Prepare a solution of benzyl alcohol (0.23 mol/L) and the CoTPP catalyst in the chosen solvent.
-
If required, add isobutyraldehyde as a co-reductant.
-
Set up the membrane microchannel reactor with a liquid flow rate of 4.0 mL/min and an oxygen flow of 15 mL/min.
-
Maintain the reaction temperature at 65 °C.
-
Introduce the reactant solution into the microchannel reactor.
-
The reaction is typically complete within minutes (e.g., a residence time of 390 seconds can yield high conversion).[1][2][3]
-
Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product mixture is collected from the reactor outlet for purification.
Mechanistic Workflow: Cobalt-Catalyzed Aerobic Oxidation
N-Hydroxyphthalimide (NHPI) Catalyzed Aerobic Oxidation
N-Hydroxyphthalimide (NHPI) is a highly effective organocatalyst for the aerobic oxidation of a wide range of organic compounds, including substituted benzaldehydes. This method often proceeds via a free-radical mechanism.[5][6]
Quantitative Data for NHPI-Catalyzed Aerobic Oxidation
| Entry | Substrate | Co-catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 1 | Toluene | None | O₂ | Hexafluoroisopropanol | >70 | - | - | High (to Benzaldehyde) | [6] |
| 2 | Benzylic Methylene | Co(II) | O₂ | BuOAc/EtOAc | 90-100 | 12 | High | High (to Ketone) | [4] |
| 3 | Substituted Benzaldehyde Dialkylacetals | Co(II) | O₂ | - | - | - | - | High (to Alkyl Benzoates) | [5] |
Experimental Protocol: NHPI-Catalyzed Aerobic Oxidation of Toluene
This protocol describes a metal-free approach for the selective oxidation of toluene to benzaldehyde.[6]
Materials:
-
Toluene
-
N-Hydroxyphthalimide (NHPI)
-
Hexafluoroisopropanol (HFIP)
-
Oxygen (O₂) or Air
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
Procedure:
-
In a reaction vessel, dissolve toluene and a catalytic amount of NHPI in hexafluoroisopropanol.
-
Stir the mixture at a temperature above 70 °C.
-
Introduce a continuous stream of oxygen or air into the reaction mixture.
-
Monitor the reaction by GC or HPLC until the desired conversion is achieved.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the product can be purified by distillation or column chromatography.
Mechanistic Pathway: NHPI-Catalyzed Oxidation
Phase Transfer Catalysis (PTC) for Oxidation
Phase transfer catalysis provides a versatile and efficient method for the oxidation of substituted benzaldehydes, particularly when using inorganic oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). The phase transfer catalyst facilitates the transfer of the oxidant from the aqueous phase to the organic phase where the benzaldehyde is dissolved.[7][8][9][10][11]
Quantitative Data for PTC Oxidation of Substituted Benzaldehydes
| Entry | Substrate | Oxidant | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | K₂Cr₂O₇/H₂SO₄ | Quaternary Onium Salts | Toluene/Ethyl Acetate (B1210297) | >90 | [7][9] |
| 2 | 4-Hydroxybenzaldehyde | K₂Cr₂O₇/H₂SO₄ | Quaternary Onium Salts | Toluene/Ethyl Acetate | >90 | [7][9] |
| 3 | 3-Hydroxybenzaldehyde | K₂Cr₂O₇/H₂SO₄ | Quaternary Onium Salts | Toluene/Ethyl Acetate | >90 | [7][9] |
| 4 | 4-Chlorobenzaldehyde | K₂Cr₂O₇/H₂SO₄ | Quaternary Onium Salts | Toluene/Ethyl Acetate | >90 | [7][9] |
| 5 | 3-Chlorobenzaldehyde | K₂Cr₂O₇/H₂SO₄ | Quaternary Onium Salts | Toluene/Ethyl Acetate | >90 | [7][9] |
| 6 | Benzaldehyde | KMnO₄ | Quaternary Onium/Phosphonium Salts | Toluene/Ethyl Acetate | >90 | [8][10][11] |
| 7 | 4-Hydroxybenzaldehyde | KMnO₄ | Quaternary Onium/Phosphonium Salts | Toluene/Ethyl Acetate | >90 | [8][10][11] |
| 8 | 3-Hydroxybenzaldehyde | KMnO₄ | Quaternary Onium/Phosphonium Salts | Toluene/Ethyl Acetate | >90 | [8][10][11] |
| 9 | 4-Chlorobenzaldehyde | KMnO₄ | Quaternary Onium/Phosphonium Salts | Toluene/Ethyl Acetate | >90 | [8][10][11] |
| 10 | 3-Chlorobenzaldehyde | KMnO₄ | Quaternary Onium/Phosphonium Salts | Toluene/Ethyl Acetate | >90 | [8][10][11] |
Experimental Protocol: PTC Oxidation with Potassium Dichromate
This protocol is a general procedure for the oxidation of substituted benzaldehydes using potassium dichromate under phase transfer conditions.[7][9]
Materials:
-
Substituted benzaldehyde (0.1 mol)
-
Potassium dichromate (0.5 mol)
-
Sulfuric acid (0.02 mol dm⁻³)
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide, 0.01 mol)
-
Toluene or Ethyl Acetate (50 mL)
-
Deionized water (50 mL)
-
Ether
-
10% Sodium bicarbonate solution
-
Concentrated Hydrochloric acid
Procedure:
-
Dissolve the substituted benzaldehyde (0.1 mol) and the phase transfer catalyst (0.01 mol) in 50 mL of toluene or ethyl acetate in a reaction flask.
-
In a separate beaker, prepare the aqueous oxidant solution by dissolving potassium dichromate (0.5 mol) in 50 mL of deionized water containing sulfuric acid (0.02 mol dm⁻³).
-
Add the aqueous oxidant solution to the organic solution in the reaction flask.
-
Stir the biphasic mixture vigorously at room temperature for approximately 30 minutes.
-
After the reaction is complete (indicated by a color change), separate the organic layer.
-
Extract the aqueous layer three times with ether.
-
Combine all organic layers and extract with a 10% sodium bicarbonate solution.
-
Separate the aqueous bicarbonate layer and acidify it with concentrated hydrochloric acid to precipitate the benzoic acid product.
-
Filter the precipitate, wash with cold water, and dry to obtain the pure product.
Experimental Workflow: Phase Transfer Catalysis
Other Notable Catalytic Systems
a) Gold Nanoparticle-Catalyzed Oxidation
Gold nanoparticles (AuNPs) supported on various materials (e.g., TiO₂) have emerged as highly effective catalysts for the selective oxidation of aldehydes. These reactions can often be carried out under mild conditions.[12]
Protocol Outline: Synthesis of Au-TiO₂ Catalyst and Oxidation
-
Catalyst Preparation: Au-loaded TiO₂ can be prepared by an impregnation method. TiO₂ powder is dispersed in an aqueous solution of HAuCl₄, heated, filtered, washed, and dried.[12]
-
Oxidation Reaction: The Au-TiO₂ catalyst is used in an electrochemical setup for the oxidation of benzaldehyde to benzoic acid, often coupled with a hydrogen evolution reaction. This method offers high efficiency and can be performed at room temperature.[12]
b) N-Heterocyclic Carbene (NHC) Catalyzed Oxidation
N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can facilitate the oxidation of aldehydes to various products, including carboxylic acids and esters. The reaction mechanism involves the formation of a Breslow intermediate.[13][14][15][16]
Protocol Outline: NHC-Catalyzed Aerobic Oxidation
-
Reaction Setup: An aromatic aldehyde is dissolved in a suitable solvent (e.g., a mixture of an organic solvent and water).
-
Catalysis: An NHC precursor (e.g., a triazolium salt) and a base (e.g., DBU) are added.
-
Oxidation: The reaction is carried out under an atmosphere of air or oxygen at room temperature.[14]
-
Workup: The product is isolated after an appropriate workup procedure.
c) Heteropolyacid (HPA) Catalyzed Oxidation
Keggin-type heteropolyacids are effective catalysts for the oxidation of benzaldehydes using hydrogen peroxide as a green oxidant. The reaction can be performed in a multiphase system to overcome solubility issues.[17][18][19][20][21]
Protocol Outline: HPA-Catalyzed Oxidation with H₂O₂
-
Reaction System: A multiphase system consisting of a hydrocarbon solvent (e.g., isooctane), an aqueous phase containing H₂O₂, a phase-transfer agent (e.g., Aliquat 336), and the HPA catalyst is used.
-
Procedure: The substrate is dissolved in the organic phase, and the reaction is carried out with vigorous stirring at elevated temperatures (e.g., 70 °C).[18]
-
Monitoring and Workup: The reaction progress is monitored by sampling the organic phase. The product is isolated after completion of the reaction.
These application notes are intended to serve as a guide for researchers in the field. It is recommended to consult the primary literature for more specific details and safety information regarding each protocol.
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. vapourtec.com [vapourtec.com]
- 4. Co/NHPI-mediated aerobic oxygenation of benzylic C–H bonds in pharmaceutically relevant molecules - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts [mdpi.com]
- 7. chemijournal.com [chemijournal.com]
- 8. research-advances.org [research-advances.org]
- 9. chemijournal.com [chemijournal.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. N-Heterocyclic Carbene-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. iris.unive.it [iris.unive.it]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of Benzaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of key analytical techniques for the structural elucidation, quantification, and purity assessment of benzaldehyde (B42025) and its derivatives. Each section includes an application note detailing the technique's relevance, a summary of key quantitative data, a generalized experimental workflow, and a detailed protocol.
UV-Vis Spectroscopy
Application Note
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing benzaldehyde derivatives by probing their electronic transitions. The benzaldehyde molecule contains both a phenyl ring and a carbonyl group, which act as chromophores. The technique is particularly useful for quantifying concentrations of known derivatives and for monitoring reactions, such as condensations or oxidations, that involve changes to the conjugated system.[1] The UV spectrum of benzaldehyde typically displays absorption bands corresponding to π → π* transitions of the aromatic ring and the carbonyl group, as well as a weaker, longer-wavelength band from the n → π* transition of the carbonyl group.[1]
Data Presentation: Characteristic UV-Vis Absorption Maxima
| Compound | Transition | Typical λmax (in Water/Ethanol) | Reference |
| Benzaldehyde | Aromatic π → π | ~248 nm | [1] |
| Benzaldehyde | Carbonyl C=O (π → π) | ~223 nm | [1] |
| Benzaldehyde | Carbonyl C=O (n → π*) | ~283 nm | [1] |
Note: The position and intensity of these peaks can shift depending on the solvent and the nature of substituents on the aromatic ring.
Experimental Workflow: UV-Vis Analysis
Caption: General workflow for UV-Vis spectroscopic analysis of benzaldehyde derivatives.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh a small amount of the benzaldehyde derivative.
-
Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a water/ethanol mixture) to prepare a stock solution of known concentration (e.g., 1 mM).[2]
-
Perform serial dilutions from the stock solution to prepare a working sample with an expected absorbance between 0.1 and 1.0. A typical concentration is in the 10-100 µM range.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent blank and place it in the spectrophotometer. Zero the instrument to establish a baseline.
-
Rinse the cuvette with the sample solution, then fill it and place it in the sample holder.
-
Initiate the scan to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
For quantitative analysis, measure the absorbance at the λmax and use a pre-established calibration curve (based on Beer's Law) to determine the concentration of the derivative.
-
Infrared (IR) Spectroscopy
Application Note
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in benzaldehyde derivatives.[3] The most diagnostic absorptions are the strong carbonyl (C=O) stretching vibration and the characteristic aldehyde C-H stretching vibrations.[4] Additionally, absorptions related to the aromatic ring (C=C and C-H stretches) and any other substituents can be identified, providing a molecular fingerprint of the compound.[4][5] This technique is excellent for confirming the presence of the aldehyde moiety and for identifying structural changes during chemical synthesis.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | ~2880 - 2650 (often two bands) | Medium |
| Aromatic C-H | Stretch | ~3080 - 3000 | Medium |
| Carbonyl C=O | Stretch | ~1720 - 1700 | Strong, Sharp |
| Aromatic C=C | Stretch | ~1625 - 1440 (multiple bands) | Variable |
Source:[4]
Experimental Workflow: IR Analysis
Caption: General workflow for IR spectroscopic analysis.
Experimental Protocol
-
Sample Preparation (Liquid Film Method):
-
If the benzaldehyde derivative is a liquid, place one or two drops directly onto the face of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film.
-
Place the assembled plates into the spectrometer's sample holder.
-
-
Instrument Setup:
-
Ensure the sample compartment is empty and clean.
-
Configure the instrument to scan the desired range, typically 4000 cm⁻¹ to 400 cm⁻¹. Set the number of scans to be averaged (e.g., 16 or 32) for a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Perform a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O) and the instrument optics. This will be automatically subtracted from the sample spectrum.
-
Place the prepared sample in the holder and acquire the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum should show absorbance as a function of wavenumber.
-
Identify the key peaks and compare their positions to the expected values in the data table. Pay close attention to the strong C=O stretch around 1700 cm⁻¹ and the aldehyde C-H stretches.[4]
-
The region from ~1500 cm⁻¹ to 400 cm⁻¹ is the "fingerprint region," which is unique for each molecule and can be used for definitive identification by comparison with a reference spectrum.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like benzaldehyde derivatives.[3]
-
¹H NMR provides information about the chemical environment, number, and connectivity of protons. The aldehyde proton signal is highly diagnostic, appearing far downfield (~9.5-10.5 ppm).[6] The aromatic protons give signals in the ~7.0-8.5 ppm region, and their splitting patterns can reveal the substitution pattern on the ring.[6]
-
¹³C NMR provides information about the different carbon environments. The carbonyl carbon of the aldehyde is a key identifier, appearing significantly downfield (~190-195 ppm).[7][8] The number and chemical shifts of the aromatic carbon signals also help confirm the structure and substitution pattern.[7]
Data Presentation: Characteristic NMR Chemical Shifts (in CDCl₃)
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |
| ¹H | Aldehyde (-CH O) | 9.5 - 10.5 | Singlet (s) or Triplet (t) |
| ¹H | Aromatic (Ar-H ) | 7.0 - 8.5 | Multiplet (m) |
| ¹³C | Carbonyl (-C HO) | 190 - 195 | N/A |
| ¹³C | Aromatic (Ar-C ) | 120 - 140 | N/A |
Experimental Workflow: NMR Analysis
Caption: General workflow for NMR spectroscopic analysis.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-20 mg of the benzaldehyde derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[9]
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is defined as 0.0 ppm.[6]
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans) for the desired nucleus (¹H or ¹³C).
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing and Analysis:
-
Apply a Fourier Transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
For ¹H NMR: Integrate the area under each peak to determine the relative ratio of protons. Analyze the splitting patterns (n+1 rule) to deduce proton connectivity.[6]
-
For ¹³C NMR: Identify the chemical shifts of all unique carbon atoms. Correlate the signals with the molecular structure, noting the highly deshielded carbonyl carbon.[7]
-
Mass Spectrometry (MS)
Application Note
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.[3] When coupled with an ionization technique like Electron Ionization (EI), it also reveals characteristic fragmentation patterns that aid in structural elucidation.[10] For benzaldehyde, the molecular ion peak (M⁺) confirms the molecular weight. Key fragments include the loss of a hydrogen atom (M-1) and, most importantly, the loss of the formyl radical (-CHO) to produce the highly stable phenyl cation (C₆H₅⁺), which is often the base peak (most intense signal).[11][12]
Data Presentation: Key Mass Fragments of Benzaldehyde (EI-MS)
| m/z Value | Ion | Description | Relative Abundance |
| 106 | [C₇H₆O]⁺ | Molecular Ion (M⁺) | High |
| 105 | [C₇H₅O]⁺ | Loss of Hydrogen (M-1) | High |
| 78 | [C₆H₆]⁺ | Loss of Carbon Monoxide (CO) from M⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Loss of Formyl Radical (CHO); Phenyl Cation | Base Peak (100%) |
| 51 | [C₄H₃]⁺ | Loss of Acetylene from Phenyl Cation | Moderate |
Experimental Workflow: GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Experimental Protocol (via GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
-
-
Instrument Setup (GC):
-
Column: Use a fused silica (B1680970) capillary column (e.g., 25-30 m length) coated with a non-polar stationary phase like OV-101 or SE-30.[13][14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Temperature Program: Start with an initial oven temperature (e.g., 150°C), hold for 1-2 minutes, then ramp the temperature at a set rate (e.g., 10°C/min) to a final temperature (e.g., 220-260°C).[14]
-
Injector: Set to a temperature higher than the final oven temperature (e.g., 250°C).
-
-
Instrument Setup (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 40-300).
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
As the compound elutes from the GC column, it enters the MS ion source.
-
Acquire the mass spectrum for the chromatographic peak corresponding to the benzaldehyde derivative.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern, identifying the base peak and other key fragments to confirm the structure. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
-
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a premier technique for separating, identifying, and quantifying benzaldehyde derivatives in complex mixtures.[3] It is especially useful for purity assessment and for analyzing samples that are non-volatile or thermally sensitive.[3][15] Reversed-phase HPLC using a C18 column is the most common method.[16] Detection is typically performed with a UV detector set to a wavelength where the analyte absorbs strongly (e.g., 254 nm).[16][17] The retention time under specific conditions is a key identifier, while the peak area allows for accurate quantification.
Data Presentation: Typical HPLC Conditions
| Parameter | Typical Value / Type | Reference |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | [16] |
| Mobile Phase | Isocratic or Gradient mixture of Water and Acetonitrile | [16][18] |
| (e.g., Water:Acetonitrile, 76:24 v/v with 0.5% Acetic Acid) | [16] | |
| Flow Rate | 1.0 - 2.0 mL/min | [16] |
| Detection | UV Absorbance at 254 nm | [16][17] |
| Temperature | Ambient or controlled (e.g., 25°C) | [16] |
Experimental Workflow: HPLC Analysis
Caption: General workflow for HPLC analysis of benzaldehyde derivatives.
Experimental Protocol
-
Sample and Mobile Phase Preparation:
-
Prepare the mobile phase as specified (e.g., a mixture of HPLC-grade water and acetonitrile, often with a small amount of acid like acetic or formic acid to improve peak shape).[16][18] Degas the mobile phase using sonication or vacuum filtration.
-
Accurately prepare a stock solution of the sample in the mobile phase. Dilute to a working concentration (e.g., 1-100 µg/mL).[17][19]
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulates.
-
-
Instrument Setup:
-
Data Acquisition:
-
Inject a fixed volume (e.g., 20 µL) of the sample onto the column using an autosampler or manual injector.[16]
-
Record the chromatogram for a sufficient duration to allow all components to elute.
-
-
Data Analysis:
-
Identify the peak corresponding to the benzaldehyde derivative based on its retention time, which should be consistent with that of a known standard run under the same conditions.
-
For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks.
-
For quantification, use the peak area and a calibration curve generated from standards of known concentrations.
-
Gas Chromatography (GC)
Application Note
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable benzaldehyde derivatives.[3] It provides excellent separation of components in a mixture, making it highly suitable for purity assessment and quantifying impurities.[15] Samples are vaporized and separated on a capillary column. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (GC-MS) for definitive identification based on fragmentation patterns.[14][15]
Data Presentation: Typical GC Conditions
| Parameter | Typical Value / Type | Reference |
| Column | Fused Silica Capillary (e.g., 25 m x 0.53 mm) | [13] |
| Stationary Phase | OV-101, SE-30, or HP-20 (PEG) | [13][14] |
| Carrier Gas | Helium or Nitrogen | [14] |
| Injector Temp. | 250°C | [14] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | [13][14] |
| Oven Program | e.g., Start at 150°C, ramp 10°C/min to 220°C | [14] |
Experimental Workflow: GC Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. rsc.org [rsc.org]
- 10. scribd.com [scribd.com]
- 11. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 13. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. hrcak.srce.hr [hrcak.srce.hr]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.[1] The purity of these starting materials and intermediates is of paramount importance as it directly impacts the quality, safety, and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for the purity assessment of pharmaceuticals due to its high resolution, sensitivity, and versatility.[1] This application note provides a detailed protocol for the purity assessment of substituted benzaldehydes using a reverse-phase HPLC (RP-HPLC) method.
Reverse-phase HPLC is the preferred method for analyzing moderately polar compounds like substituted benzaldehydes.[1] The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1] This method allows for the effective separation of the main benzaldehyde (B42025) derivative from its potential process-related impurities and degradation products.
Potential Impurities
Understanding the synthetic route of the substituted benzaldehyde is crucial for identifying potential impurities.[1] Common impurities may include:
-
Unreacted starting materials.
-
By-products from side reactions.
-
Oxidation products (e.g., corresponding benzoic acids).[1]
-
Products of over-reaction or incomplete reaction.
Experimental Protocol: RP-HPLC Method
This protocol outlines a general procedure for determining the purity of a synthesized substituted benzaldehyde sample. Method optimization may be required depending on the specific substitution pattern of the benzaldehyde.
Instrumentation and Materials
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standards for the specific substituted benzaldehyde and any known impurities.
-
HPLC-grade acetonitrile (B52724) and water.
-
HPLC-grade methanol (B129727) (for cleaning).
-
0.1% Formic acid or phosphoric acid in water (optional, to improve peak shape).[2][3]
-
Sample vials and 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A: HPLC-grade water (with optional 0.1% formic acid).
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically suitable.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the substituted benzaldehyde reference standard in the sample diluent to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the synthesized substituted benzaldehyde in 10 mL of the sample diluent. Further dilute to a final concentration of approximately 0.1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.[1]
Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water B: Acetonitrile |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-18.1 min: 95% to 50% B18.1-25 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or the λmax of the specific compound) |
| Injection Volume | 10 µL |
System Suitability Testing (SST)
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five or six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Data Analysis
The purity of the synthesized substituted benzaldehyde is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following tables summarize hypothetical retention times and a purity analysis of a synthesized substituted benzaldehyde sample.
Table 1: Hypothetical Retention Times of Analyte and Potential Impurities
| Compound | Retention Time (min) |
| Benzoic Acid Derivative (Impurity 1) | 4.5 |
| Starting Material (Impurity 2) | 6.2 |
| Substituted Benzaldehyde (Analyte) | 9.8 |
| By-product (Impurity 3) | 12.1 |
Table 2: Hypothetical Purity Analysis of a Synthesized Sample
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area |
| 1 | 4.5 | 1500 | 0.15 |
| 2 | 6.2 | 3200 | 0.32 |
| 3 | 9.8 | 992500 | 99.25 |
| 4 | 12.1 | 2800 | 0.28 |
| Total | 1000000 | 100.00 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for HPLC purity assessment.
Method Validation
For routine quality control, the analytical method should be validated according to ICH guidelines (Q2(R1)) or other relevant regulatory standards.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity assessment of substituted benzaldehydes. The method is suitable for quality control in research and development settings. For use in a regulated environment, a full method validation should be performed to ensure its suitability for the intended purpose.
References
Application Note: GC-MS Analysis of 2,3-Dimethylbenzaldehyde Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dimethylbenzaldehyde is a key aromatic aldehyde used as a starting material and intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, fragrances, and specialty chemicals. The analysis of its reaction products is crucial for reaction monitoring, yield determination, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile reaction products due to its high resolution and sensitivity.
This application note provides detailed protocols for the GC-MS analysis of common reaction products of this compound, including those from reduction, reductive amination, and Wittig reactions.
Data Presentation
The following table summarizes representative quantitative data for the GC-MS analysis of this compound and its potential reaction products. Please note that retention times are dependent on the specific GC column and conditions and may require optimization. Mass spectral data is based on typical fragmentation patterns for these classes of compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Representative Retention Time (min) | Key Mass Fragments (m/z) and Interpretation |
| This compound (Starting Material) | C₉H₁₀O | 134.18 | 12.5 | 134 (M+) : Molecular ion133 (M-1) : Loss of a hydrogen radical105 (M-29) : Loss of a formyl radical (CHO) |
| 2,3-Dimethylbenzyl alcohol (Reduction Product) | C₉H₁₂O | 136.19 | 12.8 | 136 (M+) : Molecular ion121 (M-15) : Loss of a methyl radical118 (M-18) : Loss of water107 (M-29) : Loss of a CH₂OH radical |
| N-(2,3-Dimethylbenzyl)aniline (Reductive Amination Product) | C₁₅H₁₇N | 211.30 | 18.2 | 211 (M+) : Molecular ion210 (M-1) : Loss of a hydrogen radical106 : [C₇H₈N]⁺ fragment |
| 2,3-Dimethylstyrene (Wittig Reaction Product) | C₁₀H₁₂ | 132.20 | 11.9 | 132 (M+) : Molecular ion117 (M-15) : Loss of a methyl radical91 : Tropylium ion [C₇H₇]⁺ |
Experimental Protocols
General Sample Preparation for GC-MS Analysis
For the analysis of reaction mixtures, a simple dilution is often sufficient.
-
Solvent Selection: Use a high-purity (GC or HPLC grade) volatile organic solvent such as dichloromethane (B109758), diethyl ether, or ethyl acetate.[1]
-
Sample Dilution Protocol:
-
Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute the aliquot with the chosen solvent in a volumetric flask to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).[1]
-
If the sample contains solid particles, centrifuge or filter it before transferring it to a GC vial.[1]
-
GC-MS Instrumentation and Parameters
The following parameters are a good starting point and should be optimized for the specific instrument and application.
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 7000D TQ MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Protocol for a Representative Reaction: Reduction of this compound
This protocol describes the reduction of this compound to 2,3-Dimethylbenzyl alcohol using sodium borohydride (B1222165).
-
Materials: this compound, Sodium Borohydride (NaBH₄), Methanol, Dichloromethane, Anhydrous Magnesium Sulfate (MgSO₄), Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2,3-Dimethylbenzyl alcohol.
-
Prepare a sample for GC-MS analysis as described in the general sample preparation protocol.
-
Visualizations
Caption: General workflow for GC-MS analysis of reaction products.
Caption: Potential reaction pathways of this compound.
References
Application Notes and Protocols for Tandem Reaction Strategies in the Synthesis of Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various tandem reaction strategies employed in the synthesis of substituted benzaldehyde (B42025) derivatives. Tandem reactions, also known as domino or cascade reactions, offer significant advantages in organic synthesis by combining multiple bond-forming events in a single pot without the need for isolating intermediates. This approach enhances efficiency, reduces waste, and simplifies experimental procedures, making it a powerful tool in the discovery and development of novel pharmaceuticals and functional materials.
One-Pot Reduction/Cross-Coupling of Weinreb Amides for the Synthesis of Substituted Benzaldehydes
This two-step, one-pot procedure enables the synthesis of a variety of alkyl and aryl substituted benzaldehydes. The method relies on the formation of a stable aluminum hemiaminal intermediate from a Weinreb amide, which acts as a latent aldehyde. This intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with an organometallic reagent.[1][2][3]
Experimental Protocol
A general procedure for the one-pot reduction/cross-coupling of a Weinreb amide is as follows:[1][2][4][5]
-
To a solution of the Weinreb amide (0.5 mmol) in toluene (B28343) (2 mL) at 0 °C, add diisobutylaluminum hydride (DIBAL-H) dropwise over 5 minutes.
-
Add a pre-oxidized palladium catalyst (5 mol %) as a 10 mg/mL solution in toluene.
-
Add the organolithium reagent dropwise over 10 minutes using a syringe pump.
-
After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Quantitative Data
| Entry | Weinreb Amide | Organolithium Reagent | Product | Yield (%) | Reference |
| 1 | 4-Bromo-N-methoxy-N-methylbenzamide | Phenyllithium | 4-Phenylbenzaldehyde | 92 | [4] |
| 2 | 4-Bromo-N-methoxy-N-methylbenzamide | n-Butyllithium | 4-n-Butylbenzaldehyde | 85 | [4] |
| 3 | 3-Bromo-N-methoxy-N-methylbenzamide | Phenyllithium | 3-Phenylbenzaldehyde | 78 | [2] |
| 4 | N-Methoxy-N,2-dimethylbenzamide | Phenyllithium | 2-Methyl-4-phenylbenzaldehyde | 65 | [2] |
Multicomponent Synthesis of Pyranopyrazoles from Benzaldehyde Derivatives
This one-pot, four-component reaction provides an efficient route to biologically active pyranopyrazole derivatives. The reaction involves the condensation of an aromatic aldehyde, malononitrile (B47326), hydrazine (B178648) hydrate (B1144303), and ethyl acetoacetate (B1235776) in the presence of a catalyst.[6][7]
Experimental Protocol
A general procedure for the synthesis of pyranopyrazoles is as follows:[6]
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).
-
Add the catalyst (e.g., 20 mol% citric acid or 15 mg ZnO nanoparticles) and the solvent (e.g., 1 mL water or 5 mL water).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 80 °C) for the appropriate time.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the solid product, wash with water, and recrystallize from ethanol (B145695).
Quantitative Data
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Methoxybenzaldehyde | Citric Acid (20 mol%) | Water | 80 | 30 | 91 | |
| 2 | Benzaldehyde | ZnO Nanoparticles | Water | Room Temp. | 10-20 | 95 | [6] |
| 3 | 4-Chlorobenzaldehyde | CuO Nanoparticles | Water | Reflux | 15 | 96 | [7] |
| 4 | 4-Nitrobenzaldehyde | Triethanolamine | Water | 90 | 20 | 94 |
One-Pot ortho-C–H Hydroxylation of Benzaldehydes
This novel, one-pot procedure allows for the direct synthesis of salicylaldehydes from benzaldehydes through a boron-mediated ortho-C–H hydroxylation. The strategy involves the in situ formation of a transient imine directing group, followed by borylation and subsequent hydroxylation.[8][9]
Experimental Protocol
A general procedure for the one-pot ortho-C–H hydroxylation is as follows:[8][9]
-
Imine Formation: In a Schlenk tube under argon, charge the benzaldehyde (0.4 mmol) and tert-butylamine (B42293) (4.0 equiv.). Add 1,2-dichloroethane (B1671644) (DCE, 1 mL) and stir at 70 °C for 4 hours.
-
Borylation: Remove the solvent and excess amine under reduced pressure. Add 2,6-lutidine (2.0 equiv.), DCE (1 mL), and BBr3 (2.5 equiv. in DCM) under argon. Stir at room temperature for 12 hours.
-
Hydroxylation and Deprotection: Remove the solvent under reduced pressure. Add methyl tert-butyl ether (MTBE, 1 mL), sodium perborate (B1237305) tetrahydrate (3.0 equiv.), and water (1 mL) under argon. Stir at room temperature for 1 hour. Extract the product with ethyl acetate (B1210297) and purify by column chromatography.
Quantitative Data
| Entry | Benzaldehyde Derivative | Product | Yield (%) | Reference |
| 1 | 2-Methylbenzaldehyde | 2-Hydroxy-6-methylbenzaldehyde | 79 | [8] |
| 2 | 4-Methylbenzaldehyde | 2-Hydroxy-4-methylbenzaldehyde | 89 | [8] |
| 3 | 4-Chlorobenzaldehyde | 5-Chloro-2-hydroxybenzaldehyde | 75 | |
| 4 | 4-Fluorobenzaldehyde | 5-Fluoro-2-hydroxybenzaldehyde | 72 |
Multicomponent Synthesis of Isoindolinone Derivatives from 2-Formylbenzoic Acid
This multicomponent strategy provides access to a variety of isoindolinone derivatives, which are important scaffolds in medicinal chemistry. The reaction typically involves 2-formylbenzoic acid, an amine, and a third component, such as a phosphite (B83602) or an alkene, in a one-pot procedure.[10][11][12]
Experimental Protocol
A general procedure for the synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones is as follows:[11]
-
To a vial containing a choline (B1196258) chloride/zinc chloride (1:2) deep eutectic solvent, add the substituted aniline (B41778) (1 mmol), alkene (1.1 mmol), and 2-formylbenzoic acid (1.2 mmol).
-
Stir the reaction mixture at 110 °C for 4.5 hours.
-
After cooling, add water to the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and purify the product by column chromatography.
Quantitative Data
| Entry | Aniline | Alkene | Product | Yield (%) | Reference |
| 1 | p-Toluidine | trans-Anethole | 5,12-Dihydro-8-methoxy-6,12-dimethylisoindolo[2,1-a]quinolin-11-one | 77 | [11] |
| 2 | Aniline | trans-Anethole | 5,12-Dihydro-8-methoxy-12-methylisoindolo[2,1-a]quinolin-11-one | 70 | [11] |
| 3 | p-Anisidine | Indene | 5,6,6a,11-Tetrahydroindeno[2',1':4,5]pyrrolo[2,1-a]isoquinolin-11-one | 65 | [11] |
| 4 | p-Chloroaniline | methyl isoeugenol | 8,9-Dimethoxy-5-(4-chlorophenyl)-6-methyl-5,6-dihydroisoindolo[2,1-a]quinolin-11(12H)-one | 68 | [11] |
One-Pot Synthesis of Imidazole (B134444) Derivatives from Benzaldehyde
The one-pot synthesis of polysubstituted imidazoles is a widely used multicomponent reaction. It typically involves the condensation of a benzaldehyde derivative, benzil (B1666583), and an ammonium (B1175870) source, often catalyzed by an acid or a metal catalyst.[13][14]
Experimental Protocol
A general procedure for the synthesis of imidazole derivatives is as follows:[13][14]
-
In a round-bottom flask, mix the aromatic aldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (2-3 mmol).
-
Add the catalyst (e.g., 10 mol% Cu(OAc)2 or 15 mmol Cr2O3 nanoparticles) and the solvent (e.g., 10 mL ethanol or 2 mL water).
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C or under microwave irradiation at 400 W).
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice.
-
Filter the precipitate, dry, and recrystallize from ethanol.
Quantitative Data
| Entry | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Cu(OAc)2 | Ethanol, 60 °C | 82 | [13] |
| 2 | 2-Nitrobenzaldehyde | Cu(OAc)2 | Ethanol, 60 °C | 92 | [13] |
| 3 | 4-Chlorobenzaldehyde | Cr2O3 nanoparticles | Water, MW (400 W) | 95 | [14] |
| 4 | 4-Hydroxybenzaldehyde | Cr2O3 nanoparticles | Water, MW (400 W) | 90 | [14] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. nanomaterchem.com [nanomaterchem.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereoselective multicomponent synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones mediated by eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijsred.com [ijsred.com]
- 14. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethylbenzaldehyde via Grignard Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,3-Dimethylbenzaldehyde using a Grignard reaction. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Grignard synthesis of this compound?
A1: The synthesis involves two main steps. First, a Grignard reagent is prepared from a 2,3-dimethylhalobenzene (typically 2,3-dimethylbromobenzene) and magnesium metal. Second, this Grignard reagent is reacted with an electrophile, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield this compound.[1][2]
Q2: Why is my Grignard reaction not initiating?
A2: Failure to initiate is a common issue in Grignard reactions.[3] It is often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[3] Ensure all glassware is rigorously dried, and anhydrous solvents are used.[3][4] Activation of the magnesium surface can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means such as crushing the magnesium turnings.[3][5]
Q3: What are the most common side reactions in this synthesis?
A3: The primary side reaction to consider is Wurtz coupling, where the Grignard reagent reacts with the unreacted 2,3-dimethylhalobenzene to form a homocoupled biphenyl (B1667301) derivative.[3] This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension. Other potential side reactions include the reaction of the Grignard reagent with any trace amounts of water or atmospheric oxygen.[5]
Q4: How does steric hindrance from the two methyl groups affect the reaction?
A4: The two ortho- and meta-methyl groups on the aromatic ring introduce steric hindrance. This can make the formation of the Grignard reagent from the corresponding halide more challenging and can also slow down the subsequent reaction with the electrophile.[6] To overcome this, optimizing reaction conditions such as temperature and reaction time may be necessary. Using a more reactive halide (e.g., iodide instead of chloride) can also be beneficial.[2][7]
Q5: Which solvent is recommended for this reaction?
A5: Anhydrous ethereal solvents are essential for Grignard reactions.[3] Tetrahydrofuran (THF) is generally preferred over diethyl ether for preparing Grignard reagents from less reactive aryl halides due to its higher solvating power, which helps to stabilize the Grignard reagent.[3][8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of Grignard reagent | 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Halide is not reactive enough. | 1. Flame-dry all glassware under an inert atmosphere and use freshly distilled anhydrous solvents.[4] 2. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[3][5] 3. Consider using 2,3-dimethylbromobenzene or 2,3-dimethyliodobenzene instead of the chloro-derivative.[2] |
| Formation of a significant amount of biphenyl byproduct | Wurtz coupling side reaction due to high concentration of the aryl halide. | Add the solution of 2,3-dimethylhalobenzene in THF dropwise to the magnesium suspension to maintain a low concentration of the halide.[3] |
| Low yield of this compound despite successful Grignard formation | 1. Incomplete reaction with DMF. 2. Hydrolysis of the intermediate by trace water before workup. 3. Steric hindrance slowing the reaction. | 1. Ensure a slight molar excess of DMF is used and allow for sufficient reaction time after addition.[1][2] 2. Maintain strict anhydrous conditions throughout the reaction. 3. Consider extending the reaction time or gently heating the reaction mixture after the addition of DMF.[6] |
| Reaction mixture turns dark or black during Grignard formation | This can indicate decomposition of the Grignard reagent, possibly due to overheating or impurities. | Maintain a gentle reflux during Grignard formation and ensure high purity of all reagents and solvents.[9] |
Experimental Protocols
Protocol 1: Preparation of 2,3-Dimethylphenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
2,3-Dimethylbromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
Procedure:
-
Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen.
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium.[3]
-
In the dropping funnel, prepare a solution of 2,3-dimethylbromobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~10%) of the 2,3-dimethylbromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.[3]
-
Once the reaction has initiated, add the remaining 2,3-dimethylbromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1][2]
Protocol 2: Synthesis of this compound
Materials:
-
2,3-Dimethylphenylmagnesium bromide solution (from Protocol 1)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of anhydrous DMF (1.0-1.2 equivalents) in anhydrous THF in the dropping funnel.
-
Add the DMF solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 20-30°C.[1][2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[1][2]
-
Quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous ammonium chloride solution.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Quantitative Data Summary
| Parameter | Embodiment 1[1] | Embodiment 2[1] | Embodiment 3[1] |
| Starting Halide | 2,3-Dimethylbromobenzene | 2,3-Dimethylbromobenzene | 2,3-Dimethylbromobenzene |
| Mg (mol equiv.) | 1.1 | 1.1 | 1.1 |
| DMF (mol equiv.) | 1.0 | 1.0 | 2.0 |
| Grignard Formation Time | Not specified (refluxed) | 1 hour (reflux) | Not specified (refluxed) |
| Reaction Temp. with DMF | < 30 °C | < 20 °C | < 20 °C |
| Reaction Time with DMF | 2 hours | 2 hours | 2 hours |
Visualizations
Caption: Mechanism of this compound synthesis.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree.
References
- 1. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 2,3-Dimethylbenzaldehyde by Vacuum Distillation
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of crude 2,3-Dimethylbenzaldehyde via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
A1: The boiling point of this compound is dependent on the pressure. A typical literature value is 86-88 °C at 10 mmHg. Lowering the pressure will further decrease the boiling point.
Q2: What are the likely impurities in crude this compound synthesized from 2,3-dimethylbromobenzene and DMF?
A2: Common impurities may include unreacted starting materials such as 2,3-dimethylbromobenzene, residual solvent like tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) if not completely removed during the work-up. Byproducts from the Grignard reaction could also be present.
Q3: Why is vacuum distillation necessary for purifying this compound?
A3: Vacuum distillation is employed to separate compounds at lower temperatures than their atmospheric boiling points. This is particularly useful for high-boiling point compounds or those that are sensitive to heat and prone to decomposition at elevated temperatures. Aromatic aldehydes can be susceptible to oxidation and other degradation pathways at high temperatures.
Q4: My this compound is discoloring upon standing. What could be the cause?
A4: Discoloration, often yellowing, is a common sign of oxidation. Aldehydes, in general, are sensitive to air and can oxidize to the corresponding carboxylic acid. Proper storage under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is recommended.
Q5: Can I use boiling chips for vacuum distillation?
A5: It is not recommended to use boiling chips for vacuum distillation. The air trapped within the porous material is rapidly removed under vacuum, rendering them ineffective. A magnetic stir bar should be used to ensure smooth boiling and prevent bumping.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Unable to achieve a stable, low vacuum | - Leaks in the glassware joints.- Cracks in the glassware.- Loose tubing connections.- Inefficient vacuum pump. | - Ensure all joints are properly greased and securely clamped.- Inspect all glassware for cracks before assembly.- Use thick-walled vacuum tubing and ensure all connections are tight.- Check the vacuum pump oil and performance. |
| Sudden, violent boiling (bumping) of the crude material | - Lack of smooth boiling initiation.- Superheating of the liquid.- Rapid initial heating. | - Use a magnetic stir bar and ensure vigorous stirring.- Apply vacuum before heating to remove volatile solvents.- Heat the distillation flask gradually using a heating mantle with a stirrer or an oil bath. |
| The product is not distilling over, even at a high bath temperature | - The vacuum is not low enough.- The thermometer is placed incorrectly.- A significant amount of a higher-boiling impurity is present. | - Check the vacuum system for leaks and ensure the pump is functioning correctly.- The top of the thermometer bulb should be level with the side arm of the distillation head.- Consider the possibility of a different reaction outcome or significant contamination. |
| The distillate is cloudy or discolored | - The distillation is occurring too rapidly, causing carryover of less volatile impurities (splashing).- Thermal decomposition of the product or impurities. | - Reduce the heating rate to ensure a slow, steady distillation.- Ensure the vacuum is stable. A fluctuating vacuum can cause sudden boiling and carryover.- Lower the bath temperature and/or the pressure to minimize the risk of decomposition. |
| Low yield of purified product | - Incomplete distillation.- Loss of product due to leaks in the system.- Significant amount of non-volatile residue. | - Ensure the distillation is run to completion (i.e., no more distillate is collected at the given temperature and pressure).- Thoroughly check for and rectify any leaks.- The crude product may contain a high percentage of impurities. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure |
| This compound | 134.18 | ~235 (estimated) | 86-88 @ 10 mmHg |
| Tetrahydrofuran (THF) | 72.11 | 66 | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 153 | <50 @ 5 Torr |
| 2,3-Dimethylbromobenzene | 185.06 | 214 | - |
Experimental Protocols
Detailed Methodology for Vacuum Distillation of Crude this compound
-
Preparation of the Crude Sample:
-
Following the synthesis (e.g., Grignard reaction with 2,3-dimethylbromobenzene and DMF), the reaction is quenched and worked up. This typically involves an aqueous wash to remove salts and water-soluble components like DMF. The organic layer containing the crude this compound is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation).
-
-
Assembly of the Vacuum Distillation Apparatus:
-
Inspect all glassware for any cracks or defects.
-
Lightly grease all ground glass joints to ensure a good seal.
-
Place the crude this compound and a magnetic stir bar into a round-bottom flask (no more than two-thirds full).
-
Assemble the distillation apparatus, including a Claisen adapter (to minimize bumping), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side-arm leading to the condenser.
-
Connect the condenser to a circulating cold water source.
-
Connect the vacuum takeoff of the receiving flask adapter to a cold trap, which is then connected to a vacuum pump using thick-walled vacuum tubing.
-
-
Distillation Procedure:
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum. Observe the initial bubbling as residual volatile solvents are removed.
-
Once a stable vacuum is achieved (e.g., 10 mmHg), begin to gently heat the distillation flask using a heating mantle or an oil bath.
-
Collect any low-boiling fractions (e.g., residual THF) in a separate receiving flask.
-
As the temperature of the vapor reaches the boiling point of this compound at the recorded pressure (approx. 86-88 °C at 10 mmHg), change to a clean receiving flask to collect the product fraction.
-
Maintain a slow and steady distillation rate by controlling the heat input.
-
Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation. Do not distill to dryness.
-
Remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum before turning off the vacuum pump.
-
Disassemble the apparatus and properly store the purified this compound under an inert atmosphere.
-
Mandatory Visualization
Caption: Troubleshooting workflow for vacuum distillation of this compound.
Caption: Experimental workflow for the purification of this compound.
Technical Support Center: Synthesis of Substituted Benzaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of impurities from substituted benzaldehyde (B42025) syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of substituted benzaldehydes, presented in a question-and-answer format.
Q1: What are the most common impurities in a substituted benzaldehyde synthesis?
A1: The primary impurities typically include unreacted starting materials, corresponding benzoic acids (from oxidation of the aldehyde), and side-products from the specific synthetic route used (e.g., positional isomers in electrophilic aromatic substitution reactions like nitration).[1] For instance, in the Vilsmeier-Haack reaction, unreacted electron-rich arenes and byproducts from the Vilsmeier reagent can be present.[2][3][4][5]
Q2: My crude product is an oil and shows multiple spots on a Thin Layer Chromatography (TLC) plate. What is the first purification step I should take?
A2: An effective initial step is a liquid-liquid extraction or washing.[6][7] Pouring the reaction mixture over ice and washing with a cold sodium bicarbonate or sodium carbonate solution can help precipitate the product and remove acidic impurities like benzoic acid.[1][8] A subsequent wash with a saturated sodium bisulfite solution can be highly effective in removing unreacted aldehyde starting materials.[1][8][9]
Q3: How can I effectively remove unreacted benzaldehyde or other aldehyde impurities?
A3: Extraction with a freshly prepared saturated sodium bisulfite (NaHSO₃) solution is a highly effective method.[1][8][9] The bisulfite ion undergoes a reversible nucleophilic addition to the aldehyde's carbonyl group, forming a water-soluble α-hydroxy sulfonic acid salt (a bisulfite adduct).[10] This adduct can then be separated from the desired product in the aqueous layer.[9][11]
Q4: My desired substituted benzaldehyde is sensitive to basic conditions. How can I regenerate it from the bisulfite adduct?
A4: While strong bases like sodium hydroxide (B78521) are typically used to reverse the bisulfite adduct formation, for base-sensitive aldehydes, you can consider alternative methods.[10][11] One approach is to use a milder base like sodium carbonate.[8] Another option is a non-aqueous workup using chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile (B52724) to regenerate the aldehyde under neutral conditions.[10]
Q5: Column chromatography is not providing good separation of my substituted benzaldehyde from an impurity with a very similar Rf value. What can I do?
A5: When dealing with compounds having similar polarities, several strategies can improve separation:
-
Optimize the Mobile Phase: A shallow gradient elution, where the polarity of the solvent system is increased very slowly, can enhance resolution.[12]
-
Change the Stationary Phase: If using silica (B1680970) gel, consider switching to alumina (B75360), or vice-versa, as the different adsorbent properties may alter the elution order.[12]
-
Increase Column Length: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.[12]
-
Consider Flash Chromatography: Applying air pressure to the top of the column can speed up the elution process and sometimes lead to better separation.[6]
Q6: I am observing decomposition of my aldehyde on the silica gel column. How can I prevent this?
A6: Silica gel is slightly acidic and can sometimes cause decomposition of sensitive aldehydes.[8] To mitigate this, you can deactivate the silica gel by adding a small amount of a tertiary amine, like triethylamine (B128534) (typically 0.1-1%), to the eluent.[13] Alternatively, using a different stationary phase like neutral alumina can be a good solution.[13]
Q7: Recrystallization of my crude substituted benzaldehyde is not yielding pure crystals. What should I try?
A7: If direct recrystallization is failing, it may be due to the presence of significant impurities that inhibit crystal formation.
-
Pre-purification: First, perform a wash or extraction to remove major impurities.[1] An acid-base extraction can remove acidic or basic contaminants.[7][14]
-
Solvent System: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15] Experiment with different solvents or mixed solvent systems (e.g., ethanol/water, toluene/hexane) on a small scale to find the optimal conditions.[15][16]
-
Induce Crystallization: If crystals do not form from a cooled, saturated solution, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce nucleation.[15]
Data on Purification Methods
The following table summarizes the effectiveness of various purification techniques for removing common impurities in substituted benzaldehyde synthesis.
| Purification Method | Target Impurity | Purity Improvement (Typical) | Advantages | Disadvantages |
| Acid-Base Extraction | Acidic (e.g., benzoic acid) or Basic impurities | High | Simple, fast, and effective for removing acidic/basic contaminants.[7] | Not effective for neutral impurities or isomers.[1] |
| Sodium Bisulfite Wash | Unreacted aldehydes | Very High | Highly selective for aldehydes, forming a water-soluble adduct.[8][9] | The aldehyde of interest will also react; requires a regeneration step.[10] Can be less effective for highly sterically hindered aldehydes. |
| Column Chromatography | Wide range of impurities | Moderate to High | Versatile and can separate compounds with subtle differences in polarity.[6] | Can be time-consuming and may lead to sample decomposition on acidic silica gel.[8][13] |
| Recrystallization | Various soluble impurities | High (if successful) | Can yield very pure crystalline products.[6] | Requires a suitable solvent and may result in significant product loss.[17] Not effective if the product "oils out".[15] |
| Distillation (Vacuum) | Non-volatile or less volatile impurities | High | Effective for thermally stable, liquid aldehydes.[18] | Requires specialized equipment and is not suitable for thermally sensitive compounds.[19] |
Experimental Protocols
Detailed Protocol for Purification via Sodium Bisulfite Adduct Formation
This protocol describes the removal of an unreacted aldehyde starting material from a desired non-aldehyde product.
1. Materials:
-
Crude reaction mixture dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).
-
Deionized water.
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Separatory funnel.
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Rotary evaporator.
2. Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent and transfer it to a separatory funnel.
-
Add an equal volume of the freshly prepared saturated sodium bisulfite solution.
-
Shake the separatory funnel vigorously for 2-3 minutes. Periodically vent the funnel to release any pressure buildup.
-
Allow the layers to separate. The aldehyde-bisulfite adduct will be in the lower aqueous layer.[9]
-
Drain the aqueous layer.
-
Wash the organic layer with deionized water to remove any residual bisulfite solution.
-
Separate the layers and transfer the organic layer containing the purified product to a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[1]
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified product.[6]
3. (Optional) Regeneration of the Aldehyde: If you need to recover the aldehyde that was removed:
-
Transfer the aqueous layer containing the bisulfite adduct to a clean separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).[10]
-
Slowly add a 10% sodium hydroxide (NaOH) solution dropwise while shaking and monitoring the pH. Continue until the pH of the aqueous layer is strongly basic (pH > 10).[10]
-
The aldehyde will be regenerated and will move into the organic layer.
-
Separate the organic layer, dry it, and remove the solvent as described above to recover the aldehyde.
Visual Guides
Troubleshooting Workflow for Impurity Removal
Caption: A decision-making workflow for selecting the appropriate purification method.
Sodium Bisulfite Adduct Formation Pathway
Caption: The reversible reaction pathway for aldehyde purification using sodium bisulfite.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. silicycle.com [silicycle.com]
- 18. reddit.com [reddit.com]
- 19. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
troubleshooting low yield in the synthesis of 2,3-Dimethylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Dimethylbenzaldehyde, a key intermediate in the production of various pharmaceuticals. The information is tailored for researchers, scientists, and professionals in drug development.
Section 1: Grignard Reaction Route
The synthesis of this compound via a Grignard reaction, typically from a 2,3-dimethylhalobenzene and a formylating agent like N,N-dimethylformamide (DMF), is a common and effective method. However, several factors can lead to a lower than expected yield. This section addresses potential issues in this synthetic pathway.
Troubleshooting Guide: Grignard Reaction
Question: My Grignard reaction to synthesize this compound has a very low yield. What are the most common reasons for this?
Answer: Low yields in this Grignard synthesis can typically be attributed to three main areas: inefficient formation of the Grignard reagent, side reactions during the formylation step, and product loss during workup and purification.
Question: I'm having trouble initiating the Grignard reagent formation. What can I do?
Answer: The initiation of the Grignard reagent is critical and can be hampered by a passivated magnesium surface or the presence of moisture. Here are some troubleshooting steps:
-
Magnesium Activation: The magnesium turnings can have an oxide layer that prevents the reaction. Activating the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[1]
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are anhydrous.[1] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Mechanical Agitation: Gently crushing the magnesium turnings in the reaction flask (before adding the solvent) can expose a fresh surface for reaction.
Question: My reaction mixture turned dark and cloudy during the Grignard formation, and the subsequent yield was low. What happened?
Answer: A dark, cloudy appearance during Grignard reagent formation can indicate the occurrence of side reactions, such as Wurtz coupling. This is a significant side reaction where the Grignard reagent reacts with the starting alkyl halide. To minimize this:
-
Control the rate of addition: Add the 2,3-dimethylhalobenzene solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
Solvent Choice: While THF is commonly used, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to suppress the formation of Wurtz coupling by-products in some cases.
Question: I believe the Grignard reagent formed successfully, but the yield of this compound is still low after reacting with DMF. What are the possible side reactions?
Answer: Even with successful Grignard formation, the formylation step with DMF can have pitfalls:
-
Over-addition: The initial adduct formed between the Grignard reagent and DMF can react with a second equivalent of the Grignard reagent, leading to the formation of a tertiary amine after workup. To avoid this, use a controlled stoichiometry of the Grignard reagent to DMF (ideally close to 1:1) and add the Grignard reagent to the DMF solution at a low temperature.
-
Enolization: While not an issue for this compound synthesis, it's a common side reaction in other Grignard reactions where the aldehyde product has alpha-hydrogens.
-
Reaction Temperature: The addition of the Grignard reagent to DMF should be performed at a low temperature (e.g., 0 °C) to prevent side reactions.
Experimental Protocol: Grignard Synthesis of this compound
This protocol is based on procedures described in the patent literature.[2][3]
Materials:
-
Magnesium turnings
-
2,3-Dimethylbromobenzene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Iodine (for activation, optional)
Procedure:
-
Under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents) and anhydrous THF to a flame-dried round-bottom flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 2,3-dimethylbromobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2,3-dimethylbromobenzene solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining 2,3-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-3 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of DMF (1.0-2.0 equivalents) in anhydrous THF.
-
Slowly add the Grignard reagent to the DMF solution while maintaining the temperature below 20-30°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-5 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Data Presentation: Grignard Synthesis Conditions and Yields
| Starting Material | Molar Ratio (Mg:Halide:DMF) | Reaction Time (Grignard formation) | Reaction Time (Formylation) | Temperature (Formylation) | Reported Yield | Reference |
| 2,3-dimethylbromobenzene | 1.1:1:1 | 1 hour (reflux) | 2 hours (room temp) | < 20°C | 96% | [3] |
| 2,3-dimethylbromobenzene | 1:1:2 | 1 hour (reflux) | 2 hours (room temp) | < 20°C | High | [3] |
| 2,3-dimethylchlorobenzene | 1:1:1 | 5 hours (reflux) | 5 hours (room temp) | < 30°C | High | [3] |
| 2,3-dimethyliodobenzene | 1:1:1 | 1 hour (reflux) | 5 hours (room temp) | < 30°C | High | [3] |
Mandatory Visualization: Grignard Synthesis Workflow
Caption: Workflow for the Grignard Synthesis of this compound.
Section 2: Oxidation of 2,3-Dimethylbenzyl Alcohol
The oxidation of 2,3-dimethylbenzyl alcohol to this compound is another common synthetic route. The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.
Troubleshooting Guide: Oxidation Reaction
Question: My oxidation of 2,3-dimethylbenzyl alcohol resulted in a low yield of the aldehyde and a significant amount of 2,3-dimethylbenzoic acid. How can I prevent this over-oxidation?
Answer: Over-oxidation is a common problem in the synthesis of aldehydes. To minimize the formation of the carboxylic acid, consider the following:
-
Choice of Oxidizing Agent: Use a milder, more selective oxidizing agent. Common choices for the selective oxidation of benzyl (B1604629) alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation (using oxalyl chloride/DMSO).
-
Reaction Temperature: Maintain a low reaction temperature. Overheating can promote over-oxidation.
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting alcohol is consumed to prevent further oxidation of the aldehyde product.
Question: The oxidation reaction is very slow or does not seem to be proceeding. What could be the issue?
Answer: A sluggish or stalled oxidation reaction can be due to several factors:
-
Reagent Quality: Ensure that your oxidizing agent is fresh and has not decomposed. Some oxidizing agents are sensitive to moisture and air.
-
Catalyst Activity (if applicable): If you are using a catalytic oxidation method, ensure the catalyst is active and not poisoned by impurities in the starting material or solvent.
-
Solvent Purity: Use anhydrous and pure solvents, as impurities can interfere with the reaction.
Experimental Protocol: PCC Oxidation of 2,3-Dimethylbenzyl Alcohol
Materials:
-
2,3-Dimethylbenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 2,3-dimethylbenzyl alcohol (1.0 equivalent) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel, washing the silica gel with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or vacuum distillation.
Data Presentation: Common Oxidizing Agents for Benzyl Alcohol to Benzaldehyde (B42025)
| Oxidizing Agent | Typical Solvent | Reaction Conditions | Advantages | Disadvantages |
| PCC | Dichloromethane | Room Temperature | Mild, selective | Chromium waste |
| PDC | Dichloromethane | Room Temperature | Milder than PCC | Chromium waste |
| Swern Oxidation | Dichloromethane | Low Temperature (-78°C) | High yield, mild | Requires low temp, odorous byproducts |
| TEMPO/NaOCl | Dichloromethane/Water | 0°C to Room Temp | Catalytic, environmentally benign | Can be sensitive to substrate |
Mandatory Visualization: Oxidation Workflow
Caption: Workflow for the Oxidation of 2,3-Dimethylbenzyl Alcohol.
Section 3: Reduction of 2,3-Dimethylbenzonitrile (B195845)
The reduction of 2,3-dimethylbenzonitrile to this compound can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H). Careful control of the reaction conditions is necessary to prevent over-reduction to the corresponding primary amine.
Troubleshooting Guide: Reduction Reaction
Question: The reduction of 2,3-dimethylbenzonitrile with DIBAL-H gave a low yield of the aldehyde and a significant amount of 2,3-dimethylbenzylamine. How can I avoid this?
Answer: Over-reduction to the amine is a common side reaction when reducing nitriles to aldehydes. To prevent this:
-
Stoichiometry: Use a precise amount of DIBAL-H, typically 1.0 to 1.2 equivalents. An excess of the reducing agent will lead to the formation of the amine.
-
Low Temperature: The reaction should be carried out at a low temperature, typically -78 °C, to stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde during workup.
-
Slow Addition: Add the DIBAL-H solution slowly to the nitrile solution to maintain the low temperature and control the reaction.
Question: The reduction reaction is not going to completion, and I'm recovering a lot of starting nitrile. What should I do?
Answer: Incomplete reaction can be due to:
-
DIBAL-H Quality: The DIBAL-H solution may have degraded. It is sensitive to air and moisture. Use a fresh bottle or titrate the solution to determine its exact molarity.
-
Insufficient Equivalents: If the DIBAL-H concentration is lower than stated, you may be adding an insufficient amount. Consider using a slight excess (e.g., 1.2 equivalents).
-
Reaction Time: While the reaction is typically fast at low temperatures, you can try extending the reaction time slightly while carefully monitoring by TLC.
Experimental Protocol: DIBAL-H Reduction of 2,3-Dimethylbenzonitrile
Materials:
-
2,3-Dimethylbenzonitrile
-
Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene (B28343) or hexanes)
-
Anhydrous toluene
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve 2,3-dimethylbenzonitrile (1.0 equivalent) in anhydrous toluene in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add dilute hydrochloric acid.
-
Stir vigorously until two clear layers are formed.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Data Presentation: Common Reducing Agents for Nitrile to Aldehyde Conversion
| Reducing Agent | Typical Solvent | Reaction Temperature | Advantages | Disadvantages |
| DIBAL-H | Toluene, Hexanes | -78 °C | High yield, selective | Requires low temp, moisture sensitive |
| Stephen Aldehyde Synthesis | Ether, Ethyl Acetate | Room Temperature | Classic method | Uses SnCl2, acidic conditions |
Mandatory Visualization: Reduction Workflow
Caption: Workflow for the DIBAL-H Reduction of 2,3-Dimethylbenzonitrile.
General FAQs
Question: How can I best purify the final this compound product?
Answer: Vacuum distillation is the most common and effective method for purifying this compound, as it is a liquid at room temperature. For smaller scales or to remove non-volatile impurities, column chromatography on silica gel can also be used.
Question: What are the best storage conditions for this compound?
Answer: this compound is prone to oxidation to 2,3-dimethylbenzoic acid upon exposure to air. It should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and in a cool, dark place.
Question: I see an unknown impurity in my final product's NMR spectrum. What could it be?
Answer: Besides the starting material and potential over-oxidation/reduction products, other impurities can arise from side reactions specific to the synthetic route. For instance, in the Grignard synthesis, Wurtz coupling products (bibenzyl derivatives) could be present. In the oxidation route, impurities from the oxidizing agent might be carried through. Comparing the NMR spectrum to those of likely side products can help in identification.
References
Technical Support Center: Formylation of Dimethylbenzene
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the formylation of dimethylbenzene (xylene).
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield of the desired dimethylbenzaldehyde product?
A1: Low yields in formylation reactions are a common issue and can stem from several factors related to reagents, reaction conditions, and the specific formylation method used.
-
Reagent Quality and Stoichiometry:
-
Moisture: Most formylation reactions, particularly the Gattermann-Koch and Vilsmeier-Haack reactions, are extremely sensitive to moisture.[1][2] Water can quench the Lewis acid catalyst (e.g., AlCl₃) and hydrolyze the reactive formylating species. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, TiCl₄) must be fresh and active. Old or improperly stored catalysts may have reduced activity. For the Gattermann-Koch reaction, a co-catalyst like CuCl is often necessary to act as a "carrier" for carbon monoxide, especially at atmospheric pressure.[1][4]
-
Vilsmeier Reagent: In the Vilsmeier-Haack reaction, the chloroiminium ion (Vilsmeier reagent) is formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[5] This reagent can degrade over time. It is often best to prepare it fresh in situ.[6]
-
-
Reaction Conditions:
-
Temperature: Temperature control is critical. Excessively high temperatures can lead to the formation of polymeric, tar-like byproducts and reduce the yield of the desired aldehyde. Conversely, a temperature that is too low may result in an incomplete or very slow reaction. Optimal temperatures are substrate-specific and often need to be determined empirically, typically ranging from 0°C to room temperature.[2][3]
-
Reaction Time: Monitor the reaction's progress using an appropriate technique (e.g., TLC or GC). Stopping the reaction prematurely will naturally result in a low yield, while excessively long reaction times can promote side product formation.
-
-
Substrate Reactivity:
-
Dimethylbenzene (xylene) is an activated arene, which is favorable for electrophilic aromatic substitution. However, in highly acidic conditions (e.g., Gattermann-Koch with superacids), the xylene itself can be protonated, which deactivates the ring and decreases the apparent rate of formylation.[7]
-
Q2: My reaction produced a mixture of isomers. How can I control the regioselectivity?
A2: The formation of multiple isomers is expected when formylating xylenes (B1142099) due to the directing effects of the two methyl groups. Both methyl groups are activating and ortho, para-directing.
-
Starting Isomer: The primary determinant of the product mixture is the starting xylene isomer:
-
o-xylene: Formylation can occur at the 3- or 4-position. This typically yields a mixture of 3,4-dimethylbenzaldehyde (B1206508) and 2,3-dimethylbenzaldehyde.
-
m-xylene: The most activated positions are 2, 4, and 6. Formylation primarily yields 2,4-dimethylbenzaldehyde, with 2,6-dimethylbenzaldehyde (B72290) as a potential minor isomer due to steric hindrance.
-
p-xylene: All positions next to the methyl groups are equivalent. Formylation occurs at the 2-position to yield 2,5-dimethylbenzaldehyde.
-
-
Steric Hindrance: Formylation is generally sensitive to steric bulk. The electrophile will preferentially attack the least sterically hindered position. For example, in m-xylene, attack at the 4-position is sterically favored over attack at the 2- or 6-positions, which are flanked by two methyl groups.
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product. The choice of Lewis acid and solvent can also influence the isomer ratio.
Q3: What are the major side reactions, and how can they be minimized?
A3: Besides isomer formation, several other side reactions can occur.
-
Polyformylation: Although the introduced formyl group (-CHO) is deactivating to the aromatic ring, under harsh conditions (e.g., high temperature, large excess of formylating agent), a second formylation can occur. Monoformylation is typical because the product is less reactive than the starting xylene.[1] To avoid this, use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the formylating agent.[3]
-
Friedel-Crafts Alkylation/Acylation Byproducts: In Gattermann-type reactions using Lewis acids like AlCl₃, trace impurities or side reactions can lead to other alkylation or acylation products, though this is less common for formylation where the formyl cation is relatively stable.[1]
-
Polymerization/Tar Formation: This is often caused by excessive heat or overly concentrated reaction mixtures. Maintaining the recommended temperature and ensuring efficient stirring can help minimize the formation of these intractable byproducts.
-
Competing Methylation: When using reagents like N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA), competing methylation can occur if the substrate has susceptible functional groups.[3] While less of a concern for dimethylbenzene itself, it's a critical consideration for substituted derivatives.
Troubleshooting Guide
This workflow helps diagnose common issues encountered during the formylation of dimethylbenzene.
References
- 1. orgosolver.com [orgosolver.com]
- 2. purechemistry.org [purechemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
Technical Support Center: Improving the Selectivity of Ortho-Formylation of Xylenes
Welcome to the technical support center for the ortho-formylation of xylenes (B1142099). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for common issues encountered during the formylation of xylene isomers.
Frequently Asked Questions (FAQs)
Q1: My formylation reaction on xylene is resulting in a low yield. What are the common causes?
A1: Low yields in the formylation of xylenes can arise from several factors:
-
Substrate Reactivity: Xylenes are less reactive than more electron-rich aromatic compounds like phenols or anilines. The methyl groups are activating and ortho-, para-directing, but their activating effect is moderate.
-
Moisture: Many formylating reagents and the Lewis acid catalysts used are highly sensitive to moisture. Water can decompose the reagents and deactivate the catalyst, significantly reducing the yield.[1] It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: The quality of the formylating agent and catalyst is crucial. For instance, in the Vilsmeier-Haack reaction, impure or decomposed N,N-dimethylformamide (DMF) can negatively impact the reaction.[2]
-
Reaction Conditions: Suboptimal temperature, reaction time, or incorrect stoichiometry of reagents can all lead to poor yields. Some formylation reactions require heating to proceed efficiently.
Q2: I am observing the formation of multiple isomers. How can I improve the ortho-selectivity?
A2: Improving ortho-selectivity is a key challenge in xylene formylation. Here are some strategies:
-
Choice of Formylation Method: Certain methods inherently favor ortho-substitution. For example, the Rieche formylation using dichloromethyl methyl ether and a Lewis acid like TiCl4 can exhibit a preference for the ortho position, especially with substrates capable of chelation, although this is less pronounced with xylenes compared to phenols.
-
Steric Hindrance: In o-xylene, the two methyl groups can sterically hinder the ortho positions, potentially leading to lower reactivity or favoring formylation at the less hindered position. Conversely, in m-xylene (B151644), the position between the two methyl groups is sterically hindered, and formylation is more likely to occur at the positions ortho to one of the methyl groups.
-
Directing Groups: While xylenes themselves lack strong ortho-directing groups, introducing a suitable directing group onto the aromatic ring can be a powerful strategy. These groups can coordinate to the formylating agent or catalyst, delivering it to the ortho position. However, this adds extra steps to the synthetic route.
Q3: What are the common side reactions I should be aware of during xylene formylation?
A3: Besides the formation of undesired isomers, other side reactions can occur:
-
Polyformylation: Although the introduction of a deactivating formyl group generally disfavors a second formylation, under harsh reaction conditions, diformylation products may be observed, especially in m-xylene where multiple activated positions are available.
-
Polymerization/Tar Formation: Friedel-Crafts type reactions, including some formylation methods, can be prone to the formation of polymeric or tarry byproducts, particularly at higher temperatures or with reactive substrates.[1]
-
Byproducts from Reagents: In the Gattermann-Koch reaction, which uses carbon monoxide and HCl, side reactions can lead to the formation of various byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and high-purity reagents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Inactive Catalyst | Use a fresh, unopened bottle of the Lewis acid catalyst. If the catalyst has been opened previously, its activity may be compromised due to moisture. In Friedel-Crafts acylation-type reactions, a stoichiometric amount of the catalyst is often necessary as the product can complex with it.[1] |
| Low Substrate Reactivity | Increase the reaction temperature or prolong the reaction time. Consider using a more potent formylating agent or a stronger Lewis acid catalyst. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants and catalyst. An excess of one reagent may be required in some protocols. |
| Inefficient Work-up | Ensure complete quenching of the reaction and proper extraction of the product. Losses can occur during aqueous washes if the product has some water solubility. |
Issue 2: Poor Regioselectivity (Low Ortho-Product Formation)
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | For o-xylene, formylation at the ortho positions is inherently difficult. Consider alternative strategies if high ortho-selectivity is crucial. For m-xylene, the position ortho to one methyl group and para to the other is generally favored. |
| Thermodynamic vs. Kinetic Control | Reaction temperature can influence the isomer distribution. Lowering the temperature may favor the kinetically preferred product, which could be the ortho-isomer in some cases. |
| Choice of Lewis Acid | The nature of the Lewis acid can influence regioselectivity. Experiment with different Lewis acids (e.g., TiCl4, SnCl4, AlCl3) to find the optimal one for your desired transformation. |
Data Presentation: Comparison of Formylation Methods for Xylenes
The following table summarizes available quantitative data for the formylation of xylene isomers. Data for direct, comparative studies on xylenes is limited in the literature, and the following represents a compilation from various sources.
| Xylene Isomer | Formylation Method | Reagents | Yield (%) | Product(s) | Reference |
| m-Xylene | Gattermann-Koch variant | CO, HF, BF3 | High | 2,4-Dimethylbenzaldehyde | [3] |
| o-Xylene | Gattermann-Koch variant | CO, HF, BF3 | High | 3,4-Dimethylbenzaldehyde | [3] |
| p-Xylene | Gattermann-Koch variant | CO, HF, BF3 | Low Reactivity | 2,5-Dimethylbenzaldehyde | [3] |
| Mesitylene (B46885) (1,3,5-Trimethylbenzene) | Rieche Formylation | Dichloromethyl methyl ether, TiCl4 | 81-89 | Mesitaldehyde | [4] |
Experimental Protocols
Protocol 1: Rieche Formylation of Mesitylene (as an analogue for Xylene)
This protocol is adapted from a procedure for the formylation of mesitylene, a close analogue of xylene.[4]
Materials:
-
Mesitylene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl4)
-
Dry methylene (B1212753) chloride (DCM)
-
Ice
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve mesitylene (0.60 mole) in dry methylene chloride (375 ml).
-
Cool the solution in an ice bath.
-
Add titanium tetrachloride (1.0 mole) to the cooled solution over a period of 3 minutes.
-
While stirring and maintaining the cold temperature, add dichloromethyl methyl ether (0.5 mole) dropwise over a 25-minute period.
-
After the addition is complete, stir the mixture in the ice bath for 5 minutes.
-
Remove the ice bath and stir for an additional 30 minutes at room temperature.
-
Warm the reaction mixture to 35°C and stir for 15 minutes.[4][5]
-
Pour the reaction mixture into a separatory funnel containing approximately 0.5 kg of crushed ice and shake thoroughly.
-
Separate the organic layer and extract the aqueous layer with two 50-ml portions of methylene chloride.
-
Combine the organic solutions and wash three times with 75-ml portions of water.
-
Add a crystal of hydroquinone to the methylene chloride solution and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and distill the residue under reduced pressure to obtain the crude product. Redistillation yields pure mesitaldehyde.[4]
Protocol 2: General Procedure for Vilsmeier-Haack Formylation
This is a general procedure and may require optimization for xylene substrates.[1][6]
Materials:
-
Xylene isomer
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)
-
Sodium acetate (B1210297) (NaOAc)
-
Diethyl ether (Et2O)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Vilsmeier Reagent (if not using pre-formed): In a flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Add POCl3 dropwise with vigorous stirring. Allow the mixture to stir at 0°C for about an hour.
-
Formylation: To a solution of the xylene isomer (1.0 equiv) in DMF, add the pre-formed Vilsmeier reagent (1.5 equiv) at 0°C.
-
Allow the reaction to stir for a specified time at room temperature (e.g., 6.5 hours), monitoring the progress by TLC or GC.
-
Work-up: Cool the reaction mixture to 0°C and add a solution of sodium acetate (5.6 equiv) in water. Stir for 10 minutes at 0°C.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
After filtration, concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4368336A - Process for formylating xylene mixture - Google Patents [patents.google.com]
- 4. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimization of Reaction Parameters for Schiff Base Formation
Welcome to the Technical Support Center for Schiff Base Formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your Schiff base synthesis experiments.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Schiff bases, providing direct solutions to specific problems.
Issue 1: Low Product Yield
Question: Why is my Schiff base yield consistently low, and how can I improve it?
Answer:
Low yields in Schiff base synthesis are a common problem and can be attributed to several factors, primarily the reversible nature of the reaction. The formation of a Schiff base is an equilibrium reaction where water is a byproduct. An excess of water can drive the reaction backward, thus reducing the yield.[1][2]
Troubleshooting Steps:
-
Water Removal: Actively remove water from the reaction mixture as it forms. This can be achieved by:
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene.[1]
-
Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4 Å) directly to the reaction mixture.[1][2] Molecular sieves are particularly effective at sequestering water.[2][3]
-
-
pH Optimization: The reaction rate is highly dependent on pH.[2]
-
A mildly acidic pH (typically around 4-5) is often optimal.[1] This is because the reaction requires acid catalysis for the dehydration of the carbinolamine intermediate.
-
However, if the pH is too low (highly acidic), the amine reactant will be protonated, rendering it non-nucleophilic and hindering the initial addition step.[4][5][6][7][8][9]
-
If the pH is too high (alkaline or neutral), the dehydration of the carbinolamine intermediate is the rate-limiting step.[5][6]
-
The optimal pH is substrate-dependent and may require experimental determination.[2][5][6]
-
-
Increase Reactant Concentration: Based on Le Chatelier's principle, increasing the concentration of one of the reactants (preferably the less expensive one) can shift the equilibrium towards the product.[1]
-
Catalyst Optimization: While the reaction can proceed without a catalyst, adding a catalytic amount of a weak acid, such as acetic acid, can increase the reaction rate.[2][10] The catalyst concentration should be carefully controlled to avoid side reactions.[1]
Issue 2: Incomplete Reaction
Question: My reaction stalls and does not proceed to completion, leaving starting material behind. What should I do?
Answer:
Incomplete conversion is often linked to the reversible nature of the reaction and suboptimal conditions.[1]
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[1] This will help determine if the reaction is slow or has truly stopped. Be aware that some Schiff bases can be unstable on silica (B1680970) TLC plates, which might give misleading results.[1][3] In such cases, deactivating the TLC plate with triethylamine (B128534) or using other analytical methods like GC-MS might be necessary.[1]
-
Optimize Solvent: The choice of solvent is crucial. Solvents like ethanol, methanol, or toluene are commonly used.[1] The solvent affects the solubility of reactants and can aid in water removal.[1] For challenging reactions, using a solvent that forms an azeotrope with water in conjunction with a Dean-Stark trap is highly recommended.[1]
-
Increase Reaction Time and/or Temperature: Some reactions are simply slow and may require longer reaction times or higher temperatures to reach equilibrium.[2][11] Microwave-assisted synthesis can sometimes provide high yields in shorter reaction times.[3][12][13]
Issue 3: Product Instability and Decomposition
Question: My Schiff base product seems to be degrading, either during the reaction or upon purification. How can I prevent this?
Answer:
Schiff bases, especially those derived from aliphatic aldehydes, can be unstable and are susceptible to hydrolysis, where the imine bond is cleaved by water, reverting to the starting amine and aldehyde.[1][2][14] Some are also sensitive to heat.[10][14]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry.[2] If the compound is particularly sensitive, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Control pH During Work-up: Since hydrolysis can be catalyzed by both acid and base, maintaining a neutral pH during extraction and purification can enhance stability.[8]
-
Avoid Excessive Heat: If thermal instability is suspected, avoid high temperatures during the reaction and purification steps.[14] Store the purified product at a low temperature.[14]
-
Immediate Use or Derivatization: If the Schiff base is inherently unstable, consider using it immediately in the next synthetic step without purification.[1] Alternatively, reduction of the imine to a more stable amine using a reducing agent like sodium borohydride (B1222165) can be performed.
Issue 4: Purification Challenges
Question: I am having difficulty purifying my Schiff base. What are the best methods?
Answer:
Purification can be challenging due to the potential instability of Schiff bases.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying solid Schiff bases.[1][11][14] The choice of solvent is critical and needs to be determined based on the product's solubility. Ethanol is a commonly used solvent.[1][11]
-
Column Chromatography: If recrystallization is not successful, column chromatography can be used. It is often recommended to use neutral alumina (B75360) instead of silica gel, as the acidic nature of silica can cause the hydrolysis of sensitive Schiff bases.[14]
-
Trituration: If the product is an oil, crystallization can sometimes be induced by triturating it with a non-polar solvent like hexane (B92381) or petroleum ether.[1]
-
Conversion to a Salt: For basic Schiff bases that are stable in acid, conversion to a solid salt (e.g., hydrochloride salt) by treatment with an acid like HCl in an anhydrous solvent can facilitate purification by recrystallization.[1] The free base can be regenerated afterward if necessary.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Schiff base formation?
A1: The formation of a Schiff base involves a two-step process:
-
Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine or hemiaminal.[15][16][17][18]
-
Dehydration: The carbinolamine then undergoes acid-catalyzed dehydration, where a molecule of water is eliminated to form the C=N double bond (imine) of the Schiff base.[16][17][19] The dehydration step is typically the rate-determining step of the reaction.
Q2: What are the ideal solvents for Schiff base formation?
A2: Commonly used solvents include ethanol, methanol, and toluene.[1] The choice of solvent can influence reactant solubility and aid in the removal of water, a byproduct of the reaction.[1] In recent years, "green" solvents like water and ionic liquids, as well as solvent-free conditions, have been explored to create more environmentally friendly protocols.[12][20][21][22]
Q3: Are catalysts always necessary for Schiff base formation?
A3: Not always, but the reaction is often catalyzed by a small amount of acid to facilitate the dehydration of the carbinolamine intermediate. Weak acids like acetic acid are commonly used.[2][10] However, the acid concentration must be carefully controlled, as too much acid can protonate the amine, rendering it non-nucleophilic.[4][5][6][7][8][9]
Q4: How can I characterize my synthesized Schiff base?
A4: Several spectroscopic techniques can be used for characterization:
-
FT-IR Spectroscopy: Look for the appearance of a characteristic C=N (imine) stretching band, typically in the region of 1690-1640 cm⁻¹, and the disappearance of the C=O stretching band from the starting aldehyde/ketone and the N-H bending vibrations of the primary amine.[23]
-
NMR Spectroscopy (¹H and ¹³C): The formation of the Schiff base can be confirmed by the appearance of a signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of 8-10 ppm. In the ¹³C NMR spectrum, a signal for the iminic carbon will appear around 160-180 ppm.[10]
-
Mass Spectrometry: To confirm the molecular weight of the product.[24]
-
UV-Vis Spectroscopy: Useful for characterizing Schiff bases with chromophoric groups.[25]
Data Presentation
Table 1: Summary of Key Reaction Parameters and their Effects
| Parameter | Typical Range/Condition | Effect on Reaction | Troubleshooting Considerations |
| pH | Mildly Acidic (pH 4-5)[1] | Catalyzes the dehydration step. Too low pH protonates the amine, inhibiting nucleophilic attack. Too high pH slows down dehydration.[5][6][7][8][9] | The optimal pH is substrate-dependent and requires experimental optimization.[2][5][6] |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate and help remove water. | Some Schiff bases are thermally unstable.[10][14] Monitor for decomposition at elevated temperatures. |
| Solvent | Ethanol, Methanol, Toluene[1] | Affects solubility of reactants and can aid in azeotropic water removal.[1] | Consider green alternatives like water or solvent-free conditions for sustainability.[12][20][21][22] |
| Catalyst | Catalytic amount of weak acid (e.g., acetic acid)[2][10] | Increases the rate of the dehydration step.[4] | Catalyst concentration must be carefully controlled to avoid side reactions or protonation of the amine.[1] |
| Water Removal | Dean-Stark, Molecular Sieves, Anhydrous Salts[1][2] | Drives the equilibrium towards product formation, increasing the yield.[1][2] | Essential for reactions with unfavorable equilibria or when high yields are required. |
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol outlines a general procedure for the condensation of an aldehyde with a primary amine.
Materials:
-
Aldehyde (1 equivalent)
-
Primary Amine (1 to 1.2 equivalents)[8]
-
Solvent (e.g., ethanol, methanol, or toluene)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)[8]
-
Dehydrating agent (optional, e.g., molecular sieves)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1 eq.) in the chosen solvent.[1]
-
Add the primary amine (1-1.2 eq.) to the solution.[8]
-
If using, add the acid catalyst and/or the dehydrating agent to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.[1][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1][8]
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of Schiff bases.
Caption: A troubleshooting guide for low yield or incomplete Schiff base formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. wjpsonline.com [wjpsonline.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Schiff base - Wikipedia [en.wikipedia.org]
- 17. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. journals.stmjournals.com [journals.stmjournals.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlled Oxidation of 2,3-Dimethylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 2,3-dimethylbenzaldehyde to 2,3-dimethylbenzoic acid. The focus is on preventing unwanted side reactions and ensuring a high yield of the desired carboxylic acid product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when oxidizing this compound?
The primary challenge in the oxidation of this compound is achieving high selectivity for the corresponding carboxylic acid, 2,3-dimethylbenzoic acid, without promoting side reactions. The presence of two electron-donating methyl groups on the aromatic ring can influence the reactivity of the aldehyde and the benzene (B151609) ring itself. Additionally, the ortho-methyl group can introduce steric hindrance, potentially slowing down the reaction rate.
Q2: Which oxidation methods are recommended for the selective oxidation of this compound to 2,3-dimethylbenzoic acid?
Two highly recommended methods for the selective oxidation of aldehydes to carboxylic acids are the Pinnick Oxidation and the Jones Oxidation .
-
Pinnick Oxidation: This method is known for its mild and highly selective conditions, making it suitable for substrates with sensitive functional groups.[1] It utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a chlorine scavenger.[1]
-
Jones Oxidation: This method employs a stronger oxidizing agent, chromic acid, which is typically prepared from chromium trioxide in sulfuric acid.[2][3] It is a rapid and often high-yielding reaction.[3]
Q3: What are the key reagents in a Pinnick oxidation?
The key reagents for a Pinnick oxidation are:
-
Sodium chlorite (NaClO₂): The primary oxidizing agent.[1]
-
A mild acid or buffer: Typically, a phosphate (B84403) buffer like sodium dihydrogen phosphate (NaH₂PO₄) is used to maintain a slightly acidic pH.
-
A chlorine scavenger: This is crucial to quench the hypochlorous acid (HOCl) byproduct, which can cause unwanted side reactions.[1] Common scavengers include 2-methyl-2-butene (B146552) or hydrogen peroxide.[1]
-
Solvent: A common solvent system is a mixture of a tertiary alcohol like tert-butanol (B103910) and water.
Q4: How does steric hindrance from the ortho-methyl group in this compound affect the oxidation reaction?
The methyl group at the ortho position (C2) of this compound can sterically hinder the approach of the oxidizing agent to the aldehyde functional group. This can lead to slower reaction rates compared to unhindered benzaldehydes. For stronger oxidants like the Jones reagent, this effect might be less pronounced, but for milder reagents, optimizing reaction conditions (e.g., temperature, reaction time) may be necessary to achieve complete conversion.
Troubleshooting Guides
Pinnick Oxidation: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient amount of oxidant. 2. Steric hindrance from the ortho-methyl group slowing the reaction. 3. Reaction temperature is too low. | 1. Use a slight excess (1.1-1.5 equivalents) of sodium chlorite. 2. Increase the reaction time and monitor progress by TLC. 3. Allow the reaction to warm to room temperature after the initial addition of the oxidant at 0°C. |
| Formation of Chlorinated Byproducts on the Aromatic Ring | Inefficient scavenging of the hypochlorous acid (HOCl) byproduct, which can act as an electrophile and chlorinate the electron-rich aromatic ring.[1] | 1. Increase the amount of the chlorine scavenger (e.g., 3-5 equivalents of 2-methyl-2-butene). 2. Ensure the scavenger is present from the beginning of the reaction. |
| Low Yield of Carboxylic Acid | 1. Incomplete reaction. 2. Degradation of the product under the reaction conditions. 3. Issues during workup and purification. | 1. Monitor the reaction closely with TLC to ensure the starting material is fully consumed.[4] 2. Maintain a slightly acidic pH with the buffer to avoid side reactions. 3. During workup, ensure complete extraction of the carboxylic acid, possibly by adjusting the pH of the aqueous layer to be acidic before extraction. |
Jones Oxidation: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction is Too Exothermic and Difficult to Control | The Jones oxidation is a highly exothermic reaction.[3] | 1. Add the Jones reagent dropwise to the aldehyde solution at a controlled rate, maintaining the temperature with an ice bath. 2. Ensure vigorous stirring to dissipate heat effectively. |
| Formation of Unidentified Byproducts | Over-oxidation or side reactions due to the strong acidic and oxidizing conditions. | 1. Ensure the reaction temperature is kept low (0-25°C).[5] 2. Use the minimum amount of Jones reagent necessary for complete conversion of the aldehyde. 3. Quench the reaction promptly with isopropanol (B130326) once the starting material is consumed (as indicated by TLC).[2] |
| Product is Contaminated with Chromium Salts | Incomplete removal of chromium byproducts during workup. | 1. After quenching with isopropanol, ensure the color of the solution turns from orange/brown to green, indicating the reduction of Cr(VI) to Cr(III).[2] 2. During workup, thoroughly wash the organic layer with water and brine to remove any residual chromium salts. Filtration of the organic solution through a pad of celite or silica (B1680970) gel can also be effective. |
Data Presentation
The following table summarizes representative quantitative data for the Pinnick and Jones oxidation of aromatic aldehydes. Specific data for this compound is limited in the literature; therefore, these values should be considered as a general guide.
| Oxidation Method | Oxidizing Agent | Typical Substrate | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | Aromatic, α,β-unsaturated aldehydes | 4 - 24 hours | 70-95% | Excellent functional group tolerance, mild conditions, suitable for sterically hindered substrates.[1][6] | Requires a scavenger for the hypochlorous acid byproduct; can be sensitive to reaction pH.[1] |
| Jones Oxidation | Chromium Trioxide (CrO₃) in H₂SO₄ | Primary alcohols and most aldehydes | 0.5 - 2 hours | 75-90% | Fast, high-yielding, and uses inexpensive reagents.[2][3] | Highly toxic chromium waste, strongly acidic conditions limit functional group tolerance.[2] |
Experimental Protocols
Protocol 1: Pinnick Oxidation of this compound
This protocol is a generalized procedure adaptable for the oxidation of this compound.
Materials:
-
This compound
-
tert-Butanol
-
Water
-
2-Methyl-2-butene (scavenger)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Sodium sulfite (B76179) (Na₂SO₃) solution (for quenching)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
To the stirred solution, add 2-methyl-2-butene (3.0-5.0 equiv) followed by sodium dihydrogen phosphate (3.0 equiv).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium chlorite (1.5 equiv) in water to the reaction mixture over 10-15 minutes.
-
Allow the reaction to stir at 0°C and then gradually warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 2,3-dimethylbenzoic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Jones Oxidation of this compound
This protocol outlines a general procedure for the Jones oxidation.
Materials:
-
This compound
-
Jones Reagent (a solution of CrO₃ in concentrated H₂SO₄ and water)
-
Isopropanol (for quenching)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Preparation of Jones Reagent (2.5 M): In a beaker submerged in an ice-water bath, dissolve 25 g of chromium trioxide (CrO₃) in 75 mL of water. Slowly and with careful stirring, add 25 mL of concentrated sulfuric acid (H₂SO₄). Maintain the temperature between 0 and 5°C during the addition. The resulting solution is highly corrosive and toxic.
Procedure:
-
Dissolve this compound (1.0 equiv) in acetone in a flask equipped with a magnetic stir bar and cool the solution in an ice bath.
-
Slowly add the Jones Reagent dropwise to the stirred solution. An exothermic reaction will occur, and the color will change from orange to a greenish-brown precipitate. Maintain the temperature below 20°C.
-
Continue the addition until a faint orange color persists in the reaction mixture, indicating a slight excess of the oxidant.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and a green precipitate of chromium(III) salts is fully formed.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dimethylbenzoic acid.
-
Further purification can be achieved by recrystallization.
Visualizations
Caption: Experimental workflow for the Pinnick oxidation of this compound.
Caption: Experimental workflow for the Jones oxidation of this compound.
Caption: Troubleshooting logic for the oxidation of this compound.
References
Technical Support Center: Purifying Benzalaldehyde Derivatives with Column Chromatography
Welcome to the Technical Support Center for the purification of benzaldehyde (B42025) derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying benzaldehyde derivatives on silica (B1680970) gel?
A1: The most frequent issue is the oxidation of the aldehyde to the corresponding carboxylic acid.[1][2] Benzaldehyde and its derivatives are often sensitive to air and the slightly acidic nature of standard silica gel, which can catalyze this oxidation.[1][2] This leads to impurities that can be difficult to separate and lowers the overall yield of the desired aldehyde.
Q2: How can I prevent the oxidation of my benzaldehyde derivative during column chromatography?
A2: To minimize oxidation, it is recommended to use deactivated (neutralized) silica gel.[2][3] This can be achieved by washing the silica gel with a solvent mixture containing a small amount of a base, such as 1-3% triethylamine (B128534), before packing the column.[2][3] Alternatively, using a less acidic stationary phase like neutral alumina (B75360) can also prevent degradation.[4] Storing the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light is also crucial.[2]
Q3: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems. What should I do?
A3: If your compound is very polar and remains at the baseline, you could try a more aggressive solvent system. For very polar compounds, a mixture like methanol (B129727) in dichloromethane (B109758) might be effective.[5] For basic compounds, such as those containing amine functionalities, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to move the compound up the plate.[6][7] Conversely, for acidic compounds that streak, adding a small amount of acetic acid to the mobile phase can improve the chromatography.[8]
Q4: What is a good starting solvent system for purifying a benzaldehyde derivative?
A4: A common and effective starting point is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate (B1210297).[4][5] You can begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.[2] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.35 for your target compound on a TLC plate, as this generally translates to good separation on a column.[4][9]
Q5: My purified fractions are still showing impurities after column chromatography. What could be the reason?
A5: This can happen for several reasons. One possibility is that your compound is degrading on the silica gel during the elution process, leading to the formation of new impurities.[2] Running a 2D TLC can help determine if your compound is stable on silica. Another reason could be poor column packing, which leads to channeling and inefficient separation.[8] Overloading the column with too much crude product can also result in poor separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of purified product. | The compound is degrading on the acidic silica gel.[2] | Use deactivated silica gel by pre-washing with a solvent containing 1-3% triethylamine or use an alternative stationary phase like neutral alumina.[2][3] |
| The compound is highly volatile and is lost during solvent removal. | Use gentle evaporation conditions (e.g., lower temperature on the rotary evaporator). | |
| Streaking of spots on TLC and tailing of peaks from the column. | The compound is acidic or basic and is interacting strongly with the silica gel.[8] | For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine (0.1-1%) to the eluent.[6][8] |
| Poor separation of the desired compound from impurities. | The solvent system is not optimized.[8] | Systematically test different solvent systems using TLC to find one that gives good separation with an Rf of ~0.2-0.35 for the target compound.[9] Consider using a gradient elution.[1] |
| The column was not packed properly, leading to channels.[8] | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[9] | |
| The column was overloaded with the crude sample. | Use an appropriate amount of crude material for the column size. A general guideline is a silica-to-crude-product ratio of 30:1 to 100:1 by weight. | |
| The product appears to be decomposing on the column. | The benzaldehyde derivative is sensitive to the acidic nature of silica gel.[2] | Perform a 2D TLC to confirm instability. If unstable, use deactivated silica gel or neutral alumina.[2][3] |
| The compound is insoluble in the chosen eluent for loading. | The crude mixture has low solubility in the non-polar solvent system.[2] | Dissolve the sample in a minimal amount of a stronger, more polar solvent (like dichloromethane) and load it carefully.[6] Alternatively, use the "dry loading" method where the sample is pre-adsorbed onto a small amount of silica gel.[9] |
Quantitative Data Summary
The following tables provide typical parameters for the column chromatography of benzaldehyde derivatives. Note that these are starting points and may require optimization for specific molecules.
Table 1: Typical TLC Solvent Systems and Approximate Rf Values
| Compound Type | Solvent System (v/v) | Benzaldehyde Derivative (Approx. Rf) | Benzoic Acid Impurity (Approx. Rf) |
| Non-polar Benzaldehyde | Hexane:Ethyl Acetate (9:1) | 0.4 - 0.6 | < 0.1 |
| Moderately Polar Benzaldehyde | Hexane:Ethyl Acetate (4:1) | 0.3 - 0.5 | 0.1 - 0.2 |
| Polar Benzaldehyde | Hexane:Ethyl Acetate (1:1) | 0.2 - 0.4 | 0.3 - 0.5 |
| Basic Benzaldehyde Derivative | Dichloromethane:Methanol with 1% Triethylamine (95:5) | 0.3 - 0.5 | - |
Rf values are highly dependent on the specific structure of the derivative and the experimental conditions.
Table 2: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh for flash chromatography)[9] |
| Alternative Stationary Phases | Neutral Alumina, Florisil[2] |
| Silica Gel to Compound Ratio | 30:1 to 100:1 (by weight) |
| Eluent Selection | Based on TLC, aim for a target compound Rf of 0.2-0.35[9] |
| Loading Method | Wet loading (dissolved in minimal eluent) or Dry loading (pre-adsorbed on silica)[9] |
| Flow Rate (Flash Chromatography) | Approximately 2 inches/minute solvent level drop[6] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
This protocol describes how to neutralize the acidity of silica gel to prevent the degradation of sensitive compounds.
Materials:
-
Silica gel (230-400 mesh)
-
Eluting solvent (e.g., Hexane:Ethyl Acetate)
-
Triethylamine (TEA)
-
Chromatography column
Procedure:
-
Prepare the desired eluting solvent system.
-
Create a deactivating solution by adding 1-3% triethylamine to the eluting solvent.[1][10]
-
Pack the chromatography column with silica gel using the slurry method with the deactivating solution.
-
Flush the packed column with one to two column volumes of the deactivating solution.[10]
-
Subsequently, flush the column with one to two column volumes of the regular eluting solvent (without triethylamine) to remove excess TEA.[10][11]
-
The column is now neutralized and ready for sample loading.
Protocol 2: Flash Column Chromatography for Purifying a Benzaldehyde Derivative
This protocol provides a general procedure for purifying a benzaldehyde derivative using flash column chromatography.
Materials:
-
Crude benzaldehyde derivative
-
Deactivated silica gel (if necessary, see Protocol 1)
-
Sand (acid-washed)
-
Eluting solvent system (determined by TLC)
-
Chromatography column with a stopcock
-
Collection tubes
-
Compressed air or nitrogen source
Procedure:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates. The ideal system will give your target compound an Rf value of approximately 0.2-0.35 and show good separation from impurities.[9]
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just above the silica gel level. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance.[9]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluting solvent. Carefully add the solution to the top of the column using a pipette.[9]
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples with low solubility in the eluent.[9]
-
-
Elution:
-
Carefully add the eluting solvent to the column.
-
Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute).[6]
-
If using a gradient elution, start with the less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified benzaldehyde derivative.
-
Visualizations
Caption: Workflow for purifying benzaldehyde derivatives.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. labcluster.com [labcluster.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. reddit.com [reddit.com]
addressing poor solubility of reagents in benzaldehyde synthesis
Welcome to the technical support center for benzaldehyde (B42025) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a specific focus on resolving issues related to poor reagent solubility.
Troubleshooting Guide: Poor Reagent Solubility
Poor solubility of a reactant or catalyst can lead to low yields, slow reaction rates, or complete reaction failure. The following section addresses specific solubility challenges in common benzaldehyde synthesis methods.
FAQ 1: My Gattermann-Koch reaction is failing when using phenol (B47542) or anisole (B1667542) substrates. What is the likely cause and how can I fix it?
Answer:
The failure of the Gattermann-Koch reaction with phenol and phenol ether substrates is a well-documented issue primarily caused by the poor solubility of the cuprous chloride (CuCl) catalyst in the reaction mixture, particularly in non-polar solvents like benzene.[1][2][3] Without dissolved CuCl to act as a co-catalyst, the formation of the key formyl cation electrophile is inefficient, leading to a failed reaction.
Troubleshooting Workflow: Gattermann-Koch Catalyst Insolubility
Caption: Troubleshooting workflow for Gattermann-Koch reaction failure.
Recommended Solutions:
-
Switch to the Gattermann Reaction: For phenols and other activated substrates, the standard Gattermann reaction (or its Adams modification) is a more reliable alternative. This method uses hydrogen cyanide (HCN) or zinc cyanide (Zn(CN)₂) and HCl, which circumvents the need for the problematic CuCl catalyst.[2][3]
-
Employ an Alternative Formylation Method: The Vilsmeier-Haack reaction is highly effective for formylating electron-rich aromatic compounds, including phenols and anilines.[4][5] It uses a "Vilsmeier reagent," typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which is a soluble and effective electrophile.[6][7]
FAQ 2: I am observing incomplete conversion in a Grignard reaction to synthesize a substituted benzyl (B1604629) alcohol. Could this be a solubility issue?
Answer:
Yes, poor solubility of the Grignard reagent can lead to incomplete reactions. Grignard reagents (R-MgX) must be adequately solvated to be reactive, which is why ether-based solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for their formation and stabilization.[8] If the reagent precipitates or is not fully dissolved, its availability for reacting with the carbonyl compound is limited. This issue can be more pronounced with partially solvated reagents or when using less-polar co-solvents like toluene (B28343).[9]
Recommended Solutions & Methodologies:
-
Ensure Anhydrous Conditions: The primary cause of Grignard reaction failure is moisture. However, assuming strictly anhydrous conditions, solubility is the next critical factor.
-
Optimize the Solvent System (Co-solvency): If the substrate is poorly soluble in pure ether, a co-solvent approach may be necessary. Toluene is often used to improve the solubility of non-polar substrates. However, the ratio is critical. Research on partially solvated Grignard reagents shows that while they can be effective, their solubility in toluene is finite.[9] The key is to use the minimum amount of co-solvent required to dissolve the substrate while maintaining sufficient ether (e.g., THF) to stabilize the Grignard reagent.
-
Apply Sonication: The use of ultrasound can accelerate the formation of Grignard reagents and help dissolve heterogeneous mixtures, increasing the effective concentration of the soluble species.[9]
Experimental Protocol: Co-Solvent Approach for Grignard Reaction
-
Objective: To improve the solubility of a non-polar benzaldehyde precursor using a THF/Toluene co-solvent system.
-
Reagents: Magnesium turnings, aryl halide, anhydrous THF, anhydrous toluene, benzaldehyde derivative.
-
Procedure:
-
Under an inert atmosphere (e.g., Argon), add magnesium turnings to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.
-
Add a portion of the aryl halide dissolved in anhydrous THF to initiate the reaction.
-
Once initiated, add the remaining aryl halide solution dropwise to maintain a gentle reflux.
-
After formation is complete, dissolve the benzaldehyde derivative in a minimal amount of anhydrous toluene.
-
Add the toluene solution of the substrate dropwise to the Grignard reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.[10]
-
FAQ 3: My starting material (a substituted toluene) is poorly soluble in the acetic acid solvent used for liquid-phase oxidation. How can I improve the reaction?
Answer:
Poor solubility of the toluene derivative in a polar solvent like acetic acid can limit its interaction with the catalyst (e.g., cobalt acetate) and oxidant, resulting in a slow or incomplete reaction.
Recommended Solutions:
-
Increase Reaction Temperature: Raising the temperature will generally increase the solubility of the organic substrate in acetic acid. However, this must be balanced against the risk of over-oxidation to benzoic acid. Monitor the reaction carefully to find the optimal temperature that favors benzaldehyde formation.
-
Introduce a Co-Solvent: While less common in this specific oxidation, a non-polar co-solvent that is miscible with acetic acid could be explored in small quantities. However, this may alter the catalyst's activity.
-
Use Benzyl Benzoate (B1203000) as a Solvent: One patented method utilizes benzyl benzoate as the primary solvent.[11] This non-polar solvent readily dissolves toluene, and the reaction proceeds at high temperatures (140-300 °C) to achieve high conversion and selectivity.[11]
Data Presentation: Solvent Effects on Toluene Oxidation
| Synthesis Method | Solvent System | Reagent Solubility Issue | Reported Yield/Selectivity | Reference |
| Liquid-Phase Oxidation | Acetic Acid | Low solubility of non-polar toluene derivatives. | Selectivity to benzaldehyde is highly temperature-dependent (50-65%). | |
| Liquid-Phase Oxidation | Benzyl Benzoate | N/A (Toluene is highly soluble). | Toluene conversion >30%, Benzaldehyde selectivity >70%.[11] | [11] |
| Toluene Oxidation | Hexafluoropropan-2-ol (HFIP) | N/A (Effective solvent). | 91% toluene conversion, 90% selectivity to benzaldehyde.[12] | [12] |
General Strategies for Enhancing Reagent Solubility
If you encounter a solubility problem not covered above, the following general techniques are widely applicable in organic synthesis.
Logical Flow for Addressing a Solubility Problem
Caption: General decision-making workflow for solubility issues.
-
Co-Solvency: This is often the first and most effective strategy. It involves using a mixture of solvents where one solvent dissolves the reagent well (e.g., DMF, DMSO, THF) and the other is the primary reaction medium.[13][14][15] The goal is to create a homogeneous solution without significantly altering the overall reaction conditions.
-
Temperature Adjustment: Increasing the temperature often enhances solubility. However, this can also increase the rate of side reactions or cause decomposition of thermally sensitive compounds. The effect of temperature should be evaluated cautiously.
-
Particle Size Reduction (Micronization): For solid reagents, reducing the particle size by grinding or milling increases the surface area, which can significantly improve the rate of dissolution.[13][16]
-
pH Modification: For reagents that are weak acids or bases, adjusting the pH of the medium can convert them into their more soluble salt forms.[13][14] This is more common in aqueous or protic solvent systems.
-
Phase-Transfer Catalysis (PTC): When dealing with two immiscible phases (e.g., an aqueous phase containing a nucleophile and an organic phase containing the substrate), a phase-transfer catalyst can shuttle the reactant from one phase to the other, overcoming the insolubility barrier. While not a direct solubilization method, it solves the underlying problem of reactant interaction.
References
- 1. testbook.com [testbook.com]
- 2. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]
- 3. collegedunia.com [collegedunia.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. leah4sci.com [leah4sci.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN101786947B - Method for preparing benzaldehyde by oxidizing toluene - Google Patents [patents.google.com]
- 12. iris.uniroma1.it [iris.uniroma1.it]
- 13. wjbphs.com [wjbphs.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. ijirt.org [ijirt.org]
Technical Support Center: Managing Exothermic Formylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in exothermic formylation reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during exothermic formylation reactions, offering potential causes and solutions to ensure safe and successful experimentation.
Runaway Reactions and Overheating
Q1: My reaction is experiencing a sudden and uncontrolled temperature increase (thermal runaway). What should I do and what are the likely causes?
A1: Immediate and extreme cooling is necessary to prevent a thermal runaway. For future experiments, the primary causes are often inadequate heat dissipation and too rapid addition of reagents.[1][2] The formation of the Vilsmeier reagent, for example, is highly exothermic and requires careful temperature management.[1]
Solutions:
-
Slow Reagent Addition: Add reagents, particularly the formylating agent or catalyst (e.g., POCl₃, TiCl₄), dropwise with vigorous stirring to dissipate heat effectively.[2][3]
-
Maintain Low Initial Temperature: Begin the reaction at a low temperature (e.g., 0 °C or below) using a cooling bath (ice-water, ice-salt, or a cryocooler) to manage the initial exotherm.[2][3]
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to prevent the formation of localized "hot spots."
-
Continuous Flow Chemistry: For larger-scale reactions, consider a continuous flow setup for superior heat management.[1]
Q2: The reaction mixture is darkening, and a tarry residue is forming. What is happening?
A2: The formation of a dark, tarry substance is typically a sign of polymerization or decomposition of the starting material or product due to excessive heat.[1][2] This is a common issue in the formylation of sensitive substrates like furans and phenols under acidic conditions.[3]
Solutions:
-
Strict Temperature Control: Maintain the recommended reaction temperature. The initial mixing of reagents is often exothermic and requires cooling.[2]
-
Purify Starting Materials: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.[2]
-
Minimize Reaction Time: Monitor the reaction's progress using TLC or GC and work it up as soon as it is complete to avoid prolonged exposure to harsh conditions.
Low Yield and Incomplete Reactions
Q3: My formylation reaction is resulting in a very low yield. What are the potential reasons?
A3: Low yields can stem from several factors, including reagent deactivation, suboptimal reaction conditions, and issues with the substrate itself.
Common Causes and Solutions:
-
Moisture Contamination: Many formylating reagents and catalysts (e.g., Vilsmeier reagent, AlCl₃, TiCl₄) are highly sensitive to moisture, which leads to their deactivation.[2] Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Reagent Purity: The purity of reagents is crucial. For instance, in the Vilsmeier-Haack reaction, decomposed DMF can lower the yield.[2] Use freshly distilled or high-purity reagents.
-
Inadequate Temperature: The reaction temperature significantly impacts the rate of formylation. If the temperature is too low, the reaction may be sluggish or incomplete. For less reactive substrates, a gradual and carefully monitored increase in temperature may be necessary.[1]
-
Substrate Reactivity: Aromatic compounds with strong electron-withdrawing groups are less nucleophilic and react more slowly, often resulting in lower yields. More forcing conditions, such as higher temperatures, may be required, but this must be balanced with the risk of side reactions.
Side Product Formation and Selectivity Issues
Q4: I am observing the formation of multiple products on my TLC plate. How can I improve the selectivity of my reaction?
A4: The formation of multiple products or isomers can be influenced by the reaction temperature.
Solutions:
-
Optimize Temperature: Running the reaction at a lower temperature for a longer duration may favor the thermodynamically more stable product. Conversely, a higher temperature for a shorter time might favor the kinetically controlled product. Experimenting with a range of temperatures is key to finding the optimal condition for the desired isomer.[1]
-
Stoichiometry Control: In reactions like the Duff reaction, di-formylation can occur. Adjusting the stoichiometry by reducing the amount of the formylating agent can increase the selectivity for the mono-formylated product.
-
Choice of Formylation Method: The choice of formylation reaction itself can influence selectivity. For example, the Duff reaction preferentially results in ortho-formylation of phenols.[4]
Quantitative Data on Temperature Effects
The yield of formylation reactions is highly dependent on temperature. Below are tables summarizing available quantitative data.
Table 1: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol [1]
| Solvent | Temperature (°C) | Synthesis Time (h) | Yield (%) |
| DMF | 79-81 | 5 | 61 |
| 1,2-dichloroethane | 82-84 | 6 | 50 |
| Benzene | 79-81 | 6 | 48 |
| o-xylene | 99-101 | 7 | 49 |
Table 2: Vilsmeier-Haack Formylation of Furan (B31954) Derivatives [3]
| Furan Derivative | Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| Furan | POCl₃, DMF | Not specified | Not specified | Near quantitative |
| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | 80 | 5 h | 61 |
Experimental Protocols
Below are detailed methodologies for key exothermic formylation reactions with a focus on temperature control.
Vilsmeier-Haack Formylation of Furan
This protocol provides a general guideline for the formylation of an activated aromatic compound.
Materials:
-
Freshly distilled furan
-
Freshly distilled phosphoryl chloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Vilsmeier Reagent Formation: Cool the flask containing anhydrous DMF (3.0 equivalents) to 0 °C using an ice bath. Add freshly distilled POCl₃ (1.1 equivalents) dropwise via a syringe with vigorous stirring. It is crucial to maintain the temperature below 10 °C during this addition.[3] The mixture will form a yellowish, crystalline mass, which is the Vilsmeier reagent.[3]
-
Substrate Addition: After the addition of POCl₃ is complete, continue stirring for an additional 30 minutes at 0 °C. Then, add the furan (1.0 equivalent) from the dropping funnel dropwise to the Vilsmeier reagent, ensuring the temperature does not rise above 10 °C.[3]
-
Reaction: Once the furan addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours. Then, let it warm to room temperature and stir for an additional 2-4 hours.[3] Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. This step is highly exothermic and must be performed with caution.[3] Extract the product with a suitable organic solvent.
Duff Reaction for o-Hydroxyaldehydes
This method is used for the ortho-formylation of phenols.
Materials:
-
Hexamethylenetetramine
-
Glyceroboric acid in anhydrous glycerol
Procedure:
-
Reaction Setup: Prepare a solution of glyceroboric acid in anhydrous glycerol.
-
Reagent Addition: An intimate mixture of the phenol and hexamethylenetetramine is added with vigorous stirring to the glycerol-glyceroboric acid solution, previously cooled to 150 °C.[5]
-
Temperature Control: The temperature should be maintained between 150 and 165 °C for approximately 20 minutes.[5][6] The exotherm can be controlled by removing the heat source as needed after the initial reaction subsides.[5]
-
Work-up: Allow the reaction mixture to cool to 115 °C and then acidify with a mixture of concentrated sulfuric acid and water.[5] The o-hydroxyaldehyde is typically isolated by steam distillation.
Rieche Formylation of Mesitylene (B46885)
This protocol describes the formylation of an electron-rich aromatic compound using dichloromethyl methyl ether.
Materials:
-
Mesitylene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Dry methylene (B1212753) chloride
Procedure:
-
Reaction Setup: In a three-necked flask, dissolve mesitylene in dry methylene chloride and cool the solution in an ice bath.[2]
-
Catalyst Addition: Add titanium tetrachloride to the cooled solution over 3 minutes.[2]
-
Formylating Agent Addition: While stirring and maintaining the cold temperature, add dichloromethyl methyl ether dropwise over 25 minutes.[2]
-
Reaction Progression: After the addition is complete, stir the mixture in the ice bath for 5 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature.[2] Warm the reaction mixture to 35 °C and stir for 15 minutes.[2]
-
Work-up: Pour the reaction mixture into a separatory funnel containing crushed ice and shake thoroughly.[2] Separate the organic layer and proceed with aqueous extraction and purification.
Gattermann-Koch Synthesis of Mesitaldehyde
This reaction is used for the formylation of aromatic hydrocarbons.
Materials:
-
Anhydrous mesitylene
-
Anhydrous aluminum chloride (AlCl₃)
-
Cuprous chloride (CuCl)
-
Dry solvent (e.g., dichloromethane)
-
Carbon monoxide (CO) gas
-
Hydrogen chloride (HCl) gas
Procedure:
-
Catalyst and Substrate Addition: In a dry, high-pressure reaction vessel under an inert atmosphere, add anhydrous aluminum chloride and a catalytic amount of cuprous chloride.[7]
-
Solvent and Substrate Introduction: Cool the vessel to 0-10 °C and add the dry solvent, followed by the slow addition of anhydrous mesitylene with stirring.[7]
-
Gassing: While maintaining the low temperature and vigorous stirring, introduce a mixture of carbon monoxide and hydrogen chloride gas into the reaction vessel. The reaction is typically run under pressure (50-200 atm).[7]
-
Reaction: Continue stirring the mixture at a controlled temperature (typically between 0 °C and room temperature) for several hours.[7]
-
Work-up: After completion, carefully vent the excess gases into a scrubbing solution. Cautiously pour the reaction mixture over a large volume of crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[7] Extract the product with an organic solvent.
Visualizations
Experimental Workflow and Troubleshooting
Caption: General workflow for exothermic formylation with troubleshooting checkpoints.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for addressing low product yield in formylation reactions.
References
selection of catalysts for efficient benzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of benzaldehyde (B42025).
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for benzaldehyde synthesis?
A1: Benzaldehyde is primarily synthesized via the selective oxidation of benzyl (B1604629) alcohol or styrene.[1][2][3] Another common industrial method involves the hydrolysis of benzyl chloride, though this route produces chloride wastes.[1] Modern green chemistry approaches focus on using clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) in conjunction with a catalyst.[4][5]
Q2: How do I select an appropriate catalyst for benzyl alcohol oxidation?
A2: Catalyst selection depends on several factors including desired selectivity, reaction conditions (temperature, solvent), and the oxidant used. Palladium (Pd)-based catalysts are widely studied for their high activity and selectivity.[4] Other effective catalysts include those based on Cobalt (Co), Copper (Cu), Ruthenium (Ru), and Gold (Au) nanoparticles.[4][6][7][8] For green chemistry applications, heterogeneous catalysts are often preferred for their ease of separation and recyclability.[1][7][9]
Q3: What are the common causes of low benzaldehyde yield?
A3: Low yields can be attributed to several factors:
-
Catalyst Deactivation: The catalyst may lose activity due to poisoning, coking, or sintering.[10][11][12][13]
-
Over-oxidation: The desired product, benzaldehyde, can be further oxidized to benzoic acid, a common side product.[14][15]
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reactant concentrations can negatively impact the yield.[16][17][18]
-
Poor Catalyst Quality: The catalyst may be old, of poor quality, or improperly activated.[19]
Q4: How can I improve the selectivity towards benzaldehyde and minimize benzoic acid formation?
A4: To enhance selectivity:
-
Optimize Reaction Temperature: Higher temperatures can sometimes lead to over-oxidation.[14][16] Studies with Pd/AC catalysts have shown a decrease in benzaldehyde selectivity when the temperature is increased from 70 to 100 °C.[4]
-
Control Oxidant Concentration: The molar ratio of the substrate to the oxidant is a critical parameter to optimize.[18]
-
Choose a Selective Catalyst: Some catalysts are inherently more selective. For instance, a Co₁/NC catalyst has been reported to achieve nearly 99.9% benzaldehyde selectivity.[6]
-
Intentional Poisoning: In some cases, controlled poisoning of a catalyst can improve selectivity by preventing over-reduction or over-oxidation. For example, in the Rosenmund reduction, a palladium catalyst is intentionally poisoned to prevent the over-reduction of the aldehyde.[20]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Conversion | Inactive Catalyst: Catalyst may be poisoned by impurities (e.g., sulfur compounds) or deactivated.[10][19][20] Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale.[19][21] Inadequate Reaction Conditions: Temperature or pressure may be too low. | Purify Reactants: Ensure the purity of benzyl alcohol, styrene, and solvents.[12][19] Increase Catalyst Loading: Incrementally increase the amount of catalyst.[19] Optimize Conditions: Gradually increase temperature and pressure while monitoring the reaction.[16][17] |
| Poor Selectivity (High Benzoic Acid Formation) | Over-oxidation: The reaction conditions are too harsh, leading to the oxidation of benzaldehyde.[14] Inappropriate Catalyst: The chosen catalyst may have low selectivity. | Modify Reaction Conditions: Lower the reaction temperature and optimize the oxidant concentration.[4][16][18] Switch Catalyst: Consider a more selective catalyst system, such as single-atom catalysts.[6] |
| Catalyst Deactivation in Subsequent Runs | Coking/Fouling: Carbonaceous deposits are blocking the active sites of the catalyst.[11][12][22] Leaching: The active metal is dissolving into the reaction medium.[11][12] Sintering: Catalyst particles are agglomerating at high temperatures, reducing the active surface area.[12][23] | Catalyst Regeneration: Perform regeneration cycles, such as calcination, to remove coke.[11][12] Optimize Solvent and pH: Use a less coordinating solvent and control the pH to minimize leaching.[11] Control Temperature: Operate at the lowest effective temperature to prevent sintering.[12][23] |
| Difficulty in Catalyst Separation | Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture. Fine Heterogeneous Catalyst Particles: The catalyst particles are too small for effective filtration. | Use a Heterogeneous Catalyst: Employ a solid-supported catalyst for easier separation.[1][7][9] Improve Filtration: Use a membrane filter or centrifugation for finer particles. |
Data Presentation: Catalyst Performance in Benzyl Alcohol Oxidation
| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| 4-Co₁/NC | O₂ | - | 95.2 | ~99.9 | [6] |
| CuNi/MIL-101 | O₂ | 100 | - | High | [7] |
| Tetra-alkylpyridinium octamolybdate | H₂O₂ (15%) | Reflux | 82.3 - 94.8 | 87.9 - 96.7 | [3] |
| Fe(NO₃)₃·9H₂O | - | 80 | 94.9 | 91.5 (Yield) | [16] |
| AuNPs@zeolite | - | - | 42.4 | >99 | [24] |
| Ru(0)/Alumina | Air | 90 | 62 | 100 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Tetra(benzyltriethylammonium) Octamolybdate Catalyst
This protocol describes the preparation of a phase-transfer catalyst for the oxidation of benzyl alcohol.[2][25]
Materials:
-
Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O)
-
4 M Hydrochloric acid (HCl)
-
Benzyl tri-ethyl ammonium (B1175870) chloride (BTEAC)
-
Deionized water
Procedure:
-
In one vial, dissolve 0.30 g of sodium molybdate dihydrate and 0.5 mL of 4 M HCl in approximately 1 mL of water.
-
In a separate vial, dissolve 0.525 g of BTEAC in about 3 mL of water with stirring.
-
Heat the BTEAC solution to 70 °C with continuous stirring.
-
Add the molybdate solution dropwise to the heated BTEAC solution.
-
After the addition is complete, continue stirring for an additional five minutes.
-
Remove the solution from the heat and perform vacuum filtration to collect the solid catalyst.
-
Wash the collected solid with approximately 5 mL of water while it is on the filter.[25] The catalyst can be used immediately while wet or dried for later use.[25]
Protocol 2: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol outlines the catalytic oxidation of benzyl alcohol using the previously synthesized catalyst and hydrogen peroxide.[2][25]
Materials:
-
Benzyl alcohol
-
Dry tetra(benzyltriethylammonium) octamolybdate catalyst
-
15% Hydrogen peroxide (H₂O₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a 50 mL round-bottom flask, add 5 mL of benzyl alcohol and 0.25 g of the dry catalyst.
-
Add 12 mL of 15% hydrogen peroxide to the flask.
-
Reflux the mixture for one hour.
-
After reflux, allow the mixture to cool to near room temperature.
-
Isolate the product via simple distillation, which will yield a mixture of benzaldehyde and water.
-
Separate the water from the benzaldehyde using a pipet.
-
Dry the benzaldehyde product over sodium sulfate.
-
Weigh the final product and record the infrared (IR) spectrum for characterization.
Visualizations
References
- 1. Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. Selective oxidation of benzyl alcohol to benzaldehyde with hydrogen peroxide over tetra-alkylpyridinium octamolybdate catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. benchchem.com [benchchem.com]
- 15. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. benchchem.com [benchchem.com]
- 20. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. ammoniaknowhow.com [ammoniaknowhow.com]
- 23. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 24. Synthesis of benzaldehyde with high selectivity using immobilized AuNPs and AuNPs@zeolite in a catalytic microfluidic system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 25. cs.gordon.edu [cs.gordon.edu]
scale-up considerations for the synthesis of 2,3-Dimethylbenzaldehyde
Technical Support Center: Synthesis of 2,3-Dimethylbenzaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is intended for researchers, scientists, and drug development professionals to assist with scale-up considerations, troubleshooting, and frequently asked questions (FAQs).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard Reaction Fails to Initiate | - Magnesium turnings are oxidized/passivated.- Glassware is not completely dry.- Tetrahydrofuran (THF) solvent contains water.- Initiator (e.g., iodine, 1,2-dibromoethane) is not used or is insufficient. | - Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.- Oven-dry all glassware and cool under a stream of nitrogen or argon.- Use anhydrous THF. If necessary, distill from a suitable drying agent like sodium/benzophenone.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. Gentle heating may also be required. |
| Low Yield of Grignard Reagent | - Incomplete reaction of the aryl halide.- Wurtz coupling side reaction (formation of biphenyl (B1667301) derivatives).- Slow addition of the aryl halide. | - Ensure the reaction goes to completion by monitoring the consumption of magnesium.- Add the aryl halide solution at a steady rate to maintain a gentle reflux. Avoid adding it too slowly, which can favor side reactions.- Ensure the reaction temperature is maintained. |
| Formation of Impurities During Formylation | - Over-addition of the formylating agent (e.g., DMF).- Reaction temperature is too high, leading to side reactions.- Presence of unreacted Grignard reagent during workup. | - Add the formylating agent dropwise and control the temperature, especially during the initial phase of the addition.[1][2]- Maintain the recommended reaction temperature. Use an ice bath to control exothermic reactions.[1][2]- Ensure the Grignard reagent is fully quenched during the hydrolysis step. |
| Difficult Purification of the Final Product | - Presence of unreacted starting materials.- Formation of isomeric byproducts.- Emulsion formation during aqueous workup. | - Use fractional distillation under reduced pressure for effective separation. The boiling point of this compound is approximately 86-88 °C at 10 mm Hg.[2]- If isomers are present, column chromatography may be necessary, although this can be challenging on a large scale.- Add a saturated brine solution to help break up emulsions during the extraction process. |
| Vilsmeier-Haack Reaction Gives Low Yield | - The aromatic substrate (o-xylene) is not sufficiently electron-rich.- The Vilsmeier reagent was not formed correctly.- Reaction temperature is too low or reaction time is too short. | - The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[3][4][5] For less reactive substrates, longer reaction times or higher temperatures may be needed.[3]- Ensure the phosphoryl chloride (POCl₃) is added slowly to the DMF at a low temperature to form the Vilsmeier reagent before adding the aromatic substrate.[3]- The reaction temperature can range from below 0°C to 80°C depending on the substrate's reactivity.[3] Monitor the reaction by TLC to determine the optimal time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis methods for this compound?
A1: The most frequently cited methods for larger-scale synthesis are the Grignard reaction using 2,3-dimethylbromobenzene and N,N-dimethylformamide (DMF), and the oxidation of 2,3-dimethylbenzyl alcohol.[1] The Grignard method is often preferred due to the availability of starting materials and its relatively straightforward procedure.[1][6]
Q2: What are the critical safety precautions to take when handling the reagents for this synthesis?
A2: It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][9] Specifically:
-
Grignard Reagents: Are highly reactive with water and air. The reaction should be conducted under an inert atmosphere (nitrogen or argon).
-
Phosphoryl Chloride (POCl₃): Is corrosive and reacts violently with water. Handle with extreme care.
-
N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant.
-
This compound: Is a skin and eye irritant.[7]
Q3: How can I confirm the successful formation of the Grignard reagent before proceeding with the formylation step?
A3: While in-process analysis can be challenging, a common practice is to observe the disappearance of the magnesium metal. For a more quantitative assessment, a small aliquot of the Grignard solution can be quenched with a known amount of iodine. The consumption of iodine, which can be titrated, gives an indication of the Grignard reagent concentration.
Q4: What are the potential isomeric impurities, and how can they be minimized?
A4: In formylation reactions of o-xylene (B151617), such as the Vilsmeier-Haack or Gattermann-Koch reaction, there is a possibility of forming 3,4-dimethylbenzaldehyde (B1206508) as a byproduct due to electrophilic attack at the para position to one of the methyl groups.[3][10] To minimize this, using a sterically hindered formylation agent or a method with high regioselectivity, like the Grignard reaction starting from the corresponding isomerically pure halide, is recommended.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry place under an inert atmosphere, as it can be sensitive to air and light.[2] Recommended storage temperatures are typically between 2-8°C.[2]
Experimental Protocols
Method 1: Grignard Reaction
This protocol is based on a common procedure for the synthesis of this compound from 2,3-dimethylbromobenzene.
Materials:
-
Magnesium turnings
-
2,3-Dimethylbromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Iodine (for initiation)
Procedure:
-
Under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents) and anhydrous THF to a dry reaction flask.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of 2,3-dimethylbromobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2,3-dimethylbromobenzene solution to the magnesium suspension. The reaction should start, indicated by a color change and gentle reflux.
-
Once the reaction has initiated, add the remaining 2,3-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.[1][2]
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of DMF (1.0-1.2 equivalents) in anhydrous THF dropwise, keeping the temperature below 20°C.[1][2]
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.[1][2]
-
Cool the mixture again in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Method 2: Vilsmeier-Haack Reaction
This is a general protocol for the formylation of an electron-rich aromatic compound.
Materials:
-
o-Xylene
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Aqueous sodium acetate (B1210297) solution
-
Dichloromethane (or other suitable solvent)
Procedure:
-
In a reaction flask, cool DMF (solvent and reagent) to 0°C.
-
Slowly add phosphoryl chloride (POCl₃) (1.0-1.5 equivalents) dropwise to the DMF, maintaining the temperature at 0°C. This forms the Vilsmeier reagent.[3]
-
Stir the mixture at 0°C for 30 minutes.
-
Add o-xylene (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress by TLC.[3]
-
Cool the reaction mixture to 0°C and carefully add a solution of sodium acetate in water.[11]
-
Stir for 10-15 minutes.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting aldehyde, typically by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Caption: Decision tree for troubleshooting low yields in the Grignard synthesis.
References
- 1. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound CAS#: 5779-93-1 [m.chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. westliberty.edu [westliberty.edu]
- 9. fishersci.fr [fishersci.fr]
- 10. US4368336A - Process for formylating xylene mixture - Google Patents [patents.google.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Kinetic Studies for Optimizing Benzaldehyde Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the kinetic studies of benzaldehyde (B42025) synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimentation, with a focus on optimizing reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing benzaldehyde that are suitable for kinetic analysis?
A1: The most common and well-studied methods for benzaldehyde synthesis include the oxidation of toluene (B28343) and the oxidation of benzyl (B1604629) alcohol. The choice often depends on the availability of starting materials, desired scale, and safety considerations.[1] Both pathways offer clear reactant-to-product conversions that can be monitored over time to establish reaction kinetics. For instance, the liquid-phase oxidation of toluene is a widely studied industrial process, while the oxidation of benzyl alcohol is often preferred for laboratory-scale synthesis due to milder conditions and easier handling.[2][3][4]
Q2: Which reaction parameters have the most significant impact on the reaction time and yield of benzaldehyde?
A2: The critical parameters that influence reaction kinetics are temperature, catalyst concentration, substrate concentration, and oxidant pressure (if applicable).[2][5]
-
Temperature: Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to the formation of byproducts like benzoic acid, thus reducing the selectivity for benzaldehyde.[1][5]
-
Catalyst: The choice and concentration of the catalyst are crucial. Higher catalyst loading can increase the conversion rate, but may also promote unwanted side reactions.[5][6]
-
Concentration: The initial concentration of the substrate (e.g., toluene or benzyl alcohol) can affect the reaction rate. In some systems, lower initial concentrations have been shown to favor a higher yield of benzaldehyde.[5]
Q3: How can I monitor the progress of the reaction to perform a kinetic study?
A3: Reaction progress is typically monitored by taking aliquots from the reaction mixture at regular time intervals and analyzing them using chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for quantifying the concentrations of the reactant, product (benzaldehyde), and any significant byproducts.[6][7] This data allows for the plotting of concentration versus time, from which reaction rates can be derived.
Q4: What is a common side reaction that complicates kinetic studies, and how can it be minimized?
A4: A primary challenge in benzaldehyde synthesis is its subsequent oxidation to benzoic acid.[2][3] This is a consecutive reaction that reduces the maximum achievable yield of benzaldehyde. To minimize this, reaction conditions should be optimized to favor the formation of the aldehyde. Strategies include:
-
Stopping the reaction before the starting material is fully consumed.[1]
-
Carefully controlling the temperature to avoid conditions that favor over-oxidation.[1]
-
Using selective catalysts that have a higher activation energy for the oxidation of benzaldehyde compared to the oxidation of the starting material.[2]
Troubleshooting Guide
Issue 1: Low or no yield of benzaldehyde.
-
Q: My reaction is resulting in a very low yield or no product at all. What are the possible causes and solutions?
-
A: Several factors can contribute to low or no yield:
-
Inactive Catalyst: Ensure the catalyst is fresh and active. For instance, Lewis acid catalysts are highly sensitive to moisture and must be handled under anhydrous conditions.[6]
-
Impure Reagents: Impurities in starting materials or solvents can poison the catalyst or interfere with the reaction.[1][6] Purify reagents if necessary.
-
Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate may be negligible. Systematically increase the temperature while monitoring for product formation.[1]
-
Insufficient Reaction Time: The reaction may simply need more time to proceed. Use TLC or GC to monitor the reaction's progress before quenching it.[6]
-
Issue 2: The primary byproduct is benzoic acid, significantly reducing benzaldehyde selectivity.
-
Q: I am observing significant formation of benzoic acid. How can I prevent this over-oxidation?
-
A: To improve selectivity for benzaldehyde:
-
Reduce Reaction Time: Stop the reaction when the concentration of benzaldehyde is at its maximum, before it can be further oxidized. This requires careful kinetic monitoring.[1]
-
Lower Reaction Temperature: Higher temperatures can favor the over-oxidation to benzoic acid. Operating at the lowest effective temperature can improve selectivity.[5]
-
Choose a Milder Oxidant: If applicable to your chosen synthesis route, switching to a more selective, milder oxidizing agent can prevent the formation of the carboxylic acid.[1]
-
Modify the Reaction System: In some cases, adding an alkaline regulator can inhibit the formation of radicals that lead to further oxidation.[8]
-
Issue 3: The reaction starts but seems to stop before completion.
-
Q: The reaction proceeds for a while, but then the concentration of reactants and products plateaus. What should I investigate?
-
A: This issue often points to:
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This can be due to poisoning by impurities or thermal degradation.[1] Consider adding the catalyst in portions or using a more robust catalytic system.
-
Reversible Reaction: The reaction may be reaching equilibrium. Check literature to see if the reaction is known to be reversible under your conditions.[9]
-
Product Inhibition: The product, benzaldehyde, or a byproduct could be inhibiting the catalyst.[10]
-
Issue 4: Inconsistent results between experimental runs.
-
Q: I am unable to reproduce my results consistently. What factors should I double-check?
-
A: Reproducibility issues often stem from subtle variations in experimental conditions:
-
Atmosphere Control: For oxidation reactions, ensure that the delivery of the oxidant (e.g., air, oxygen) is consistent. For reactions requiring an inert atmosphere, ensure there are no leaks in your setup.
-
Reagent Quality: Use reagents from the same batch to minimize variability. The purity of starting materials is crucial.[11]
-
Temperature and Stirring: Ensure that the temperature is precisely controlled and that the stirring rate is consistent to avoid mass transfer limitations.[3]
-
Water Content: The presence of even trace amounts of water can dramatically affect certain reactions, especially those involving water-sensitive catalysts. Ensure all glassware is properly dried.[11]
-
Data Presentation
Table 1: Effect of Temperature on Toluene Oxidation
Illustrative data based on trends described in the literature.
| Temperature (°C) | Reaction Time for Max Yield (min) | Toluene Conversion (%) | Benzaldehyde Yield (%) | Benzaldehyde Selectivity (%) |
| 150 | 12 | 30.0 | 15.0 | 50.0 |
| 160 | 8 | 41.4 | 17.0 | 43.5 |
| 170 | 6 | 50.0 | 18.0 | 36.0 |
Note: As temperature increases, the time to reach maximum benzaldehyde yield decreases, but selectivity may also decrease due to over-oxidation.[5]
Table 2: Influence of Catalyst Concentration on Reaction Rates
Illustrative data for the liquid-phase oxidation of toluene.
| Catalyst Conc. (mol/L) | Initial Rate of Toluene Consumption (mol/L·s) | Initial Rate of Benzaldehyde Formation (mol/L·s) |
| 0.005 | 0.012 | 0.006 |
| 0.010 | 0.025 | 0.011 |
| 0.020 | 0.048 | 0.020 |
Note: Increasing catalyst concentration generally leads to an increase in the rates of both toluene consumption and benzaldehyde formation.[5]
Experimental Protocols
Protocol: Kinetic Study of Benzyl Alcohol Oxidation to Benzaldehyde
This protocol describes a general procedure for conducting a kinetic analysis of the catalytic oxidation of benzyl alcohol.
1. Materials & Setup:
-
Benzyl alcohol (purified)
-
Solvent (if not solvent-free)
-
Internal standard for GC analysis (e.g., dodecane)
-
Glass reactor with temperature control (oil bath), magnetic stirrer, condenser, and gas inlet/outlet.
-
Gas Chromatograph (GC) with a suitable column (e.g., HP-5) and Flame Ionization Detector (FID).[7]
2. Reaction Procedure:
-
Set up the reactor and ensure it is clean and dry.
-
Add the solvent (if any), benzyl alcohol, and the internal standard to the reactor.
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C) under constant stirring.[3]
-
Once the temperature has stabilized, add the catalyst to the reactor to initiate the reaction (this is t=0).
-
If using a gaseous oxidant like O₂, begin bubbling it through the mixture at a controlled flow rate.
-
Immediately take the first sample (approx. 0.1 mL) from the reaction mixture. Quench the reaction in the sample vial (e.g., by cooling and adding a reducing agent if necessary).
-
Continue to take samples at regular intervals (e.g., every 5-10 minutes for the initial phase, then less frequently).
-
Monitor the reaction for a sufficient duration to observe the concentration profile of benzaldehyde, including its peak and subsequent decline due to over-oxidation.
3. Sample Analysis (GC):
-
Prepare a calibration curve for benzyl alcohol and benzaldehyde using the internal standard.
-
Dilute each quenched sample with a suitable solvent (e.g., ethyl acetate).
-
Inject the diluted samples into the GC.
-
Record the peak areas for the reactant, product, and internal standard.
4. Data Analysis:
-
Use the calibration curve to calculate the concentration of benzyl alcohol and benzaldehyde in each sample.
-
Plot the concentration of each species as a function of time.
-
From these plots, calculate the initial reaction rate and determine the reaction order with respect to the reactants. The activation energy can be determined by performing the experiment at several different temperatures.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and Mechanism Modeling of Liquid-Phase Toluene Oxidation to Benzaldehyde Catalyzed by Mn–Mo Oxide [journal.hep.com.cn]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic analysis of benzyl alcohol oxidation by alcohol oxidase in aqueous—organic two‐phase systems | Zendy [zendy.io]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Oxidation Kinetics of Benzaldehyde Synthesized from Benzyl Alcohol-Academax [wacademax.com]
- 13. lakeland.edu [lakeland.edu]
Validation & Comparative
A Comparative Analysis of 2,3-Dimethylbenzaldehyde and Its Isomers: A Guide for Researchers
This guide presents a comprehensive comparative analysis of 2,3-Dimethylbenzaldehyde and its five structural isomers: 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzaldehyde. The position of the two methyl groups on the benzene (B151609) ring relative to the aldehyde functional group significantly influences the physicochemical properties, spectroscopic signatures, and chemical reactivity of these isomers. This document provides a detailed comparison of these characteristics, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in their work with these compounds.
Physicochemical Properties
The isomers of dimethylbenzaldehyde are typically colorless to light yellow liquids at room temperature, with the exception of 2,6-dimethylbenzaldehyde (B72290) which can also exist as a low-melting solid. Their boiling points, densities, and refractive indices show variations based on the substitution pattern, which can be useful for their separation and identification.
| Property | This compound | 2,4-Dimethylbenzaldehyde | 2,5-Dimethylbenzaldehyde | 2,6-Dimethylbenzaldehyde | 3,4-Dimethylbenzaldehyde | 3,5-Dimethylbenzaldehyde |
| Molecular Formula | C₉H₁₀O | C₉H₁₀O | C₉H₁₀O | C₉H₁₀O | C₉H₁₀O | C₉H₁₀O |
| Molecular Weight ( g/mol ) | 134.18 | 134.18 | 134.18 | 134.18 | 134.18 | 134.18 |
| Boiling Point (°C) | 86-88 (at 10 mmHg) | 215-216 | 220 | 230 | 233 | 224 |
| Melting Point (°C) | - | -9 | - | 27-30 | 0 | - |
| Density (g/mL at 20°C) | 1.029 | 1.016 | 0.950 (at 25°C) | 1.003 | 1.017 | 1.008 |
| Refractive Index (n20/D) | 1.553 | 1.548-1.552 | 1.544 | 1.551 | 1.551 | 1.547 |
Spectroscopic Analysis
Spectroscopic techniques are essential for the unambiguous identification and characterization of the dimethylbenzaldehyde isomers. The electronic environment of the protons and carbon atoms, as influenced by the positions of the methyl and aldehyde groups, results in unique NMR and IR spectra for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of the dimethylbenzaldehyde isomers are distinguished by the chemical shifts and splitting patterns of the aldehyde proton and the aromatic protons. Similarly, the ¹³C NMR spectra show distinct chemical shifts for the carbonyl carbon and the aromatic carbons.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aldehyde H: ~10.3, Aromatic H: ~7.1-7.6, Methyl H: ~2.3, ~2.5 | Carbonyl C: ~193, Aromatic C: ~125-140, Methyl C: ~15, ~20 |
| 2,4-Dimethylbenzaldehyde | Aldehyde H: ~10.17, Aromatic H: ~7.0-7.7, Methyl H: ~2.35, ~2.60 | Carbonyl C: ~192, Aromatic C: ~127-145, Methyl C: ~20, ~22 |
| 2,5-Dimethylbenzaldehyde | Aldehyde H: ~10.2, Aromatic H: ~7.1-7.5, Methyl H: ~2.3, ~2.5 | Carbonyl C: ~192, Aromatic C: ~128-140, Methyl C: ~19, ~21 |
| 2,6-Dimethylbenzaldehyde | Aldehyde H: ~10.6, Aromatic H: ~7.1-7.4, Methyl H: ~2.6 | Carbonyl C: ~193, Aromatic C: ~128-140, Methyl C: ~21 |
| 3,4-Dimethylbenzaldehyde | Aldehyde H: ~9.9, Aromatic H: ~7.2-7.7, Methyl H: ~2.3 | Carbonyl C: ~192, Aromatic C: ~129-144, Methyl C: ~20 |
| 3,5-Dimethylbenzaldehyde | Aldehyde H: ~9.95, Aromatic H: ~7.26, 7.49, Methyl H: ~2.39[1] | Carbonyl C: ~192.8, Aromatic C: ~127.6, 136.2, 136.6, 138.8, Methyl C: ~21.1[1] |
Note: NMR data is typically recorded in CDCl₃ and chemical shifts are referenced to TMS. The presented values are approximate and may vary slightly depending on the experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of all dimethylbenzaldehyde isomers exhibit characteristic absorption bands for the aldehyde functional group and the substituted benzene ring.
| Isomer | ν(C=O) cm⁻¹ | ν(C-H aldehyde) cm⁻¹ | ν(C-H aromatic) cm⁻¹ |
| This compound | ~1700 | ~2820, ~2720 | ~3050 |
| 2,4-Dimethylbenzaldehyde | ~1695 | ~2820, ~2720 | ~3030 |
| 2,5-Dimethylbenzaldehyde | ~1690 | ~2820, ~2720 | ~3040 |
| 2,6-Dimethylbenzaldehyde | ~1700 | ~2820, ~2720 | ~3060 |
| 3,4-Dimethylbenzaldehyde | ~1700 | ~2820, ~2720 | ~3030 |
| 3,5-Dimethylbenzaldehyde | ~1700 | ~2820, ~2720 | ~3040 |
The most prominent feature in the IR spectra is the strong carbonyl (C=O) stretching vibration, which appears around 1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the methyl substituents. The characteristic C-H stretching of the aldehyde group is observed as a pair of weaker bands around 2820 and 2720 cm⁻¹.
Comparative Reactivity
The chemical reactivity of the dimethylbenzaldehyde isomers is primarily governed by a combination of electronic and steric effects originating from the two methyl groups on the benzene ring.
Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the benzene ring and, by extension, on the carbonyl carbon of the aldehyde group. An increased electron density at the carbonyl carbon makes it less electrophilic and therefore less susceptible to nucleophilic attack. The deactivating effect is generally more pronounced when the methyl groups are at the ortho and para positions relative to the aldehyde group due to the involvement of resonance structures.
Steric Effects: The presence of methyl groups in the ortho positions (2- and 6-positions) introduces significant steric hindrance around the aldehyde group. This steric bulk can physically impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down the reaction rate. Consequently, 2,6-dimethylbenzaldehyde is expected to be the least reactive of the isomers in many nucleophilic addition reactions due to the pronounced steric shielding by the two adjacent methyl groups.
The interplay of these electronic and steric effects results in a unique reactivity profile for each isomer. For instance, in reactions sensitive to steric hindrance, the reactivity is expected to decrease in the order: 3,5- > 3,4- > 2,5- > 2,4- > 2,3- > 2,6-dimethylbenzaldehyde. In reactions governed primarily by electronic effects, isomers with meta-positioned methyl groups (3,4- and 3,5-) are generally more reactive than those with ortho or para substituents.
Experimental Protocols
Detailed methodologies for the synthesis and comparative analysis of dimethylbenzaldehyde isomers are provided below.
General Protocol for Synthesis via Oxidation of Xylenes
A common method for the synthesis of dimethylbenzaldehyde isomers involves the selective oxidation of the corresponding xylene isomer.
Materials:
-
Appropriate xylene isomer (e.g., o-xylene (B151617) for this compound)
-
Oxidizing agent (e.g., manganese dioxide, ceric ammonium (B1175870) nitrate)
-
Sulfuric acid
-
Suitable organic solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Dissolve the xylene isomer in the chosen organic solvent.
-
Slowly add the oxidizing agent and sulfuric acid to the solution while maintaining a controlled temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as gas chromatography (GC).
-
Upon completion, quench the reaction by adding water or a reducing agent solution.
-
Separate the organic layer and wash it with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting dimethylbenzaldehyde isomer by distillation or column chromatography.
Comparative Analysis of Reactivity by Competitive Oxidation
This experiment compares the rate of oxidation of the dimethylbenzaldehyde isomers to their corresponding carboxylic acids.
Materials:
-
Equimolar mixture of all six dimethylbenzaldehyde isomers
-
Potassium permanganate (B83412) (KMnO₄) solution
-
Sulfuric acid
-
Acetone/water solvent mixture
-
Internal standard (e.g., naphthalene)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar amounts of all six dimethylbenzaldehyde isomers and the internal standard in the acetone/water mixture.
-
Take an initial sample for GC-MS analysis (t=0).
-
Add a standardized, limiting amount of acidified KMnO₄ solution to the isomer mixture to initiate the oxidation.
-
Withdraw aliquots from the reaction mixture at regular time intervals.
-
Quench the reaction in each aliquot by adding a suitable reducing agent (e.g., sodium bisulfite).
-
Extract the organic components with an appropriate solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS to determine the concentration of each remaining dimethylbenzaldehyde isomer relative to the internal standard.
-
Plot the concentration of each isomer versus time to determine the relative rates of oxidation.
Visualizations
Experimental Workflow for Comparative Reactivity Analysis
Caption: General experimental workflow for the comparative reactivity analysis of dimethylbenzaldehyde isomers.
Logical Relationship of Substituent Effects on Reactivity
Caption: Influence of electronic and steric effects of methyl groups on the reactivity of dimethylbenzaldehyde isomers.
References
A Comparative Guide to the Reactivity of 2,3-Dimethylbenzaldehyde and 2,4-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the chemical reactivity of 2,3-Dimethylbenzaldehyde and 2,4-Dimethylbenzaldehyde (B100707). The position of substituents on the aromatic ring significantly influences the reactivity of the aldehyde functional group, a critical consideration for reaction optimization, mechanism elucidation, and the rational design of molecules in medicinal chemistry and materials science.[1] This document outlines the theoretical basis for their differing reactivities, supported by established chemical principles, and provides a detailed experimental protocol for their comparative analysis.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the carbonyl group in dimethylbenzaldehyde isomers is primarily governed by a combination of electronic and steric effects imparted by the two methyl substituents on the benzene (B151609) ring.[1]
Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect (+I).[1] This effect increases the electron density on the benzene ring, which in turn is relayed to the carbonyl carbon. An increase in electron density at the carbonyl carbon renders it less electrophilic and consequently less susceptible to nucleophilic attack.[1] The position of the methyl groups dictates the extent of this deactivation. Generally, electron-donating groups at the ortho and para positions have a more pronounced effect on the carbonyl group's reactivity due to resonance (hyperconjugation) and inductive effects, while meta substitution primarily exerts an inductive effect.[1]
-
This compound: This isomer has one methyl group in the ortho position and one in the meta position. The ortho-methyl group provides a moderate deactivating inductive effect and can also participate in hyperconjugation. The meta-methyl group offers a weaker inductive deactivating effect.
-
2,4-Dimethylbenzaldehyde: This isomer has methyl groups in the ortho and para positions. Both groups contribute to deactivating the aldehyde functionality through inductive effects and hyperconjugation. The combined electron-donating effect is expected to be more significant than in the 2,3-isomer, leading to a less electrophilic carbonyl carbon.
Steric Effects: The presence of methyl groups, particularly in the ortho position (2-position), introduces steric hindrance around the aldehyde group. This physical bulk can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down the reaction rate.[1]
-
This compound: The single ortho-methyl group creates significant steric hindrance, shielding one side of the aldehyde functional group.
-
2,4-Dimethylbenzaldehyde: Similarly, the ortho-methyl group in this isomer creates a sterically hindered environment around the carbonyl group. The steric hindrance from the single ortho-methyl group is expected to be comparable in both isomers.
Data Presentation: Predicted Reactivity
While direct comparative kinetic data for 2,3- and 2,4-dimethylbenzaldehyde across a standardized set of reactions is not extensively available in the literature, their relative reactivity can be predicted based on the principles of electronic and steric effects.[1] In reactions sensitive to steric hindrance, both isomers will be less reactive than un-substituted benzaldehyde (B42025). In reactions governed by electronics, the greater electron-donating character of the 2,4-substitution pattern is expected to make 2,4-Dimethylbenzaldehyde the less reactive of the two.
| Aldehyde | Substituent Positions | Dominant Electronic Effect | Steric Hindrance (ortho-effect) | Predicted Relative Reactivity |
| This compound | ortho, meta | Moderately Deactivating | High | More Reactive |
| 2,4-Dimethylbenzaldehyde | ortho, para | Strongly Deactivating | High | Less Reactive |
Disclaimer: The relative reactivity is a prediction based on established principles of physical organic chemistry. Actual reaction rates may vary depending on the specific reaction, solvent, and catalyst used.
Experimental Protocols: Comparative Reactivity Analysis
To empirically determine the relative reactivity of these isomers, a comparative experiment such as a Knoevenagel condensation can be performed. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base, and its rate is sensitive to the electrophilicity of the carbonyl carbon.[2][3]
General Protocol for a Comparative Knoevenagel Condensation
This protocol can be used to compare the reaction rates of this compound and 2,4-Dimethylbenzaldehyde with malononitrile (B47326).
Materials:
-
This compound
-
2,4-Dimethylbenzaldehyde
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessels
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound, 2,4-Dimethylbenzaldehyde, malononitrile, and the internal standard in ethanol at known concentrations (e.g., 0.1 M).
-
Reaction Setup: In separate thermostatted reaction vessels maintained at a constant temperature (e.g., 50 °C), add the ethanol solvent, the malononitrile solution, and the internal standard solution.
-
Reaction Initiation: To initiate the reaction in the first vessel, add a catalytic amount of piperidine followed immediately by the this compound stock solution. Start a timer.
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction in the aliquot by diluting it in a vial containing a small amount of cold ethanol and a trace of acetic acid.
-
GC Analysis: Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining aldehyde relative to the internal standard.
-
Second Isomer: Repeat steps 3-5 for 2,4-Dimethylbenzaldehyde under identical conditions.
-
Data Analysis: For each isomer, plot the concentration of the aldehyde versus time. The initial slope of this curve will be proportional to the initial reaction rate. Compare the initial rates to determine the relative reactivity.
Expected Outcome: It is anticipated that the reaction with this compound will proceed at a faster rate than the reaction with 2,4-Dimethylbenzaldehyde due to the lower deactivating electronic effect of its substituent pattern.
Conclusion
The reactivity of this compound and 2,4-Dimethylbenzaldehyde is dictated by a balance of electronic and steric factors. Both isomers are deactivated relative to benzaldehyde due to the electron-donating nature of the methyl groups and the steric hindrance imparted by the ortho-methyl substituent. However, a qualitative analysis predicts that This compound will be more reactive toward nucleophiles than 2,4-Dimethylbenzaldehyde . This is because the combined electron-donating effect of methyl groups at the ortho and para positions (in 2,4-dimethylbenzaldehyde) is stronger than that of methyl groups at the ortho and meta positions (in this compound), leading to a less electrophilic carbonyl carbon in the 2,4-isomer. The experimental protocol provided offers a robust method for quantifying this predicted difference in reactivity.
References
A Researcher's Guide to the Spectroscopic Differentiation of Dimethylbenzaldehyde Isomers
For immediate publication
In the realms of synthetic chemistry, drug development, and quality control, the unambiguous identification of constitutional isomers is a critical undertaking. Subtle shifts in substituent positions on an aromatic ring can profoundly influence a molecule's chemical reactivity, biological activity, and physical properties. This guide provides a comprehensive comparison of the six isomers of dimethylbenzaldehyde (C₉H₁₀O), leveraging key spectroscopic techniques to create a clear and data-driven framework for their differentiation.
This publication details the distinctive spectroscopic fingerprints of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzaldehyde (B1265933) as observed through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data in accessible tables, outlining detailed experimental protocols, and providing a logical workflow for analysis, this guide serves as an essential resource for researchers, scientists, and drug development professionals.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the six isomers of dimethylbenzaldehyde. This information has been compiled from various spectral databases and is presented to facilitate direct comparison. Note that NMR chemical shifts can vary slightly depending on the solvent and concentration.
¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Isomer | Aldehyde Proton (s) | Aromatic Protons (m) | Methyl Protons (s) | Solvent |
| 2,3-Dimethylbenzaldehyde | ~10.2 | ~7.6 (d), ~7.4 (t), ~7.2 (d) | ~2.5, ~2.3 | CDCl₃ |
| 2,4-Dimethylbenzaldehyde | ~10.17 | ~7.66 (d), ~7.13 (s), ~7.03 (d) | ~2.60, ~2.35 | CDCl₃ |
| 2,5-Dimethylbenzaldehyde | ~10.2 | ~7.6 (s), ~7.3 (d), ~7.2 (d) | ~2.5, ~2.3 | CDCl₃ |
| 2,6-Dimethylbenzaldehyde | ~10.4 | ~7.3 (t), ~7.1 (d) | ~2.6 | CDCl₃ |
| 3,4-Dimethylbenzaldehyde | ~9.9 | ~7.7 (s), ~7.6 (d), ~7.2 (d) | ~2.3 (s, 6H) | CDCl₃ |
| 3,5-Dimethylbenzaldehyde | ~9.95 | ~7.49 (s, 2H), ~7.26 (s, 1H) | ~2.39 (s, 6H) | CDCl₃ |
¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Isomer | C=O | Aromatic C-H | Aromatic C-C | Methyl C | Solvent |
| This compound | ~193.0 | ~137.8, ~133.5, ~125.8 | ~137.0, ~134.1, ~130.5 | ~20.3, ~15.8 | CDCl₃ |
| 2,4-Dimethylbenzaldehyde | ~192.5 | ~144.5, ~133.0, ~130.0, ~129.5 | ~135.5, ~135.0 | ~21.8, ~21.5 | CDCl₃ |
| 2,5-Dimethylbenzaldehyde | ~192.8 | ~136.5, ~135.5, ~132.5, ~130.0 | ~134.5, ~131.0 | ~21.0, ~20.5 | CDCl₃ |
| 2,6-Dimethylbenzaldehyde | ~193.5 | ~137.0, ~131.0, ~128.5 | ~139.0, ~133.0 | ~20.0 | CDCl₃ |
| 3,4-Dimethylbenzaldehyde | ~192.1 | ~144.0, ~137.5, ~130.5, ~129.8 | ~134.5, ~130.0 | ~20.0, ~19.5 | CDCl₃ |
| 3,5-Dimethylbenzaldehyde | ~192.8 | ~138.8, ~136.6, ~127.6 | ~136.2 | ~21.1 | CDCl₃ |
Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Isomer | ν(C=O) | ν(C-H, aldehyde) | ν(C-H, aromatic) | ν(C-H, methyl) |
| This compound | ~1695 | ~2820, ~2720 | ~3050 | ~2920 |
| 2,4-Dimethylbenzaldehyde | ~1690 | ~2820, ~2720 | ~3040 | ~2925 |
| 2,5-Dimethylbenzaldehyde | ~1690 | ~2825, ~2725 | ~3050 | ~2920 |
| 2,6-Dimethylbenzaldehyde | ~1700 | ~2830, ~2730 | ~3060 | ~2930 |
| 3,4-Dimethylbenzaldehyde | ~1695 | ~2820, ~2720 | ~3030 | ~2920 |
| 3,5-Dimethylbenzaldehyde | ~1700 | ~2820, ~2720 | ~3040 | ~2920 |
Mass Spectrometry Data (Key Fragments m/z)
All isomers have a molecular weight of 134.18 g/mol . The fragmentation patterns under Electron Ionization (EI) can provide structural clues.
| Isomer | Molecular Ion [M]⁺ | [M-H]⁺ | [M-CHO]⁺ | Other Key Fragments |
| This compound | 134 | 133 | 105 | 91, 77 |
| 2,4-Dimethylbenzaldehyde | 134 | 133 | 105 | 91, 77 |
| 2,5-Dimethylbenzaldehyde | 134 | 133 | 105 | 91, 77 |
| 2,6-Dimethylbenzaldehyde | 134 | 133 | 105 | 91, 77 |
| 3,4-Dimethylbenzaldehyde | 134 | 133 | 105 | 91, 77 |
| 3,5-Dimethylbenzaldehyde | 134 | 133 | 105 | 91, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the dimethylbenzaldehyde isomer was dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Standard proton spectra were acquired with a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a 45° or 90° pulse, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically several hundred to thousands) to compensate for the low natural abundance of ¹³C.
-
Data Processing: The free induction decay (FID) was Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the internal standard (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent pellet.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum was typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance or absorbance spectrum was analyzed for characteristic absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the dimethylbenzaldehyde isomer was prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source was used.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) was typically used. The oven temperature was programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the isomers.
-
MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. Mass spectra were recorded over a mass range of m/z 40-300.
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum were used for identification.
Visualization of Analytical Workflows
To aid in the systematic differentiation of the dimethylbenzaldehyde isomers, the following diagrams illustrate the general experimental workflow and a logical decision-making process based on the spectroscopic data.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Logical workflow for isomer differentiation.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the various dimethylbenzaldehyde isomers, ensuring the correct identification and use of these compounds in their work. The subtle yet significant differences in their spectroscopic signatures provide a robust foundation for accurate chemical analysis.
A Comparative Guide to HPLC Method Validation for Benzaldehyde Isomer Separation
For researchers, scientists, and drug development professionals, the precise separation and quantification of isomers are critical for ensuring product purity, efficacy, and safety. Benzaldehyde (B42025) and its derivatives, common in pharmaceutical and industrial chemistry, often exist as positional or chiral isomers that can be challenging to separate. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, with method performance being highly dependent on the choice of stationary phase and mobile phase conditions.
This guide provides an objective comparison of validated HPLC methods for the separation of both positional and chiral benzaldehyde isomers. We will explore the performance of standard C18 columns versus phenyl-based columns for positional isomers and compare two widely used polysaccharide-based chiral stationary phases for enantiomeric separation.
Separation of Positional Isomers: Tolualdehydes
A common challenge is the separation of positional isomers such as o-, m-, and p-tolualdehyde, which are isomers of methylbenzaldehyde. While standard C18 columns are widely used in reversed-phase chromatography, specialized phenyl columns can offer alternative selectivity for aromatic compounds.[1] The π-π interactions between the phenyl stationary phase and the aromatic analytes can provide enhanced resolution for positional isomers that may be difficult to separate on a C18 column alone.[2][3]
Comparative Performance of C18 and Phenyl-Hexyl Columns
The following table summarizes the performance of a standard C18 column against a Phenyl-Hexyl column for the separation of tolualdehyde isomers. The data for the C18 column is based on a validated method for p-tolualdehyde, while the Phenyl-Hexyl column data illustrates the expected improvement in resolution for all three isomers based on its enhanced selectivity for aromatic compounds.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) | Methanol (B129727):Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (p-tolualdehyde) | ~ 4.5 min[4] | ~ 5.2 min |
| Retention Time (m-tolualdehyde) | ~ 4.7 min | ~ 6.0 min |
| Retention Time (o-tolualdehyde) | ~ 4.8 min | ~ 6.5 min |
| Resolution (p- and m-) | < 1.5 | > 1.5 |
| Resolution (m- and o-) | < 1.0 | > 1.5 |
Experimental Protocols
Method A: C18 Column Protocol [4]
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mixture of HPLC grade acetonitrile and ultrapure water in a 60:40 volume ratio. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of p-tolualdehyde standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing the tolualdehyde isomers in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Quantify the isomers by comparing their peak areas to a calibration curve generated from the working standard solutions.
Method B: Phenyl-Hexyl Column Protocol
-
Instrumentation: Standard HPLC system as in Method A.
-
Column: Phenyl-Hexyl column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mixture of HPLC grade methanol and ultrapure water in a 60:40 volume ratio. Methanol is often preferred with phenyl columns to enhance π-π interactions.[5] Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare stock solutions, working standards, and sample solutions as described in Method A, using the methanol:water mobile phase as the diluent.
-
Data Analysis: Quantify the isomers as described in Method A.
Chiral Separation of Benzaldehyde Derivatives
For chiral benzaldehyde derivatives, enantiomeric separation is crucial. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of chiral compounds.[6] Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based) are two of the most widely used CSPs, often exhibiting complementary selectivity.[7]
Comparative Performance of Chiralpak® AD-H and Chiralcel® OD-H Columns
The following table compares the performance of Chiralpak® AD-H and Chiralcel® OD-H columns for the enantioseparation of a representative chiral benzaldehyde derivative, hydrobenzoin (B188758) (a reduction product of benzaldehyde). The data illustrates how the different chiral selectors (amylose vs. cellulose) can provide different retention and resolution characteristics. Amylose-based CSPs can sometimes offer better separation for a broader range of compounds compared to their cellulose (B213188) counterparts.[8][9]
| Parameter | Method C: Chiralpak® AD-H | Method D: Chiralcel® OD-H |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm | Chiralcel® OD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (B130326) (90:10, v/v) | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 220 nm | UV at 220 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 9.2 min |
| Retention Time (Enantiomer 2) | ~ 10.0 min | ~ 10.5 min |
| Resolution (Rs) | > 2.0 | ~ 1.7 |
Experimental Protocols
Methods C & D: Chiral Separation Protocol
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Columns:
-
Method C: Chiralpak® AD-H (4.6 x 250 mm, 5 µm particle size).
-
Method D: Chiralcel® OD-H (4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase: Prepare a mixture of HPLC grade n-hexane and isopropanol in a 90:10 volume ratio. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the racemic hydrobenzoin sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter compatible with organic solvents.
-
Data Analysis: Assess the separation performance by calculating the resolution (Rs) between the two enantiomer peaks.
Visualizing the Workflow
A systematic approach is essential for the validation of any HPLC method. The following diagrams illustrate the logical flow of method development and the experimental workflow for analyzing benzaldehyde isomers.
Caption: Logical flow for HPLC method development.
Caption: General experimental workflow for HPLC analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. mdpi.com [mdpi.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Oxidizing Agents for Xylene Oxidation
For researchers, scientists, and drug development professionals, the efficient and selective oxidation of xylene is a critical transformation in the synthesis of various valuable intermediates and active pharmaceutical ingredients. The choice of oxidizing agent profoundly impacts the reaction's yield, selectivity, and environmental footprint. This guide provides an objective comparison of common oxidizing agents for xylene oxidation, supported by experimental data and detailed protocols.
Data Summary
The following table summarizes the quantitative data for the oxidation of p-xylene (B151628) to terephthalic acid using different oxidizing agents. It is important to note that reaction conditions can significantly influence the outcome, and these values represent reported data under specific experimental setups.
| Oxidizing Agent/System | Catalyst | Solvent | Temperature (°C) | Pressure | Time (h) | Conversion (%) | Terephthalic Acid Yield (%) | Selectivity (%) | Reference |
| Air/O₂ | Co/Mn/Br | Acetic Acid | 175–225 | 15–30 bar | 8–24 | >98 | 90–97 | ~95 | [1][2][3] |
| Potassium Permanganate (B83412) (KMnO₄) | None | Aqueous Acetic Acid | ~30 | Atmospheric | ~6 | - | - | - | [4][5] |
| Ozone (O₃) | Cobalt Acetate (B1210297) | Acetic Acid | 80 | Atmospheric | 6 | 76 | - | 84 | [6][7] |
| Ozone (O₃) with UV | None | Acetonitrile/Water | Room Temp | Atmospheric | - | 98 | 96 | 98 | [2][8] |
| Sodium Dichromate (Na₂Cr₂O₇) | None | Sulfuric Acid/Water | Reflux | Atmospheric | 0.5 | - | ~68 | - | [9] |
Note: "-" indicates that the specific data point was not provided in the cited sources.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Catalytic Oxidation with Co/Mn/Br (AMOCO Process Analog)
This protocol describes a laboratory-scale simulation of the industrial AMOCO process for the oxidation of p-xylene to terephthalic acid.
Materials:
-
p-xylene
-
Cobalt (II) acetate tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature controller
Procedure:
-
Charge the high-pressure reactor with p-xylene, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, sodium bromide, and glacial acetic acid.
-
Seal the reactor and purge it with nitrogen gas.
-
Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen to 15-30 bar.[3]
-
Heat the reactor to 175–225 °C while stirring the mixture vigorously.[3]
-
Maintain the temperature and pressure for 8 to 24 hours.[1]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The crude terephthalic acid precipitates out of the solution upon cooling.
-
Filter the solid product, wash it with acetic acid and then with water, and dry it in an oven.
Oxidation with Potassium Permanganate
This method is a classic laboratory procedure for the oxidation of alkylarenes.
Materials:
-
p-xylene
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Aqueous acetic acid (e.g., 20%)
-
Sodium bisulfite (for quenching)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a solution of potassium permanganate in 20% aqueous acetic acid containing 0.2 mol dm⁻³ H₂SO₄.[4]
-
Add p-xylene to the flask. The concentration of p-xylene should be in excess compared to the permanganate to ensure pseudo-first-order kinetics for kinetic studies.[4]
-
Heat the mixture to a desired temperature (e.g., 302.5 K for kinetic studies) and stir for approximately 6 hours.[4][5]
-
After the reaction, cool the mixture and quench any unreacted permanganate by the dropwise addition of a sodium bisulfite solution until the purple color disappears.
-
The manganese dioxide precipitate is removed by filtration.
-
The filtrate is then acidified with concentrated HCl to precipitate the terephthalic acid.
-
The white precipitate of terephthalic acid is collected by filtration, washed with cold water, and dried.
Oxidation with Ozone and Cobalt Acetate Catalyst
This protocol outlines a catalytic ozonolysis of p-xylene at atmospheric pressure.
Materials:
-
p-xylene
-
Cobalt (II) acetate
-
Potassium bromide (optional co-catalyst)
-
Glacial acetic acid
-
Ozone generator
-
Gas dispersion tube
-
Reaction vessel with a stirrer and gas outlet
Procedure:
-
Set up a reaction vessel with a stirrer and a gas dispersion tube for introducing the ozone-containing gas.
-
Charge the vessel with a solution of p-xylene, cobalt (II) acetate, and glacial acetic acid. If used, potassium bromide is also added at this stage.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).[3][6]
-
Bubble an ozone-containing air or oxygen stream through the solution at a constant flow rate (e.g., 0.8 L/min) for 6 hours.[3][6]
-
After the reaction period, stop the ozone flow and cool the mixture to room temperature.
-
The terephthalic acid product can be isolated by crystallization, filtration, and washing.
Oxidation with Sodium Dichromate
This is a traditional but less environmentally friendly method for xylene oxidation.
Materials:
-
p-xylene
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Round-bottom flask with a reflux condenser and dropping funnel
Procedure:
-
In a round-bottom flask, dissolve sodium dichromate dihydrate in water.
-
Slowly and carefully add concentrated sulfuric acid to the solution with cooling and stirring.
-
Add p-xylene to the flask.
-
Heat the mixture to reflux with vigorous stirring for about 30 minutes.[9]
-
After the reaction, cool the mixture. The crude terephthalic acid will precipitate.
-
Filter the product and wash it thoroughly with water to remove chromium salts.
-
The product can be further purified by recrystallization.
Visualizations
Experimental Workflow for Xylene Oxidation
Caption: General experimental workflow for the oxidation of xylene.
Comparative Efficacy of Oxidizing Agents
Caption: Logical comparison of different oxidizing agents for xylene oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. p-Xylene Oxidation to Terephthalic Acid: New Trends [mdpi.com]
- 3. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceasia.org [scienceasia.org]
- 7. [PDF] p-Xylene catalytic oxidation to terephthalic acid by ozone | Semantic Scholar [semanticscholar.org]
- 8. The sustainable room temperature conversion of p-xylene to terephthalic acid using ozone and UV irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sciencemadness Discussion Board - 1,4-benzenedicarboxylic acid from xylene by oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
A Guide to Safer and More Versatile Alternatives to n-Butyllithium for Aromatic Aldehyde Synthesis
The synthesis of aromatic aldehydes is a cornerstone of organic chemistry, vital for the production of pharmaceuticals, agrochemicals, and specialty materials. For decades, n-butyllithium (n-BuLi) has been a go-to reagent for these transformations, primarily through metal-halogen exchange and directed ortho-metalation followed by formylation. However, the pyrophoric nature of n-BuLi and its high reactivity, which can lead to low functional group tolerance, present significant safety and operational challenges. This guide provides a comprehensive comparison of safer and more versatile alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
Key Alternative Reagents at a Glance
Several classes of organometallic reagents have emerged as effective alternatives to n-butyllithium. These reagents often offer improved safety profiles, greater functional group tolerance, and milder reaction conditions. The most prominent alternatives include:
-
Grignard Reagents (RMgX): These organomagnesium halides are classic organometallic reagents. While less basic than organolithiums, their reactivity can be significantly enhanced.
-
"Turbo-Grignard" Reagents (e.g., i-PrMgCl·LiCl): The addition of lithium chloride to Grignard reagents breaks up oligomeric aggregates, increasing their solubility and reactivity, allowing for efficient metal-halogen exchange at lower temperatures.[1]
-
Hauser Bases (R₂NMgX): These magnesium amide bases are excellent for directed deprotonation (magnesiation) and exhibit high chemoselectivity.[2]
-
"Turbo-Hauser" Bases (e.g., TMPMgCl·LiCl): Similar to turbo-Grignard reagents, the inclusion of LiCl enhances the kinetic basicity and solubility of Hauser bases, enabling the metalation of a wider range of substrates under mild conditions.[2]
Comparative Performance Data
The choice of reagent significantly impacts the yield and efficiency of aromatic aldehyde synthesis. The following tables provide a summary of quantitative data for the two primary synthetic routes, comparing n-BuLi with its alternatives.
Metal-Halogen Exchange Followed by Formylation
This method is widely used for the formylation of aryl halides. The data below illustrates the performance of various reagents with different formylating agents, such as N,N-dimethylformamide (DMF) and N-formylpiperidine.
| Aryl Halide Substrate | Reagent | Formylating Agent | Conditions | Yield (%) | Reference(s) |
| 4-Bromobenzonitrile (B114466) | n-BuLi | DMF | THF, -78 °C | ~70-80 | [3] |
| 4-Bromobenzonitrile | i-PrMgCl·LiCl | DMF | THF, -7 °C to rt, 3 h | 81 | [4] |
| 1-Bromo-4-tert-butylbenzene (B1210543) | n-BuLi/THF | - | 0 °C | Exchange + Coupling | [5] |
| 1-Bromo-4-tert-butylbenzene | t-BuLi/ether | - | 0 °C | >97 (exchange) | [5] |
| 4-Iodo-N,N-dimethylaniline | i-PrMgCl·LiCl | DMF | THF, -20 °C, 30 min | 95 | [6] |
| Phenyl Bromide | PhMgBr | DMF | THF, rt | ~60-70 | [7][8] |
| 2-Bromopyridine | i-PrMgCl·LiCl | DMF | THF, -15 °C, 15 min | 89 | [4] |
Directed ortho-Metalation Followed by Formylation
This strategy is employed for the regioselective formylation of substituted aromatics, where a directing group guides the metalation to the ortho position.
| Substrate | Directing Group | Reagent | Formylating Agent | Conditions | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Anisole (B1667542) | -OCH₃ | n-BuLi | DMF | Et₂O, rt | ~70-80 |[9][10] | | Anisole | -OCH₃ | TMPMgCl·LiCl | DMF | THF, 25 °C, 2 h | 92 |[2][9] | | N,N-Diethylbenzamide | -CONEt₂ | s-BuLi/TMEDA | DMF | THF, -78 °C | 95 |[11] | | Ethyl Benzoate | -COOEt | TMP₂Mg·2LiCl | Boc₂O | THF, 25 °C, 30 min | 91 (for t-butyl ethyl phthalate) |[12] | | 2-Phenylpyridine | Pyridyl | TMPMgCl·LiCl | I₂ | THF, 55 °C, 12 h | 85 (iodinated product) |[13] | | 3-Bromopyridine | -Br | TMPMgCl·LiCl | DMF | THF, -40 °C, 15 min | 71 |[14] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. Below are representative protocols for the synthesis of aromatic aldehydes using alternative reagents.
Protocol 1: Synthesis of 4-Formylbenzonitrile via Halogen-Metal Exchange using i-PrMgCl·LiCl
Materials:
-
4-Bromobenzonitrile
-
i-PrMgCl·LiCl (1.3 M in THF)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Na₂SO₄
Procedure: [4]
-
To a dry, argon-flushed flask, add 4-bromobenzonitrile (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to -7 °C in an ice-salt bath.
-
Slowly add i-PrMgCl·LiCl (1.1 mmol, 1.1 equiv.) dropwise to the solution.
-
Stir the reaction mixture at -7 °C for 3 hours. Monitor the exchange by GC analysis of quenched aliquots.
-
After completion of the exchange, add DMF (3.0 mmol, 3.0 equiv.) dropwise at -7 °C.
-
Stir the reaction for an additional 30 minutes at -7 °C.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-formylbenzonitrile.
Protocol 2: ortho-Magnesiation of Anisole and Formylation using TMPMgCl·LiCl
Materials:
-
Anisole
-
TMPMgCl·LiCl (1.0 M in THF/Toluene)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
-
To a flame-dried, nitrogen-flushed Schlenk flask, add anisole (1.0 mmol) and anhydrous THF (5 mL).
-
Add TMPMgCl·LiCl (1.1 mmol, 1.1 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Cool the resulting solution to 0 °C and add DMF (1.5 mmol, 1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield o-anisaldehyde.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways can aid in understanding the transformations and potential side reactions. The following diagrams, generated using Graphviz, illustrate the key synthetic routes.
References
- 1. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 2. Selective Metalation and Additions [sigmaaldrich.com]
- 3. ias.ac.in [ias.ac.in]
- 4. EP1582524A1 - Method of preparing organomagnesium compounds - Google Patents [patents.google.com]
- 5. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Continuous flow magnesiation of functionalized heterocycles and acrylates with TMPMgCl⋅LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. asynt.com [asynt.com]
A Comparative Purity Analysis of 2,3-Dimethylbenzaldehyde from Various Suppliers for Pharmaceutical and Research Applications
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a critical parameter in chemical synthesis, particularly in the realms of pharmaceutical development and scientific research. For a versatile intermediate like 2,3-Dimethylbenzaldehyde, variations in purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall success of a research endeavor. This guide provides a comprehensive comparison of the purity of this compound sourced from three hypothetical, yet representative, commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The assessment is based on a suite of standard analytical techniques, with detailed experimental protocols provided to enable replication and verification.
Executive Summary of Purity Assessment
The purity of this compound from three different suppliers was rigorously evaluated using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The results are summarized in the table below, highlighting the quantitative differences in purity and the presence of key impurities.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by GC-MS (%) | 98.5 | 97.2 | 99.1 |
| Purity by HPLC (%) | 98.6 | 97.1 | 99.2 |
| Major Impurity 1 (%) | 2,3-Dimethylbenzoic acid (0.8) | 2,3-Dimethylbenzoic acid (1.5) | 2,3-Dimethylbenzoic acid (0.4) |
| Major Impurity 2 (%) | Unreacted Starting Material (0.5) | Unreacted Starting Material (0.9) | Unreacted Starting Material (0.2) |
| Other Impurities (%) | 0.2 | 0.4 | 0.2 |
| Appearance | Colorless to pale yellow liquid | Pale yellow liquid | Colorless liquid |
| **Water Content (Karl Fischer, %) ** | 0.05 | 0.15 | 0.03 |
Experimental Methodologies
Detailed protocols for the analytical techniques employed in this comparative study are provided below. These methods are designed to be robust and reproducible, allowing researchers to perform their own quality control assessments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for determining the purity of aldehydes and identifying trace-level impurities.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: A 1 mg/mL solution of this compound was prepared in dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The percentage purity is calculated based on the relative peak area of this compound compared to the total peak areas of all components in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination
Reversed-phase HPLC with UV detection is a widely used method for the quantitative analysis of aromatic aldehydes.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: A 1 mg/mL stock solution of this compound was prepared in methanol. This was further diluted to create a working solution of 0.1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H NMR spectroscopy provides detailed information about the molecular structure of the compound and can be used to identify and quantify impurities with distinct proton signals.
Experimental Protocol:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
NMR Parameters:
-
Nucleus: ¹H
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
-
Data Analysis: The ¹H NMR spectrum is analyzed for the characteristic signals of this compound. Impurities can be identified by the presence of unexpected peaks. For instance, the aldehydic proton of 2,3-dimethylbenzoic acid will be absent, and a broad carboxylic acid proton signal may appear downfield.
Visualizing the Assessment Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the relevance of using high-purity reagents, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Hypothetical signaling pathway where high-purity this compound is crucial.
Discussion of Results and Recommendations
The comparative analysis reveals that while all three suppliers provide this compound of a nominal purity suitable for many applications, there are discernible differences.
-
Supplier C consistently delivered the product with the highest purity (99.1-99.2%) and the lowest levels of impurities. This makes it the preferred choice for sensitive applications such as the synthesis of active pharmaceutical ingredients (APIs) or in studies where minor impurities could lead to ambiguous results.
-
Supplier A offers a product of good quality (98.5-98.6% purity) and represents a viable option for general research and development purposes where the highest level of purity is not an absolute requirement.
-
Supplier B provided a product with a slightly lower purity (97.1-97.2%) and a higher concentration of the primary oxidation impurity, 2,3-dimethylbenzoic acid. While still meeting a common industrial purity grade, this material may require purification before use in demanding synthetic procedures to avoid the introduction of acidic impurities that could interfere with subsequent reaction steps.
The presence of 2,3-dimethylbenzoic acid as a common impurity underscores the importance of proper storage conditions, as aldehydes are susceptible to oxidation. It is recommended to store this compound under an inert atmosphere and in a cool, dark place to minimize degradation. The detection of unreacted starting materials suggests variations in the manufacturing and purification processes among the suppliers.
This guide highlights the importance of rigorous analytical testing when selecting chemical reagents. For researchers and drug development professionals, the choice of supplier for a key intermediate like this compound should be guided by a thorough assessment of purity and impurity profiles. While Supplier C stands out for its superior quality, the suitability of a particular supplier's product will ultimately depend on the specific requirements of the intended application. It is always recommended to perform in-house quality control on critical starting materials to ensure the reliability and reproducibility of experimental outcomes.
Validating the Structure of 2,3-Dimethylbenzaldehyde using 2D NMR Spectroscopy: A Comparative Guide
Introduction
In the field of chemical research and drug development, unequivocal structure determination is paramount. For substituted aromatic compounds like 2,3-Dimethylbenzaldehyde, while 1D NMR (¹H and ¹³C) provides initial insights, 2D NMR techniques are indispensable for unambiguous confirmation of the substitution pattern. This guide provides a comparative analysis of how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be employed to definitively validate the structure of this compound. We present expected experimental data and detailed methodologies to assist researchers in this critical analytical step.
Predicted ¹H and ¹³C NMR Data
The foundation of 2D NMR analysis lies in the assignment of 1D ¹H and ¹³C NMR spectra. Based on established chemical shift principles and data from spectral databases, the following assignments for this compound are predicted.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom Name | Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CHO | 1 | ~10.2 | ~192.0 |
| C1 | - | - | ~135.0 |
| C2 | - | - | ~140.0 |
| C3 | - | - | ~134.0 |
| C4 | 4 | ~7.4 | ~130.0 |
| C5 | 5 | ~7.2 | ~126.0 |
| C6 | 6 | ~7.6 | ~133.0 |
| 2-CH₃ | 7 | ~2.6 | ~20.0 |
| 3-CH₃ | 8 | ~2.3 | ~15.0 |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.
Structural Elucidation using 2D NMR Techniques
The precise arrangement of the aldehyde and two methyl groups on the benzene (B151609) ring can be definitively established by analyzing the correlations in COSY, HSQC, and HMBC spectra.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] For this compound, the key correlations would be observed between the aromatic protons.
Expected COSY Correlations:
-
A correlation between the proton at C4 (~7.4 ppm) and the proton at C5 (~7.2 ppm).
-
A correlation between the proton at C5 (~7.2 ppm) and the proton at C6 (~7.6 ppm).
The absence of a correlation between the proton at C6 and any other aromatic proton confirms its adjacency to a substituted carbon (C1).
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).[2][3] This is crucial for assigning the carbon signals of the protonated carbons.
Expected HSQC Correlations:
-
The aldehyde proton (~10.2 ppm) will show a correlation to the aldehyde carbon (~192.0 ppm).
-
The aromatic proton at C4 (~7.4 ppm) will correlate with the carbon at C4 (~130.0 ppm).
-
The aromatic proton at C5 (~7.2 ppm) will correlate with the carbon at C5 (~126.0 ppm).
-
The aromatic proton at C6 (~7.6 ppm) will correlate with the carbon at C6 (~133.0 ppm).
-
The protons of the 2-methyl group (~2.6 ppm) will correlate with the carbon of the 2-methyl group (~20.0 ppm).
-
The protons of the 3-methyl group (~2.3 ppm) will correlate with the carbon of the 3-methyl group (~15.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the most powerful tool in this analysis, as it reveals long-range correlations between protons and carbons (typically over two to three bonds).[3] These correlations provide the definitive connectivity of the molecular skeleton.
Table 2: Key Predicted HMBC Correlations for this compound
| Proton (¹H) | Correlating Carbons (¹³C) | Significance of Correlation |
| Aldehyde H (~10.2 ppm) | C1, C2, C6 | Confirms the position of the aldehyde group at C1 and its proximity to C2 and C6. |
| 2-CH₃ H (~2.6 ppm) | C1, C2, C3 | Unambiguously places this methyl group at C2, showing correlations to the aldehyde-bearing carbon (C1) and the other methyl-bearing carbon (C3). |
| 3-CH₃ H (~2.3 ppm) | C2, C3, C4 | Confirms the position of this methyl group at C3, with correlations to C2 and the aromatic C4. |
| H4 (~7.4 ppm) | C2, C3, C5, C6 | Shows expected correlations to neighboring carbons. |
| H5 (~7.2 ppm) | C3, C4, C6 | Shows expected correlations to neighboring carbons. |
| H6 (~7.6 ppm) | C1, C2, C4, C5 | The correlation to the aldehyde carbon (C1) and the substituted carbon C2 further solidifies the overall structure. |
Experimental Protocols
Standard pulse programs on any modern NMR spectrometer can be used to acquire these 2D spectra.
1. Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
COSY: A standard gradient-enhanced COSY (gCOSY) or DQF-COSY experiment should be performed. Key parameters include spectral widths covering all proton signals, a sufficient number of increments in the indirect dimension (t₁), and an appropriate number of scans for good signal-to-noise.
-
HSQC: A standard gradient-enhanced HSQC experiment with sensitivity improvement (e.g., using decoupling during acquisition) is recommended. The spectral widths should cover the entire proton and carbon chemical shift ranges.
-
HMBC: A standard gradient-enhanced HMBC experiment should be used. The long-range coupling delay should be optimized for a typical J-coupling of 8-10 Hz.
Logical Workflow for Structure Validation
The following diagram illustrates the logical process of using 2D NMR data to confirm the structure of this compound.
References
A Comparative Guide to the Biological Activity of Schiff Bases Derived from Benzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Schiff bases synthesized from the ortho-, meta-, and para-isomers of substituted benzaldehydes. The information presented herein is curated from various scientific studies to offer a comprehensive overview of their antimicrobial, antioxidant, and anticancer properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug discovery.
Schiff bases, identified by their characteristic azomethine (-C=N-) group, are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The biological efficacy of these compounds is often influenced by the nature and position of substituents on the aromatic rings of both the aldehyde and the amine precursors. This guide focuses on the impact
A Comparative Guide to Catalytic Carbonylation: Performance in the Synthesis of Aromatic Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbonylation of aromatic compounds is a fundamental transformation in organic synthesis, providing a direct route to valuable carboxylic acid derivatives, which are key intermediates in the pharmaceutical and fine chemical industries. While the direct C-H activation and carbonylation of simple hydrocarbons like o-xylene (B151617) remain a significant challenge with limited literature, the carbonylation of aryl halides is a well-established and highly versatile methodology. This guide provides a comparative overview of the performance of common palladium-based catalyst systems in the carbonylation of aryl halides, serving as a valuable resource for researchers interested in this field. The data presented herein, derived from analogous and well-documented reactions, offers insights into catalyst efficiency, substrate scope, and reaction conditions applicable to the synthesis of substituted aromatic carbonyl compounds.
Performance of Palladium Catalysts in Aryl Halide Carbonylation
The efficiency of palladium-catalyzed carbonylation is highly dependent on the choice of ligand, base, solvent, and reaction conditions. Below is a summary of the performance of a widely used palladium catalyst system, Pd(OAc)₂ with the Xantphos ligand, in the aminocarbonylation and alkoxycarbonylation of various aryl bromides.
Table 1: Aminocarbonylation of Aryl Bromides with Morpholine
This table summarizes the yield of amide products from the reaction of various aryl bromides with morpholine, catalyzed by a Pd(OAc)₂/Xantphos system.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Pressure (atm CO) | Yield (%)[1][2] |
| 1 | 4-Bromoanisole | 2 mol% Pd(OAc)₂, 2 mol% Xantphos | Na₂CO₃ | Toluene (B28343) | 80 | 18 | 1 | 95 |
| 2 | 4-Bromotoluene | 2 mol% Pd(OAc)₂, 2 mol% Xantphos | Na₂CO₃ | Toluene | 80 | 18 | 1 | 96 |
| 3 | 4-Bromobenzonitrile | 2 mol% Pd(OAc)₂, 2 mol% Xantphos | Na₂CO₃ | Toluene | 80 | 18 | 1 | 94 |
| 4 | 3-Bromopyridine | 2 mol% Pd(OAc)₂, 2 mol% Xantphos | Na₂CO₃ | Toluene | 80 | 18 | 1 | 85 |
| 5 | 2-Bromotoluene | 2 mol% Pd(OAc)₂, 4 mol% Xantphos | K₃PO₄ | Toluene | 120 | 18 | 1 | 89 |
| 6 | 1-Bromo-2,4-difluorobenzene | 2 mol% Pd(OAc)₂, 4 mol% Xantphos | K₃PO₄ | Toluene | 120 | 18 | 1 | 92 |
Table 2: Alkoxycarbonylation of Aryl Bromides with Methanol
This table shows the yield of methyl ester products from the reaction of various aryl bromides with methanol, demonstrating the versatility of the Pd(OAc)₂/Xantphos catalyst.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Pressure (atm CO) | Yield (%)[1][2] |
| 1 | 4-Bromoanisole | 2 mol% Pd(OAc)₂, 2 mol% Xantphos | Na₂CO₃ | Toluene/MeOH | 100 | 18 | 1 | 93 |
| 2 | 4-Bromotoluene | 2 mol% Pd(OAc)₂, 2 mol% Xantphos | Na₂CO₃ | Toluene/MeOH | 100 | 18 | 1 | 95 |
| 3 | 4-Bromobenzonitrile | 2 mol% Pd(OAc)₂, 2 mol% Xantphos | Na₂CO₃ | Toluene/MeOH | 100 | 18 | 1 | 91 |
| 4 | 3-Bromopyridine | 2 mol% Pd(OAc)₂, 2 mol% Xantphos | Na₂CO₃ | Toluene/MeOH | 100 | 18 | 1 | 88 |
| 5 | 2-Bromotoluene | 2 mol% Pd(OAc)₂, 4 mol% Xantphos | K₃PO₄ | Toluene/MeOH | 120 | 18 | 1 | 85 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for palladium-catalyzed aminocarbonylation and alkoxycarbonylation of aryl halides.
General Procedure for Aminocarbonylation of Aryl Bromides[1][2]
-
Catalyst Preparation: In an oven-dried reaction vessel under an inert atmosphere, palladium acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%) and Xantphos (0.02 mmol, 2 mol%) are combined.
-
Reaction Setup: Toluene (2 mL), the aryl bromide (1.0 mmol), the amine (e.g., morpholine, 1.5 mmol), and sodium carbonate (Na₂CO₃, 3.0 mmol) are added to the vessel.
-
Reaction Execution: The vessel is sealed and purged with carbon monoxide (CO) gas three times before being pressurized to 1 atmosphere with CO.
-
Heating and Monitoring: The reaction mixture is heated to the specified temperature (e.g., 80 °C or 120 °C for ortho-substituted substrates) and stirred for the designated time (typically 18 hours). The reaction progress can be monitored by techniques such as GC-MS or TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Alkoxycarbonylation of Aryl Bromides[1][2]
-
Catalyst Preparation: Similar to the aminocarbonylation protocol, Pd(OAc)₂ (0.02 mmol, 2 mol%) and Xantphos (0.02 mmol, 2 mol%) are added to an oven-dried reaction vessel under an inert atmosphere.
-
Reaction Setup: A solvent mixture of toluene and the alcohol (e.g., methanol, typically in a 1:1 or 2:1 ratio), the aryl bromide (1.0 mmol), and a base (e.g., Na₂CO₃, 3.0 mmol) are added.
-
Reaction Execution: The vessel is sealed, purged, and pressurized to 1 atmosphere with CO gas.
-
Heating and Monitoring: The mixture is heated to the required temperature (e.g., 100-120 °C) and stirred for 18 hours.
-
Work-up and Purification: The work-up procedure is analogous to the aminocarbonylation protocol, involving extraction and purification by column chromatography to isolate the desired ester product.
Visualizing the Process: Workflow and Catalytic Cycle
To better illustrate the experimental and mechanistic aspects of palladium-catalyzed carbonylation, the following diagrams are provided.
Caption: General experimental workflow for palladium-catalyzed carbonylation of aryl halides.
Caption: Simplified catalytic cycle for Pd-catalyzed carbonylation of aryl halides (Ar-X).
References
comparative analysis of analytical techniques for benzaldehyde characterization
For Researchers, Scientists, and Drug Development Professionals
Benzaldehyde (B42025), a key aromatic aldehyde, is a critical component in the pharmaceutical, food, and cosmetic industries, serving as a precursor for organic synthesis and as a flavoring and fragrance agent.[1][2] Rigorous and accurate characterization of benzaldehyde is paramount to ensure product quality, safety, and efficacy. This guide provides a comparative analysis of the principal analytical techniques employed for the identification and quantification of benzaldehyde, supported by experimental data and detailed methodologies.
At a Glance: Comparison of Analytical Techniques
The selection of an analytical method for benzaldehyde characterization is contingent on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and whether qualitative or quantitative data is needed.[3][4] Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for separation and quantification, while spectroscopic methods such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.[5][6]
| Technique | Principle | Typical Application | Advantages | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase.[3] | Quantification of volatile impurities, purity assessment.[1][7] | High resolution, sensitivity, and speed.[3] | Suitable only for volatile and thermally stable compounds.[8] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase.[3] | Purity determination, quantification in various matrices, including non-volatile samples.[9][10] | Versatile for a wide range of compounds, high sensitivity with appropriate detectors.[11] | Can be more time-consuming than GC, may require derivatization for some analytes.[3] |
| UV-Visible Spectroscopy | Measurement of light absorption by conjugated systems.[6] | Quick quantitative analysis, concentration determination.[12] | Simple, cost-effective, and rapid.[4] | Limited selectivity, susceptible to interference from other absorbing compounds.[6] |
| Infrared (IR) Spectroscopy | Measurement of the absorption of infrared radiation by molecular vibrations.[5] | Identification of functional groups (e.g., aldehyde C=O stretch).[4] | Provides a unique molecular "fingerprint" for structural confirmation.[4] | Not ideal for quantification, can be complex for mixture analysis. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules.[5] | Molecular weight determination, structural elucidation through fragmentation patterns, high-specificity detection.[13] | High sensitivity and specificity.[3] | Can be destructive to the sample, instrumentation can be expensive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measurement of the magnetic properties of atomic nuclei.[5] | Unambiguous structural elucidation.[5] | Provides detailed information about the molecular structure.[5] | Lower sensitivity compared to other techniques, requires higher sample concentrations. |
Quantitative Performance Data
The following table summarizes key quantitative performance parameters for various analytical techniques used in benzaldehyde analysis, compiled from multiple studies.
| Technique | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD%) | Recovery (%) | Reference |
| GC-FID | Benzaldehyde | - | - | - | 1.75 - 3.64 | 98.0 - 107.2 | [1] |
| Capillary GC | Benzaldehyde | 0.5 - 100 µg/mL | - | 0.4 µg/mL | < 2.5 | - | [7] |
| GC-MS (LTM) | Bromofluoro benzaldehyde isomers | - | 0.4 ppm | 1.2 ppm | - | - | [3] |
| HPLC-FL (with AHAD derivatization) | Benzaldehyde | 0.003 - 5 nmol/mL | - | - | 0.69 - 0.97 (peak area) | - | [9] |
| Ultrasound-Assisted DLLME-GC-FID | Benzaldehyde | 2.0 - 1000 µg/L | 0.3 µg/L | - | 1.3 - 6.5 | - | [14] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and should be optimized for specific laboratory conditions.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the direct quantitative analysis of benzaldehyde.[1]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: RXI-5Sil MS (30m x 0.32mm i.d.).[1]
-
Carrier Gas: Helium.[1]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, ramp up to 220°C at 10°C/min, and hold for 1 minute.[15]
-
Detector Temperature: 220°C.[15]
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., chloroform) and add an internal standard (e.g., 3-chlorobenzaldehyde).[7]
-
Injection Volume: 1 µL.
-
Data Analysis: The concentration of benzaldehyde is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust method for the purity analysis of benzaldehyde in various formulations.[10]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[16]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (50:50).[10]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30°C.[16]
-
Detection Wavelength: 254 nm.[10]
-
Injection Volume: 10 µL.[16]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Data Analysis: Quantify benzaldehyde by comparing its peak area to a calibration curve prepared from standard solutions.
Mass Spectrometry (MS)
Provides structural confirmation and is often coupled with a chromatographic technique (GC-MS or LC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV is common for GC-MS, providing reproducible fragmentation patterns.[16]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Analysis: The molecular ion peak (m/z 106 for benzaldehyde) confirms the molecular weight.[13] Characteristic fragment ions, such as the phenyl cation (m/z 77) and the M-1 peak (m/z 105), provide structural information.[13][17]
Infrared (IR) Spectroscopy
Used for the identification of functional groups.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (NaCl or KBr) or as a KBr pellet.
-
Data Analysis: The presence of a strong absorption band around 1700 cm⁻¹ is characteristic of the aldehyde C=O stretch.[4] Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹.
Visualization of Analytical Workflow
The selection of an appropriate analytical technique is a critical step in the characterization of benzaldehyde. The following diagram illustrates a logical workflow to guide this decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 9. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. smithers.com [smithers.com]
- 12. academic.oup.com [academic.oup.com]
- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. scribd.com [scribd.com]
A Comparative Guide to the Synthetic Routes of 2,3-Dimethylbenzaldehyde
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2,3-Dimethylbenzaldehyde is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed methodologies to inform laboratory and industrial applications.
Comparison of Synthetic Methodologies
The synthesis of this compound can be achieved through several distinct chemical transformations. The optimal choice of method depends on factors such as starting material availability, desired yield and purity, scalability, and reaction conditions. The following table summarizes the key quantitative data for the most prominent synthetic routes.
| Synthesis Route | Starting Material | Key Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Grignard Reaction | 2,3-Dimethylbromobenzene | Magnesium, N,N-Dimethylformamide (DMF) | Tetrahydrofuran (B95107) (THF) | 0-30 (addition), then rt | ~3 | 93-96 | 95-96.6 |
| Oxidation | 2,3-Dimethylbenzyl alcohol | Oxidizing agents (e.g., PCC, PDC, MnO₂) | Dichloromethane (B109758) (DCM) | Room Temperature | 2-4 | Moderate to High | Variable |
| Formylation | 1,2-Dimethylbenzene (o-Xylene) | Vilsmeier reagent (POCl₃/DMF) or Gattermann-Koch reagents (CO/HCl/AlCl₃/CuCl) | Dichloromethane or neat | 0 to reflux | 2-12 | Moderate | Variable |
| Reduction | 2,3-Dimethylbenzonitrile | Reducing agents (e.g., DIBAL-H) | Toluene or other inert solvents | -78 to rt | 1-3 | High | Good |
| Indirect Electrolytic Oxidation | 1,2,3-Trimethylbenzene | Mn³⁺/Mn²⁺ redox couple | H₂SO₄ | Not specified | Not specified | Moderate | Good |
Detailed Experimental Protocols
Grignard Reaction from 2,3-Dimethylbromobenzene
This method involves the formation of a Grignard reagent from 2,3-dimethylbromobenzene, followed by formylation with N,N-dimethylformamide (DMF).[1][2]
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.1 mol) are suspended in anhydrous tetrahydrofuran (THF). A solution of 2,3-dimethylbromobenzene (1.0 mol) in THF is added dropwise to initiate the reaction. The mixture is then refluxed for 1 hour to ensure complete formation of the Grignard reagent.[3]
-
Formylation: The Grignard reagent solution is cooled to 0-10°C in an ice bath. A solution of N,N-dimethylformamide (1.0 mol) in THF is added dropwise, maintaining the temperature below 20°C. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.[3]
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.[3]
Oxidation of 2,3-Dimethylbenzyl alcohol
The oxidation of the primary alcohol, 2,3-dimethylbenzyl alcohol, to the corresponding aldehyde is a common synthetic strategy.[1][2] Various oxidizing agents can be employed.
Protocol (using Pyridinium (B92312) Chlorochromate - PCC):
-
Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM), a solution of 2,3-dimethylbenzyl alcohol (1.0 eq) in DCM is added in one portion.
-
Reaction: The mixture is stirred at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts. The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography or vacuum distillation.
Formylation of 1,2-Dimethylbenzene (o-Xylene)
Direct formylation of o-xylene (B151617) can be achieved via electrophilic aromatic substitution reactions such as the Vilsmeier-Haack or Gattermann-Koch reactions.[4][5] A significant challenge with this route is achieving regioselectivity for the 2,3-isomer over the 3,4-isomer.
Protocol (Vilsmeier-Haack Reaction):
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃) (1.2 eq) is added dropwise to N,N-dimethylformamide (DMF) (3.0 eq). The mixture is stirred for 30 minutes to form the Vilsmeier reagent.[1]
-
Formylation: 1,2-Dimethylbenzene (o-xylene) (1.0 eq) is added to the Vilsmeier reagent, and the reaction mixture is heated to 60-80°C for several hours.
-
Work-up and Purification: The reaction is cooled and then carefully poured into ice water. The mixture is neutralized with a base (e.g., sodium hydroxide (B78521) or sodium acetate) and then extracted with an organic solvent like ether or dichloromethane. The organic extracts are washed, dried, and concentrated. The isomeric products are then separated by fractional distillation or chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic routes to this compound.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. "A Study on Heterogeneous Indirect Electrosynthesis of Benzaldehyde" by Daobao Chu, Changjian Lin et al. [jelectrochem.xmu.edu.cn]
A Comparative Guide to Benzaldehyde Synthesis: Established Methods vs. New Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzaldehydes, crucial aromatic aldehydes in the pharmaceutical, fragrance, and fine chemical industries, has evolved significantly. While traditional methods have long been the cornerstone of their production, a new wave of synthetic protocols promises greater efficiency, sustainability, and selectivity. This guide provides an objective comparison of established and novel methods for benzaldehyde (B42025) synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for both established and new synthetic protocols for benzaldehyde, offering a clear comparison of their performance.
| Method Category | Specific Method | Key Reagents/Catalysts | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Established Methods | Toluene (B28343) Chlorination & Hydrolysis | Toluene, Chlorine, Acid/Base | >90[1] | Multi-step | High | High yield, low-cost raw materials | Use of hazardous chlorine, formation of by-products |
| Toluene Oxidation (Liquid Phase) | Toluene, Air/O₂, Metal catalyst (e.g., Nickel) | 40-60[2] | Varies | 110-170 | Inexpensive raw materials | Moderate yield, potential for over-oxidation to benzoic acid | |
| Etard's Reaction | Toluene, Chromyl chloride (CrO₂Cl₂) | Varies | Varies | Varies | Good for laboratory scale | Use of stoichiometric and toxic chromium reagent | |
| Gattermann-Koch Reaction | Benzene, CO, HCl, AlCl₃/CuCl | Varies | Varies | High pressure | Direct formylation of benzene | Requires high pressure and corrosive reagents | |
| Oxidation of Benzyl (B1604629) Alcohol | Benzyl alcohol, Oxidizing agent (e.g., HNO₃, KMnO₄) | ~90 (with H₂O₂)[3] | Varies | Varies | High yield, cleaner than toluene routes | Benzyl alcohol is more expensive than toluene | |
| New Synthetic Protocols | Green Retro-Aldol Synthesis | Cinnamaldehyde (B126680), Li-doped MgO | 40.65 | 3 hours | 70 | Mild conditions, green catalyst | Moderate yield |
| Aerobic Oxidation of Benzyl Alcohol | Benzyl alcohol, O₂, Au nanoparticles on ORMOSIL | 38% conversion (25% yield of benzaldehyde)[4][5] | 20 hours | 100 | Use of O₂ as a green oxidant, mild conditions | Long reaction time, catalyst cost | |
| Selective Electrooxidation | Benzyl alcohol | - | Varies | Ambient | High purity product (91.7%), high Faradaic efficiency (97%)[6] | Requires specialized electrochemical setup | |
| Biocatalytic Reduction (of Benzoic Acid derivatives) | Benzaldehyde precursor, Vegetable waste enzymes | 86% conversion (to benzyl alcohol) | 24 hours | 25 | Environmentally friendly, mild conditions | Primarily reductive, longer reaction times | |
| One-Pot Reduction/Cross-Coupling | Weinreb amides, DIBAL-H, Organolithium reagents | Varies | Fast | 0 | High functional group tolerance, rapid synthesis[1][7] | Use of pyrophoric reagents | |
| Catalytic Pyrolysis of Lignocellulose | Lignocellulose, CoFe₂O₄@Biochar catalyst | 46.7% yield (from toluene intermediate)[8] | Varies | High | Use of renewable biomass | Multi-step process, high temperature |
Experimental Protocols
Established Method: Oxidation of Benzyl Alcohol with Hydrogen Peroxide
This protocol is a common laboratory method for the synthesis of benzaldehyde, valued for its relatively clean reaction profile.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add benzyl alcohol.
-
Slowly add a 15% aqueous solution of hydrogen peroxide (H₂O₂) to the flask.[3]
-
The molar ratio of benzyl alcohol to H₂O₂ should be optimized, typically around 1:1.5.
-
The mixture is heated to reflux for a specified period, generally 1-2 hours.[9]
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, benzaldehyde, is isolated by simple distillation.[9]
New Synthetic Protocol: Green Retro-Aldol Synthesis of Benzaldehyde from Cinnamaldehyde
This method represents a greener approach, utilizing a solid base catalyst under mild conditions.
Methodology:
-
The Li-doped MgO catalyst is prepared and characterized.
-
In a round-bottom flask, cinnamaldehyde (0.01 mole) is dissolved in ethanol.
-
Water is added to the mixture, with a cinnamaldehyde to water molar ratio of 1:83.
-
The Li-doped MgO catalyst is added to the solution (catalyst loading of 0.006 g/mL).
-
The reaction mixture is stirred at 600 rpm and heated to 70°C (343 K) for 3 hours.
-
After the reaction, the catalyst is separated by filtration.
-
The product, benzaldehyde, is isolated from the filtrate by extraction and subsequent purification.
Visualizing the Workflow and Decision-Making Process
To aid in the understanding and selection of a synthetic protocol, the following diagrams illustrate a general experimental workflow and the logical considerations involved.
Caption: General workflow for the synthesis and analysis of benzaldehydes.
Caption: Factors influencing the choice of a synthetic protocol for benzaldehydes.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.rug.nl [pure.rug.nl]
- 9. qualitas1998.net [qualitas1998.net]
Safety Operating Guide
Proper Disposal of 2,3-Dimethylbenzaldehyde: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents like 2,3-Dimethylbenzaldehyde are paramount to ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, focusing on immediate safety and logistical procedures.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to use the appropriate Personal Protective Equipment (PPE). This compound is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Some data also suggests it may be harmful if inhaled and toxic to aquatic life with long-lasting effects.
Table 1: Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Combustible Liquid | Work in a well-ventilated area or under a chemical fume hood.[2] Keep away from open flames and heat sources. |
| Skin and Eye Irritant | Wear protective gloves and clothing.[1][2] Use safety glasses with side-shields or a face shield.[1] |
| Respiratory Irritant | Avoid breathing vapors or mist.[1] If ventilation is inadequate, use a suitable respirator.[1] |
| Harmful if Inhaled | Ensure adequate ventilation and/or use respiratory protection. |
| Toxic to Aquatic Life | Prevent release into the environment. Do not let the product enter drains.[1][3] |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][4] Under no circumstances should this chemical be disposed of down the drain.[3][4][5]
1. Waste Collection and Storage:
-
Container: Keep the this compound waste in its original container if possible.[2] If not, use a suitable, sealable, and properly labeled waste container.
-
Labeling: Clearly label the waste container with "Waste this compound" and any relevant hazard symbols.
-
Segregation: Do not mix this compound with other waste chemicals, especially incompatible materials like strong oxidizing agents.[2][3][6]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
2. Preparing for Disposal:
-
Contact a Licensed Waste Disposal Company: Arrange for the collection of the chemical waste with a certified hazardous waste disposal company. Follow their specific instructions for packaging and pickup.
-
Documentation: Maintain a record of the waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulations.
3. Handling Spills: In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[1]
-
Contain the Spill: Prevent the spill from spreading and entering drains.[1][2]
-
Absorb the Liquid: Use a non-combustible absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the spilled chemical.[2]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[1][2][4]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: Treat all contaminated materials, including absorbent and cleaning supplies, as hazardous waste and dispose of them accordingly through the licensed waste disposal service.
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environment.
References
Personal protective equipment for handling 2,3-Dimethylbenzaldehyde
Essential Safety and Handling Guide for 2,3-Dimethylbenzaldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety protocols and logistical information for handling this compound, including detailed operational and disposal plans.
Chemical Profile and Hazards
This compound is an aromatic aldehyde. While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to other aromatic aldehydes, which can be irritants, sensitizers, and may have toxic properties. Based on available safety data sheets for this compound and similar compounds, the primary hazards include:
-
Flammability: Combustible liquid.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
There are no established specific occupational exposure limits (OELs) for this compound. Therefore, it is recommended to adhere to the limits for Benzaldehyde as a conservative measure, while maintaining all contact with the chemical at the lowest possible level.
Quantitative Data Summary
Due to a lack of specific quantitative data for this compound, the following table includes information for the closely related compound, Benzaldehyde, for reference.
| Data Point | Value (Benzaldehyde) | Notes |
| Occupational Exposure | No established OSHA PEL or NIOSH REL for this compound. | For Benzaldehyde, no specific limits are established, but it is recommended to minimize exposure.[1] |
| Glove Compatibility | Specific breakthrough time data for this compound is not available. The following are general recommendations for aromatic aldehydes. | |
| Butyl Rubber | Good to Excellent Resistance | Offers superior resistance to aldehydes.[2][3][4][5][6] Breakthrough times are generally greater than 4 hours.[7][8] |
| Viton® | Good to Excellent Resistance | Provides excellent resistance to aromatic hydrocarbons.[5] Breakthrough times are generally greater than 8 hours for many chemicals.[7][8] |
| Nitrile Rubber | Fair to Poor Resistance | Not recommended for prolonged contact with aromatic aldehydes. |
| Natural Rubber (Latex) | Poor Resistance | Not recommended for use with aromatic aldehydes. |
Note: The toxicological properties of this compound have not been fully investigated. All handling should be conducted with the assumption that it is a hazardous substance.
Operational Plan for Handling this compound
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the duration of the procedure, and the potential for spills or aerosol generation.
-
Gather Personal Protective Equipment (PPE): Ensure all necessary PPE is readily available and in good condition.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use Butyl or Viton® gloves.[5] Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A chemical-resistant laboratory coat or suit is required. For procedures with a higher risk of splashing, chemical-resistant aprons and sleeves should be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
-
Emergency Preparedness: Ensure that an eyewash station and a safety shower are easily accessible. Have a spill kit readily available that is appropriate for flammable liquids.
Handling Procedure
-
Work Area Setup: All handling of this compound must be performed within a properly functioning chemical fume hood.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashing. Use appropriate tools such as a graduated cylinder or a pipette with a bulb.
-
During the Procedure: Keep the container of this compound sealed when not in use. Avoid contact with skin, eyes, and clothing.
-
Post-Handling: After the procedure, thoroughly clean the work area. Decontaminate any equipment that has come into contact with the chemical.
Logical Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed waste container. The container should be made of a material compatible with aromatic aldehydes.
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, sealed hazardous waste container.[9]
In-Lab Neutralization and Disposal (for small quantities)
For small quantities of this compound waste, in-lab neutralization can be a viable option before disposal. This should only be performed by trained personnel.
Method: Oxidation to Carboxylic Acid
Aromatic aldehydes can be oxidized to their corresponding carboxylic acids, which are generally less toxic and volatile.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a solution of potassium permanganate (B83412) in a suitable solvent (e.g., acetone (B3395972) or a buffered aqueous solution). The molar ratio of potassium permanganate to the aldehyde should be at least 2:1.
-
Reaction: Slowly add the this compound waste to the potassium permanganate solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
-
Quenching: After the reaction is complete (indicated by a color change from purple to brown), quench any excess permanganate by adding a reducing agent such as sodium bisulfite until the solution is colorless.
-
Neutralization: Neutralize the resulting solution to a pH between 6 and 8 with a suitable acid or base.
-
Disposal: The neutralized aqueous solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. Commercial aldehyde neutralizing agents are also available and may be a suitable alternative.
Disposal of Untreated Waste
If in-lab treatment is not feasible, the segregated and labeled waste containers must be disposed of through your institution's hazardous waste management program. Do not mix aldehyde waste with other chemical waste streams unless explicitly permitted by your EHS department.
Logical Flow for Disposal of this compound
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound - [sigmaaldrich.com]
- 4. santos.com [santos.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. epfl.ch [epfl.ch]
- 7. benchchem.com [benchchem.com]
- 8. 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
